Frovatriptan Succinate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2001 and is indicated for migraine disorder.
See also: Frovatriptan (has active moiety).
Propriétés
IUPAC Name |
butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUETXFMONOSVJA-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049056 | |
| Record name | Frovatriptan Succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158930-17-7 | |
| Record name | Frovatriptan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frovatriptan Succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Frovatriptan Succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28J6W18HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Impurity Profiling of Frovatriptan Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Frovatriptan (B193164) Succinate (B1194679), a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist widely used in the treatment of migraine headaches. This document details the core synthetic pathways, outlines the formation of known process-related and degradation impurities, and presents analytical methodologies for their control. All quantitative data is summarized in structured tables, and key experimental protocols are described. Visual diagrams generated using Graphviz are included to illustrate the synthetic and impurity pathways.
Introduction
Frovatriptan, chemically known as (R)-(+)-6-carboxamido-3-methylamino-1,2,3,4-tetrahydrocarbazole, is a second-generation triptan. Its efficacy in migraine treatment is attributed to its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[1] The commercially available form is the monosuccinate monohydrate salt. The control of impurities in the final active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. This guide delves into the chemical synthesis and the associated impurity landscape.
Synthesis Pathway of Frovatriptan Succinate
The synthesis of Frovatriptan typically involves the construction of the key tetrahydrocarbazole ring system, followed by the introduction and modification of functional groups to yield the final molecule. A common and pivotal step is the Fischer indole (B1671886) synthesis.
A prevalent synthetic route commences with the Fischer indole cyclization of a substituted phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative. This is followed by a series of transformations including the introduction of the methylamino group at the 3-position and the conversion of a cyano or other precursor group at the 6-position to the desired carboxamide. A critical step in the synthesis is the chiral resolution to isolate the desired (R)-enantiomer. Finally, the free base is converted to the succinate salt.
Core Synthesis Diagram
Key Experimental Protocols
The formation of the tetrahydrocarbazole ring is a crucial step, often accomplished through the Fischer indole synthesis.[2]
-
Reaction: 4-Cyanophenylhydrazine hydrochloride is reacted with a suitable 4-substituted cyclohexanone (e.g., 4-benzoyloxy-cyclohexanone) in glacial acetic acid.[3]
-
Procedure: The reactants are dissolved in glacial acetic acid and heated under reflux for approximately 1.5 to 2 hours. After cooling, the reaction mixture is worked up, which may involve neutralization and extraction, to isolate the crude product. Purification is often carried out by chromatography.
The separation of the desired (R)-enantiomer from the racemic mixture is a critical step to ensure the pharmacological selectivity of the final drug. This is often achieved by diastereomeric salt formation.
-
Resolving Agent: L-pyroglutamic acid is a commonly used resolving agent.[4]
-
Procedure: The racemic 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole is dissolved in a suitable solvent such as methanol. L-pyroglutamic acid is added, and the mixture is heated to reflux to facilitate the formation of the diastereomeric salts. Upon cooling, the less soluble diastereomeric salt, the L-pyroglutamate salt of the (R)-enantiomer, crystallizes out. The salt is then isolated by filtration. The optically pure free base is liberated by treatment with a base.
The conversion of the 6-cyano group to the 6-carboxamide is a key transformation in the later stages of the synthesis.
-
Reagents: A common method involves the use of a boron trifluoride-acetic acid complex.[5]
-
Procedure: The (R)-6-cyano-3-methylamino-1,2,3,4-tetrahydrocarbazole L-pyroglutamate salt is treated with a boron trifluoride-acetic acid complex and heated. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled and basified, followed by extraction with a suitable organic solvent like n-butanol to yield the Frovatriptan free base.
The final step is the formation of the pharmaceutically acceptable succinate salt.
-
Procedure: Frovatriptan free base is dissolved in a mixture of methanol and water.[6] A solution of succinic acid in methanol and water is then added. The this compound salt crystallizes upon cooling. The solid is isolated by filtration and dried to yield the monosuccinate monohydrate. The ratio of methanol to water and the crystallization temperature are critical parameters for obtaining the desired crystalline form.[7]
Impurities in this compound
The control of impurities in this compound is mandated by regulatory agencies to ensure the safety and quality of the drug product. Impurities can arise from starting materials, intermediates, by-products of side reactions, and degradation of the final API.
Process-Related Impurities
These impurities are chemical entities that are formed during the manufacturing process.
| Impurity Name | Chemical Name | Potential Origin |
| Frovatriptan Related Compound A | (R)-3-Amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | Incomplete methylation of the primary amine precursor.[8] |
| Indole Carboxylic Acid | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid | A side product formed during the hydrolysis of the cyano group to the carboxamide, particularly when using harsh basic conditions for work-up.[6][8][9] |
| (S)-Frovatriptan | (S)-(-)-6-carboxamido-3-methylamino-1,2,3,4-tetrahydrocarbazole | Incomplete separation during chiral resolution. |
| Nitroso Impurities | (R)-3-(Methyl(nitroso)amino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide or (R)-3-(Methylamino)-9-nitroso-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | Potential formation from reaction with nitrosating agents.[8] |
Degradation Products
These impurities are formed by the degradation of this compound under various stress conditions such as hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify these potential impurities.[7][10]
| Degradation Condition | Potential Degradation Products |
| Acidic Hydrolysis | Significant degradation observed. |
| Alkaline Hydrolysis | Significant degradation observed. |
| Oxidative Degradation | Degradation observed. |
| Thermal Degradation | Degradation observed. |
| Photolytic Degradation | Significant degradation observed. |
Impurity Formation Pathway
Analytical Methods for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the determination of purity and the quantification of impurities in this compound.
HPLC Method for Related Substances
A stability-indicating HPLC method is crucial for separating Frovatriptan from its process-related impurities and degradation products.
| Parameter | Typical Conditions |
| Column | C18 (e.g., XTerra RP-C18, 250x4.6 mm, 5 µm)[11] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02M Potassium Dihydrogen Phosphate, pH 3.2) and organic solvents (e.g., Methanol and Acetonitrile).[11] |
| Flow Rate | 0.8 - 1.0 mL/min[11] |
| Detection | UV at approximately 242-245 nm[11] |
| Column Temperature | 15 to 40°C[4] |
Chiral HPLC for Enantiomeric Purity
The determination of the enantiomeric purity is critical. A specific chiral HPLC method is required to separate the (R)- and (S)-enantiomers of Frovatriptan.
| Parameter | Typical Conditions |
| Column | Chiral stationary phase (e.g., Chiral-CBH, 100 x 4.0 mm, 5µ) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen orthophosphate) and an organic modifier (e.g., methanol) in a high aqueous ratio (e.g., 92:8 v/v). |
| Flow Rate | 0.6 mL/min |
| Detection | UV at approximately 245 nm |
Method Validation
As per ICH guidelines, the analytical methods must be validated for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and to minimize the formation of impurities. A thorough understanding of the potential process-related and degradation impurities is essential for the development of robust and well-controlled manufacturing processes. The use of validated, stability-indicating analytical methods, particularly HPLC, is critical for ensuring the purity, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this compound.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. researchgate.net [researchgate.net]
- 3. WO2011095803A1 - Hplc method for analyzing frovatriptan - Google Patents [patents.google.com]
- 4. ijpras.com [ijpras.com]
- 5. daicelpharmastandards.com [daicelpharmastandards.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. WO2010122343A1 - A process for the preparation of frovatriptan and this compound and their synthetic intermediates - Google Patents [patents.google.com]
- 9. oaji.net [oaji.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. tsijournals.com [tsijournals.com]
Physicochemical Properties of Frovatriptan Succinate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Frovatriptan Succinate (B1194679), a selective 5-hydroxytryptamine (5-HT)1B/1D receptor agonist used in the acute treatment of migraine. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of this active pharmaceutical ingredient (API).
Chemical and Physical Properties
Frovatriptan Succinate is the succinate salt of Frovatriptan. The active moiety, Frovatriptan, is chemically designated as R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole.[1] The succinate salt is typically available as a monohydrate.[1][2]
Table 1: General Physicochemical Properties of this compound Monohydrate
| Property | Value | References |
| Chemical Name | R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate | [1][3] |
| Molecular Formula | C₁₄H₁₇N₃O · C₄H₆O₄ · H₂O | [1][2][4] |
| Molecular Weight | 379.4 g/mol | [1][2][4][5] |
| Appearance | White to off-white powder | [1][3] |
| Melting Range | 165°C - 172°C | |
| pKa | 9.93 | |
| Polymorphism | Exists as a monohydrate and a dihydrate form. Two anhydrous forms have also been produced from these hydrates.[6][7] | |
| Hygroscopicity | Not hygroscopic | |
| UV λmax | 245, 278 nm | [4] |
Solubility Profile
This compound is soluble in water.[1] Its solubility is pH-dependent, with greater solubility observed at lower pH values.
Table 2: Solubility Data for this compound
| Solvent/Medium | pH | Solubility | References |
| Water | ≥ 3 | > 100 mg/mL | |
| Phosphate Buffered Saline (PBS) | 7.2 | ~5 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | - | ~10 mg/mL | [4] |
| Dimethylformamide (DMF) | - | ~3 mg/mL | [4] |
Mechanism of Action and Signaling Pathway
Frovatriptan is a potent and selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[4] Its therapeutic activity in migraine is attributed to the agonist effect at these receptors on intracranial blood vessels and sensory nerves of the trigeminal system. This leads to vasoconstriction of dilated cerebral blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[1]
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit. Activation of these receptors by Frovatriptan leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Additionally, signaling through these receptors can involve β-arrestin and lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of this compound, based on standard pharmaceutical industry practices.
Determination of Melting Range (Based on USP <741> Class I)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus with a heated block and a means for controlled heating.
-
Capillary tubes (closed at one end).
-
Thermometer calibrated against USP reference standards.
Procedure:
-
Sample Preparation: Reduce a small quantity of this compound to a fine powder. Dry the sample in a desiccator over a suitable drying agent for at least 16 hours.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm by tapping the tube gently on a hard surface.
-
Measurement:
-
Set the initial temperature of the melting point apparatus to approximately 10°C below the expected melting point of this compound (~165°C).
-
Insert the capillary tube into the heating block.
-
Heat at a rate of approximately 1°C per minute.
-
Record the temperature at which the first sign of liquid is observed (the beginning of the melting range).
-
Continue heating and record the temperature at which the substance is completely liquid (the end of the melting range).
-
-
Reporting: The melting range is reported as the temperature interval between the initial and final melting points.
Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder.
-
Solvent of interest (e.g., water, buffer of specific pH).
-
Scintillation vials or other suitable containers.
-
Orbital shaker or rotator in a temperature-controlled environment.
-
Syringe filters (e.g., 0.22 µm).
-
Analytical balance.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered solution to a suitable concentration and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus:
-
Potentiometer with a pH electrode.
-
Burette.
-
Magnetic stirrer and stir bar.
-
Beaker.
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water.
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid or base solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
Determine the equivalence point(s) from the titration curve (the point of steepest inflection).
-
The pKa is the pH at which half of the volume of titrant required to reach the first equivalence point has been added.
-
Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
Objective: To evaluate the tendency of this compound to absorb moisture from the atmosphere.
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer.
Procedure:
-
Sample Preparation: Place a known mass of this compound in the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% relative humidity, RH) until a constant weight is achieved.
-
Sorption/Desorption Isotherm:
-
Subject the sample to a pre-defined humidity program, typically increasing the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decreasing it back to 0% RH.
-
At each RH step, the sample weight is allowed to equilibrate.
-
The DVS instrument continuously records the mass of the sample.
-
-
Data Analysis:
-
Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm.
-
The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).
-
Polymorphism Screening
Objective: To identify different crystalline forms (polymorphs, hydrates, solvates) of this compound.
Methods:
-
Crystallization from various solvents: Dissolve this compound in a variety of solvents (with different polarities) at an elevated temperature and then cool slowly or evaporate the solvent to induce crystallization.
-
Slurry experiments: Stir a suspension of this compound in different solvents at various temperatures for an extended period.
-
Grinding: Mechanically grind the solid material.
Analysis of Solid Forms: The resulting solid materials from each experiment should be analyzed using a combination of the following techniques to identify different crystalline forms:
-
X-Ray Powder Diffraction (XRPD): Provides a unique diffraction pattern for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Measures thermal events such as melting, recrystallization, and solid-solid transitions.
-
Thermogravimetric Analysis (TGA): Determines the presence of water or solvent in the crystal lattice.
-
Infrared (IR) Spectroscopy: Can reveal differences in molecular conformation and hydrogen bonding between polymorphs.
-
Microscopy: To observe crystal habit and morphology.
This guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. The provided experimental protocols are based on standard methodologies and should be adapted and validated for specific laboratory conditions and regulatory requirements.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C18H25N3O6 | CID 152943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. Research Journal of Pharmacutical Sciences : Preparation, Characterization of Hydrates and Anhydrous Forms of Anti migraine Drug-Frovatriptan Succinate - ISCA [isca.in]
Frovatriptan Succinate: A Deep Dive into its Mechanism of Action at 5-HT1B/1D Receptors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanism of action of Frovatriptan Succinate, focusing on its interaction with the 5-HT1B and 5-HT1D receptor subtypes. Frovatriptan is a high-affinity agonist for these receptors, and its clinical efficacy in the treatment of migraine is believed to stem from its effects on cranial blood vessels and sensory nerve endings. This document details the quantitative pharmacology, downstream signaling pathways, and key experimental methodologies used to characterize this interaction.
Molecular Pharmacology of Frovatriptan
Frovatriptan is a potent and selective serotonin (B10506) (5-HT) receptor agonist, with a particularly high affinity for the 5-HT1B and 5-HT1D receptor subtypes. These receptors are G-protein coupled receptors (GPCRs) predominantly found in the cranial vasculature and on trigeminal nerve endings. The therapeutic action of Frovatriptan in migraine is attributed to three primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle cells of dilated intracranial arteries leads to their constriction, counteracting the vasodilation characteristic of a migraine attack.
-
Inhibition of Neuropeptide Release: Frovatriptan stimulates presynaptic 5-HT1D receptors on trigeminal nerve terminals. This activation inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. The reduction in CGRP is particularly significant, as this peptide is a potent vasodilator and plays a key role in the transmission of pain signals.
-
Inhibition of Nociceptive Transmission: Activation of 5-HT1D receptors in the brainstem, specifically within the trigeminal nucleus caudalis, is thought to inhibit the transmission of pain signals from the trigeminocervical complex.
Frovatriptan's high affinity for the 5-HT1B/1D receptors, coupled with its long terminal elimination half-life of approximately 26 hours, contributes to its sustained clinical effect and lower headache recurrence rates compared to other triptans.
Quantitative Receptor Binding and Functional Activity
The interaction of Frovatriptan with 5-HT receptors has been quantified through various in vitro assays. Radioligand binding assays are used to determine the affinity of the drug for the receptor (Ki), while functional assays measure its potency (EC50) and efficacy as an agonist.
Table 1: Receptor Binding Affinity of Frovatriptan
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| Human 5-HT1B | 4.2 - 6.3 | |
| Human 5-HT1D | 2.8 - 11 | |
| Human 5-HT1A | 125 | |
| Human 5-HT7 | 134 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency of Frovatriptan
| Assay Type | Receptor / Tissue | Potency (EC50, nM) | Source |
| cAMP Inhibition | h-5-HT1D CHO Cells | 23 | |
| GTPγS Binding | h-5-HT1D CHO Cells | 47 | |
| Vasoconstriction | Rabbit Saphenous Vein (5-HT1B) | 2.9 | |
| Vasoconstriction | Human Isolated Coronary Artery | 290 |
EC50 represents the concentration of drug that produces 50% of the maximal response.
Downstream Signaling Pathways
The activation of 5-HT1B and 5-HT1D receptors by Frovatriptan initiates a cascade of intracellular signaling events. Both receptor subtypes are coupled to inhibitory G-proteins of the Gi/o family.
Caption: Frovatriptan-mediated 5-HT1B/1D receptor signaling cascade.
Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This inhibition reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) from its precursor ATP. A decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which in turn modulates downstream effectors to produce the final cellular response, such as smooth muscle contraction or the inhibition of neuropeptide exocytosis.
Key Experimental Methodologies
The characterization of Frovatriptan's mechanism of action relies on a suite of established pharmacological assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of Frovatriptan for specific receptor subtypes.
Protocol Outline:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human 5-HT1B or 5-HT1D receptor are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]5-HT or [3H]GR125743) known to bind to the target receptor is incubated with the membrane preparation.
-
Incubation: Various concentrations of unlabeled Frovatriptan are added to compete with the radioligand for binding to the receptor. The mixture is incubated to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Frovatriptan that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (cAMP Inhibition)
These assays measure the ability of Frovatriptan to act as an agonist and inhibit adenylyl cyclase activity, thereby determining its potency (EC50).
Protocol Outline:
-
Cell Culture: Whole cells (e.g., CHO) expressing the 5-HT1B or 5-HT1D receptor are cultured in multi-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of any cAMP produced.
-
Stimulation: The adenylyl cyclase enzyme is stimulated using an agent like Forskolin to increase basal cAMP levels.
-
Frovatriptan Addition: Cells are then treated with increasing concentrations of Frovatriptan.
-
Incubation: The plates are incubated for a set period to allow for receptor activation and inhibition of cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve is plotted, showing the percentage inhibition of Forskolin-stimulated cAMP levels versus the Frovatriptan concentration. The EC50 value is calculated from this curve.
This compound's mechanism of action is firmly rooted in its high-affinity and selective agonist activity at 5-HT1B and 5-HT1D receptors. Through the canonical Gi/o-protein signaling pathway, it effectively induces vasoconstriction of dilated cranial vessels and inhibits the release of inflammatory neuropeptides from trigeminal nerves. The quantitative data from binding and functional assays confirm its potent interaction with these target receptors. A thorough understanding of these molecular interactions, elucidated through the described experimental protocols, is fundamental for the rational design and development of future migraine therapies.
Frovatriptan Succinate: An In-Depth Analysis of its Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of Frovatriptan (B193164) Succinate, a selective serotonin (B10506) receptor agonist used in the acute treatment of migraine. The document details its binding profile, the experimental methodologies used to determine its affinity, and the associated signaling pathways.
Receptor Binding Affinity Profile
Frovatriptan is a second-generation triptan that demonstrates high affinity and selectivity for the serotonin 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] Its therapeutic efficacy in migraine is primarily attributed to its agonist activity at these receptors, leading to vasoconstriction of dilated intracranial arteries and inhibition of the release of pro-inflammatory neuropeptides.[4][5]
Radioligand binding studies have been employed to quantify the binding affinity of Frovatriptan across a range of serotonin receptor subtypes. The data reveals a pharmacological profile characterized by high affinity for 5-HT1B and 5-HT1D receptors, with moderate to low affinity for other 5-HT receptors.[6][7]
Quantitative Binding Data
The following table summarizes the binding affinities of Frovatriptan for various human serotonin (5-HT) receptor subtypes, presented as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Binding Affinity (pKi) |
| 5-HT1B | 8.6 |
| 5-HT1D | 8.4 |
| 5-HT1A | 7.3 |
| 5-HT1F | 7.0 |
| 5-HT7 | 6.7 |
Data compiled from multiple sources.[6]
Experimental Protocols: Radioligand Binding Assay
The determination of Frovatriptan's receptor binding affinity is typically achieved through competitive radioligand binding assays. This in vitro technique measures the ability of Frovatriptan to displace a radiolabeled ligand from its target receptor.
Objective
To determine the binding affinity (Ki) of Frovatriptan for human 5-HT1B and 5-HT1D receptors.
Materials
-
Receptor Source: Human recombinant 5-HT1B and 5-HT1D receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).[1]
-
Radioligand: A tritiated ligand with high affinity for the target receptors, such as [3H]5-HT.[1]
-
Test Compound: Frovatriptan Succinate of high purity.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).[1]
-
Wash Buffer: Cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound and unbound radioligand.[6]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[6]
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., serotonin) to determine non-specific binding.[1]
Methodology
-
Membrane Preparation:
-
Culture cells stably expressing the recombinant human 5-HT1B or 5-HT1D receptors.[1]
-
Harvest the cells and homogenize them in a cold lysis buffer.[6]
-
Centrifuge the homogenate to pellet the cell membranes.[6]
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.[6]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).[1]
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membrane preparation, radioligand, and assay buffer.[6]
-
Non-specific Binding: Cell membrane preparation, radioligand, and a saturating concentration of a non-labeled ligand.[6]
-
Competition Binding: Cell membrane preparation, radioligand, and varying concentrations of Frovatriptan.[6]
-
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[1]
-
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Frovatriptan concentration to generate a competition curve.[1]
-
Determine the IC50 value (the concentration of Frovatriptan that inhibits 50% of the specific binding of the radioligand).[1]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Signaling Pathways and Visualizations
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Frovatriptan: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Migraine Headache Medication: Serotonin 5-HT1F Agonists (Ditans), Serotonin 5-HT-Receptor Agonists (Triptans), Ergot Derivatives, Analgesics, Other, Opioid Analgesics, NSAIDs, Analgesics, Opioid Combos, Analgesics, Other Combos, Analgesics, Barbiturates Combos, Antipsychotics, Phenothiazine, Anticonvulsants, Antihistamines, 1st Generation, Beta Blockers, Beta-1 Selective, CGRP Monoclonal Antibodies, CGRP Receptor Antagonists, Tricyclic Antidepressants, Calcium Channel Blockers, Antidepressants, SSRIs, Antiemetic Agents, Neuromuscular Blocker, Botulinum Toxins [emedicine.medscape.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Frovatriptan Succinate: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan (B193164) succinate (B1194679) is a potent and selective serotonin (B10506) 5-HT1B/1D receptor agonist belonging to the triptan class of drugs.[1][2] It is indicated for the acute treatment of migraine with or without aura.[3][4] Its therapeutic effect is attributed to the agonistic activity at the 5-HT1B/1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system, leading to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[5] This technical guide provides an in-depth overview of the molecular structure and chemical properties of frovatriptan succinate, along with relevant experimental methodologies and a visualization of its signaling pathway.
Molecular Structure
This compound is the succinate salt of frovatriptan.[6] The chemical name is butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate.[6][7]
Caption: Molecular structure of this compound.
Chemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate | [6][7] |
| CAS Number | 158930-17-7 (monohydrate) | [2][4] |
| 158930-09-7 (anhydrous) | [8][9] | |
| Molecular Formula | C₁₈H₂₅N₃O₆ (monohydrate) | [6][7] |
| C₁₈H₂₃N₃O₅ (anhydrous) | [8][9] | |
| Molecular Weight | 379.41 g/mol (monohydrate) | [2][4][10] |
| 361.4 g/mol (anhydrous) | [8][9] | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 175-182 °C | [11] |
| 148-155 °C | [11] | |
| 150±153ºC | [12] | |
| Boiling Point | 515.2ºC at 760 mmHg | [3] |
| pKa | 9.93 | [3][4] |
| Solubility | Water: Soluble | [1] |
| Water: >100 mg/mL at pH 3 or above | [3] | |
| Water: 72 mg/mL | [8][13] | |
| PBS (pH 7.2): ~5 mg/mL | [7] | |
| DMSO: ~10 mg/mL, 72 mg/mL | [7][8][13] | |
| Dimethyl formamide: ~3 mg/mL | [7] | |
| Ethanol: Insoluble | [8][13] | |
| SMILES | CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O | [6][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of frovatriptan has been described on a multi-kilogram scale.[11] A common method involves the Fischer indolization of 4-cyanophenylhydrazine with a protected 4-aminocyclohexanone (B1277472) derivative to form the core carbazole (B46965) structure.[11] An improved process for the preparation of frovatriptan and its succinate salt has also been developed to enhance yield and purity for large-scale commercial production.[14]
A general synthetic approach involves the following key steps:[11][15]
-
Formation of the Carbazole Ring: Fischer indole (B1671886) synthesis is employed by reacting 4-cyanophenylhydrazine hydrochloride with a suitable ketone precursor.
-
Resolution of Enantiomers: The racemic mixture of the frovatriptan precursor is resolved to isolate the desired (R)-enantiomer, often through the formation of diastereomeric salts with a chiral acid like L-pyroglutamic acid, followed by crystallization.
-
Conversion to Carboxamide: The cyano group is hydrolyzed to the corresponding carboxamide.
-
Formation of the Succinate Salt: The frovatriptan free base is then reacted with succinic acid in a suitable solvent system (e.g., methanol (B129727) and water) to yield this compound, which is subsequently isolated by crystallization.[14]
Receptor Binding Affinity Determination
The binding affinity of frovatriptan for 5-HT receptors is determined using radioligand binding assays.[16] This technique quantifies the interaction between a radiolabeled ligand and a receptor.
A representative protocol for a competition binding assay to determine the inhibitory constant (Ki) of frovatriptan for the 5-HT1B receptor is outlined below:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1B receptor or from brain tissue known to be rich in these receptors (e.g., substantia nigra) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with additives, is used to maintain pH and ionic strength.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the 5-HT1B receptor (e.g., [³H]-GR125743) is used at a concentration at or below its dissociation constant (Kd).
-
Competition Assay: A fixed concentration of the radioligand and receptor membranes are incubated with increasing concentrations of unlabeled frovatriptan.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of frovatriptan that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathway
Caption: Frovatriptan Signaling Pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. CA2756876A1 - A process for the preparation of frovatriptan and this compound and their synthetic intermediates - Google Patents [patents.google.com]
- 6. This compound | C18H25N3O6 | CID 152943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound CAS#: 158930-09-7 [m.chemicalbook.com]
- 9. This compound anhydrous | C18H23N3O5 | CID 152944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. This compound | 158930-09-7 [chemicalbook.com]
- 12. ijnrd.org [ijnrd.org]
- 13. labsolu.ca [labsolu.ca]
- 14. WO2010122343A1 - A process for the preparation of frovatriptan and this compound and their synthetic intermediates - Google Patents [patents.google.com]
- 15. WO2012147020A1 - An improved process for the preparation of frovatriptan - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound | CAS#:158930-09-7 | Chemsrc [chemsrc.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Frovatriptan Succinate by CYP1A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of frovatriptan (B193164) succinate (B1194679), with a specific focus on the role of Cytochrome P450 1A2 (CYP1A2). Frovatriptan is a selective serotonin (B10506) (5-HT)1B/1D receptor agonist used in the acute treatment of migraine. Understanding its metabolic profile is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and overall drug safety.
Introduction
Frovatriptan undergoes hepatic metabolism, and in vitro studies have identified CYP1A2 as the principal enzyme responsible for its biotransformation.[1][2][3][4] This guide synthesizes the available data on the metabolic pathways, kinetic parameters, and experimental methodologies used to characterize the in vitro metabolism of frovatriptan by CYP1A2.
Metabolic Pathways and Metabolites
In vitro studies using human liver microsomes have shown that CYP1A2 is the primary enzyme involved in the metabolism of frovatriptan.[1] The metabolic process leads to the formation of several metabolites. The main identified metabolites of frovatriptan are:
-
Desmethyl frovatriptan: This metabolite is formed through N-demethylation of the methylamino group. It has a lower affinity for 5-HT1B/1D receptors compared to the parent compound.[1]
-
Hydroxylated frovatriptan: This involves the addition of a hydroxyl group to the frovatriptan molecule.[1]
-
N-acetyl desmethyl frovatriptan: This metabolite is formed by the N-acetylation of desmethyl frovatriptan. It has no significant affinity for 5-HT receptors.[1]
-
Hydroxylated N-acetyl desmethyl frovatriptan: A further hydroxylation product of the N-acetyl desmethyl metabolite.[1]
-
Several other minor metabolites have been detected but are not fully characterized.[1]
The metabolic pathway primarily involves oxidative metabolism mediated by CYP1A2.
Metabolic Pathway of Frovatriptan by CYP1A2
Quantitative Data on Frovatriptan Metabolism by CYP1A2
While it is well-established that CYP1A2 is the primary enzyme in frovatriptan metabolism, specific in vitro kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) are not explicitly reported in the readily available peer-reviewed literature. A frequently cited conference abstract by Buchan and Gay-Feutry, "In vitro metabolism of frovatriptan," likely contains this quantitative data; however, the full text of this poster is not publicly accessible.[2][5]
For the purpose of this guide, the following table summarizes the known and unknown quantitative data.
| Parameter | Value | Enzyme Source | Reference |
| Km (µM) | Not explicitly reported in publicly available literature | Recombinant Human CYP1A2 / Human Liver Microsomes | - |
| Vmax (pmol/min/mg protein) | Not explicitly reported in publicly available literature | Recombinant Human CYP1A2 / Human Liver Microsomes | - |
| Principal Metabolizing Enzyme | CYP1A2 | Human Liver Microsomes | [1][2][3][4] |
Experimental Protocols
The following sections describe generalized experimental protocols for studying the in vitro metabolism of this compound by CYP1A2, based on standard methodologies for in vitro drug metabolism assays.
Determination of Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of frovatriptan when incubated with human liver microsomes (HLMs).
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (e.g., a structurally similar compound not metabolized by CYP1A2)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Ensure the final solvent concentration in the incubation mixture is low (<1%) to avoid enzyme inhibition.
-
On the day of the experiment, thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and frovatriptan solution in a water bath at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture.
-
The final incubation mixture should contain frovatriptan (e.g., 1 µM), HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction at each time point by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of frovatriptan at each time point. The disappearance of frovatriptan over time is used to calculate the intrinsic clearance.
-
Experimental Workflow for Metabolic Stability Assay
Reaction Phenotyping with Recombinant Human CYP1A2
Objective: To confirm the role of CYP1A2 in frovatriptan metabolism and to determine the kinetic parameters (Km and Vmax).
Materials:
-
This compound
-
Recombinant human CYP1A2 enzyme (e.g., expressed in baculovirus-infected insect cells)
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Setup:
-
Prepare a series of frovatriptan concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in phosphate buffer.
-
In separate tubes or a 96-well plate, combine the recombinant CYP1A2 enzyme (at a fixed concentration, e.g., 10-20 pmol/mL), each frovatriptan concentration, and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C.
-
-
Reaction and Termination:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the metabolic stability assay (vortex, centrifuge).
-
Analyze the supernatant by LC-MS/MS to quantify the formation of a specific metabolite (e.g., desmethyl frovatriptan).
-
-
Data Analysis:
-
Plot the rate of metabolite formation (velocity) against the frovatriptan concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Conclusion
The in vitro metabolism of this compound is predominantly mediated by the CYP1A2 enzyme, leading to the formation of several metabolites, including desmethyl frovatriptan and hydroxylated frovatriptan. While the qualitative aspects of its metabolism are established, detailed quantitative kinetic data from in vitro studies are not widely published. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism of frovatriptan and similar compounds. A thorough understanding of the role of CYP1A2 in frovatriptan metabolism is essential for predicting its pharmacokinetic behavior and potential for drug interactions in clinical practice.
References
- 1. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frovatriptan: a review of drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and Characterization of Intranasal Drug Delivery of Frovatriptan-Loaded Binary Ethosomes Gel for Brain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Frovatriptan Succinate in Preclinical Models: A Deep Dive into Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and bioavailability data of frovatriptan (B193164) succinate (B1194679) in various animal models. The information is curated to assist researchers and professionals in the field of drug development in understanding the preclinical profile of this selective 5-HT1B/1D receptor agonist.
Executive Summary
Frovatriptan, a second-generation triptan for the acute treatment of migraine, exhibits a distinct pharmacokinetic profile characterized by a long terminal half-life. Preclinical studies in various animal models have been instrumental in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties, paving the way for its clinical development. This document collates available quantitative pharmacokinetic data, details experimental methodologies, and provides visual representations of key processes to offer a thorough understanding of frovatriptan's behavior in preclinical species. While extensive human pharmacokinetic data is available, this guide focuses on the foundational animal model data that underpins our understanding of the drug.
Pharmacokinetic Parameters in Animal Models
Comprehensive pharmacokinetic data for frovatriptan succinate in commonly used animal models is pivotal for interspecies scaling and predicting human pharmacokinetics. The following tables summarize the key parameters observed in various preclinical studies.
Table 1: Single-Dose Oral Pharmacokinetics of Frovatriptan in Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Reference |
| Rat (Pigmented) | 5 | N/A | N/A | N/A | N/A | [1][2] |
Note: Specific Cmax, Tmax, and AUC values for oral administration in rats were not available in the public domain literature reviewed. The study in pigmented rats focused on tissue distribution.
Table 2: Single-Dose Intravenous Pharmacokinetics of Frovatriptan in Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Half-life (hr) | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Reference |
| Dog | N/A | N/A | N/A | N/A | N/A | |
| Cat | N/A | N/A | N/A | N/A | N/A |
Note: While studies in anesthetized dogs and cats confirmed the pharmacodynamic effect of intravenous frovatriptan on carotid vascular constriction, specific pharmacokinetic parameters were not detailed in the reviewed literature.[1]
Bioavailability in Animal Models
Experimental Protocols
Understanding the methodologies employed in preclinical pharmacokinetic studies is crucial for interpreting the data and designing future experiments.
Animal Models
Preclinical pharmacokinetic evaluations of frovatriptan have been conducted in various species, including:
-
Rats: Pigmented rats were utilized in studies assessing tissue distribution, particularly melanin (B1238610) binding in the eye.[1][2]
-
Dogs and Cats: Anesthetized dogs and cats were used in pharmacodynamic studies to evaluate the selective vasoconstrictor effects of intravenously administered frovatriptan.[1]
Drug Administration
-
Oral (PO): In a study with pigmented rats, a single oral dose of 5 mg/kg of radiolabeled frovatriptan was administered.[1][2]
-
Intravenous (IV): Frovatriptan was administered intravenously to anesthetized dogs and cats to assess its effects on the carotid vascular bed.[1]
Sample Collection and Analysis
Detailed protocols for plasma sample collection and bioanalytical methods used in the animal studies are not extensively described in the publicly available literature. However, standard procedures would typically involve:
-
Serial blood sampling from a suitable vein at predetermined time points post-drug administration.
-
Processing of blood samples to obtain plasma.
-
Quantification of frovatriptan concentrations in plasma using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
The following diagram illustrates a general workflow for a typical preclinical pharmacokinetic study.
Metabolism
In vitro studies using human liver microsomes have identified cytochrome P450 1A2 (CYP1A2) as the primary enzyme responsible for the metabolism of frovatriptan.[1][3] Studies in rats indicated no induction of drug-metabolizing enzymes after multiple doses.[4] Following a single oral dose of radiolabeled frovatriptan in humans, approximately 32% of the dose was recovered in urine and 62% in feces, indicating significant metabolism and both renal and fecal excretion routes.[1] The metabolic profile in animal models is expected to be a key area of investigation in full preclinical data packages.
The metabolic pathway of frovatriptan is illustrated in the following diagram.
Conclusion
The preclinical pharmacokinetic evaluation of this compound in animal models has provided foundational knowledge for its clinical use. While publicly available literature provides a limited quantitative dataset for these models, the qualitative information regarding its metabolic pathways and pharmacodynamic effects has been crucial. For professionals in drug development, a deeper dive into proprietary preclinical data from regulatory submissions would be necessary to construct a complete pharmacokinetic profile in animals. This guide serves as a comprehensive summary of the currently accessible information and a framework for understanding the key preclinical attributes of frovatriptan.
References
Frovatriptan Succinate: A Technical Guide to Solubility and Stability in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of Frovatriptan Succinate (B1194679) in common laboratory solvents. The data and protocols presented herein are intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).
Physicochemical Properties of Frovatriptan Succinate
This compound is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the treatment of migraine. It is a white to off-white powder. Understanding its solubility and stability is critical for the development of analytical methods, formulation design, and ensuring the quality and efficacy of the final drug product.
Solubility Profile
The solubility of this compound has been evaluated in various aqueous and organic solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that variations in experimental conditions (e.g., temperature, pH, solid-state form of the API) can influence solubility, leading to discrepancies in reported values.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Reference(s) |
| Water | Not Specified | Soluble | [1][2] |
| Water | Not Specified | 72 mg/mL | [3][4] |
| Water (pH ≥ 3) | Not Specified | > 100 mg/mL | [5][6] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~5 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 72 mg/mL | [3][4] |
| Dimethylformamide (DMF) | Not Specified | ~3 mg/mL | [7] |
| Methanol | Not Specified | Very slightly soluble | [1] |
| Ethanol | Not Specified | Insoluble | [3][4] |
Stability Profile
The stability of this compound is a critical parameter that can be affected by various environmental factors, including pH, temperature, and light.
Storage Recommendations
For long-term storage, this compound should be kept at -20°C as a solid.[3][7] It is also recommended to protect the compound from moisture.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A study on Frovatriptan revealed its susceptibility to degradation under several stress conditions.
Table 2: Summary of Forced Degradation Studies on Frovatriptan
| Stress Condition | Parameters | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 33.9% | [8] |
| Alkaline Hydrolysis | 0.1N NaOH | 39.64% | [8] |
| Neutral Hydrolysis | Water | 45.19% | [8] |
| Oxidation | 3% H₂O₂ | 42.29% | [8] |
| Thermal Degradation | 70°C | 40.15% | [8] |
| Photolytic Degradation | UV and VIS radiation | 15-42% | [8] |
These results indicate that this compound is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. This information is crucial for developing stable formulations and defining appropriate storage and handling conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Testing.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical testing guidelines.
Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound API
-
Solvent of interest (e.g., Water, Phosphate Buffer pH 6.8, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To separate the dissolved drug from the undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate.
Forced Degradation and Stability-Indicating HPLC Method
This protocol outlines the process for conducting forced degradation studies as per ICH guidelines to assess the intrinsic stability of this compound.
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
5.2.1 Forced Degradation Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat at a controlled temperature for a set time.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 70-105°C) for an extended period.
-
Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light in a photostability chamber. A solid sample should also be exposed for comparison.
5.2.2 Stability-Indicating HPLC Method:
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating the parent drug from its degradation products. An example of a suitable method is provided below.
Table 3: Example of a Stability-Indicating HPLC Method for this compound
| Parameter | Condition |
| Column | XTerra RP-C18 (250x4.6 mm, 5 µm) |
| Mobile Phase | 0.02M Potassium Dihydrogen Phosphate (pH 3.2) : Methanol : Acetonitrile (70:15:15, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Prepare solutions of this compound for each stress condition as described in section 5.2.1.
-
At specified time points, withdraw samples. For acidic and basic solutions, neutralize the samples before analysis.
-
Analyze the unstressed sample (control) and the stressed samples using the validated stability-indicating HPLC method.
-
Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Calculate the percentage of degradation for each stress condition.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound in various laboratory solvents and under different stress conditions. The presented data and experimental protocols offer a valuable resource for scientists and researchers involved in the development and analysis of this compound formulations. Adherence to standardized methodologies, such as the shake-flask method for solubility and ICH guidelines for forced degradation, is crucial for obtaining accurate and reliable data to ensure the quality, safety, and efficacy of pharmaceutical products.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Solubility Measurements | USP-NF [uspnf.com]
An In-depth Technical Guide to the Enantiomeric Separation and Analysis of Frovatriptan Succinate
For Researchers, Scientists, and Drug Development Professionals
Frovatriptan succinate (B1194679), a selective serotonin (B10506) (5-HT) 1B/1D receptor agonist, is a medication primarily used for the acute treatment of migraine attacks.[1] Marketed as a single (R)-enantiomer, the rigorous separation and analysis of its stereoisomers are critical for ensuring pharmaceutical quality, safety, and efficacy.[2] This technical guide provides a comprehensive overview of the methodologies employed for the enantiomeric separation and analysis of Frovatriptan succinate.
Core Analytical Techniques
The primary methods for the chiral separation of Frovatriptan enantiomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). HPLC, utilizing chiral stationary phases (CSPs), is the most widely documented and versatile technique. Both reversed-phase and normal-phase HPLC methods have been successfully developed and validated.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different analytical methods used in the enantiomeric separation of this compound.
Table 1: Reversed-Phase Chiral HPLC Method Performance [3]
| Parameter | Value |
| Chiral Stationary Phase | Cellobiohydrolase (Chiral-CBH) |
| Resolution (Rs) | 4.4 |
| Retention Time ((S)-enantiomer) | 6.5 min |
| Retention Time ((R)-enantiomer) | 10.5 min |
| USP Tailing Factor ((S)-enantiomer) | 1.11 |
| USP Tailing Factor ((R)-enantiomer) | 1.17 |
| Limit of Detection (LOD) of (S)-enantiomer | 6 ng/mL |
| Relative Standard Deviation (RSD) | 0.42% |
Table 2: Normal-Phase Chiral HPLC Method Performance [4][5]
| Parameter | Value |
| Chiral Stationary Phase | Amylose-based |
| Linear Range | 200 - 6150 ng/mL |
| Regression Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 65 ng/mL |
| Limit of Quantification (LOQ) | 200 ng/mL |
Table 3: Chiral Capillary Electrophoresis (CE) Method Performance [6]
| Parameter | Value |
| Chiral Selector | Sulfobutyl ether beta cyclodextrin (B1172386) (SB-β-CD) |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
Experimental Protocols
Reversed-Phase Chiral HPLC Method
This method utilizes a protein-based chiral stationary phase and is highly effective for the baseline separation of Frovatriptan enantiomers.[2][7]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[2]
Chromatographic Conditions:
-
Column: Chiral-CBH, 100 x 4.0 mm, 5 µm particle size.[2]
-
Guard Column: 10 x 4.0 mm with the same stationary phase.
-
Mobile Phase: A mixture of 10mM potassium dihydrogen orthophosphate buffer and methanol (B129727) in a 92:8 (v/v) ratio.[2][7]
-
Column Temperature: Ambient.
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 5 µL.[2]
Sample Preparation:
-
Prepare a solution of this compound in the mobile phase at a concentration of 0.1 mg/mL.[2]
System Suitability:
-
The resolution between the (S) and (R) enantiomer peaks should be at least 4.4.[2][7]
-
The USP tailing factor for both enantiomer peaks should be approximately 1.1.[2]
Normal-Phase Chiral HPLC Method
This method provides an alternative approach using an amylose-based chiral stationary phase.[4][5]
Instrumentation:
-
A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Amylose-based chiral stationary phase (e.g., CHIRALPAK® AS-H).[8]
-
Mobile Phase: A mixture of hexane, dehydrated alcohol, and diethylamine (B46881) in a 65:35:0.1 (v/v/v) ratio.[8] The composition can be optimized using organic modifiers like 2-propanol and ethanol (B145695) to achieve the best separation.[4]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 245 nm.[8]
-
Injection Volume: 20 µL.[8]
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
System Suitability:
-
The resolution between the Frovatriptan enantiomer and this compound should be at least 1.5.[8]
Chiral Capillary Electrophoresis (CE) Method
CE offers a high-efficiency alternative for enantiomeric purity evaluation.[6]
Instrumentation:
-
A capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Chiral Selector: Sulfobutyl ether beta cyclodextrin (SB-β-CD).[6]
-
Internal Standard: Imidazole.[6]
-
The method is optimized by adjusting the pH of the electrolyte, the concentration of the chiral selector, and the type and concentration of organic modifiers.[6]
Sample Preparation:
-
Dissolve the this compound sample in the electrolyte solution.
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: A flowchart illustrating the key steps in the chiral HPLC analysis of this compound.
Relationship Between Analytical Techniques
Caption: A diagram showing the primary analytical techniques and their specific chiral selectors for Frovatriptan analysis.
References
- 1. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral separation of Frovatriptan isomers by HPLC using amylose based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated chiral CE method for Frovatriptan, using cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. search.daicelchiral.com [search.daicelchiral.com]
Preclinical Toxicological Profile of Frovatriptan Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan (B193164) succinate (B1194679) is a selective serotonin (B10506) (5-HT) receptor agonist belonging to the triptan class of drugs, indicated for the acute treatment of migraine. A thorough understanding of its preclinical toxicological profile is paramount for assessing its safety margin and informing clinical development and use. This technical guide provides a comprehensive overview of the key non-clinical safety studies conducted on frovatriptan succinate, including acute, repeat-dose, and carcinogenicity assessments, as well as its genotoxic and reproductive toxicity potential. The information is presented with detailed experimental protocols and quantitative data summarized in structured tables for ease of reference and comparison.
Acute Toxicity
Single-dose toxicity studies are designed to determine the potential adverse effects of a substance following a single high-dose administration.
Experimental Protocol: Acute Oral Toxicity Study
The acute oral toxicity of frovatriptan was evaluated in rodents, typically following a limit test design as per OECD guidelines.
Quantitative Data: Acute Toxicity
| Species | Route | LD50 (mg/kg) | Reference |
| Rat | Oral | > 2000 | [1][2] |
| Mouse | Oral | > 2000 | [1][2] |
Summary of Findings: Frovatriptan demonstrates low acute oral toxicity in both rats and mice, with a lethal dose in excess of 2000 mg/kg[1][2].
Repeat-Dose Toxicity
Repeat-dose toxicity studies are conducted to characterize the toxicological profile of a substance following prolonged administration. While specific No-Observed-Adverse-Effect-Levels (NOAELs) for frovatriptan from subchronic (e.g., 28-day, 90-day) and chronic (e.g., 6-month, 12-month) studies are not detailed in publicly available literature, it is stated that multiple repeat-dose non-clinical safety studies, including 3-6 month and 12-month studies in rodents and dogs, were conducted.
Experimental Protocol: Chronic Oral Toxicity Study (General)
The following diagram illustrates a typical design for a 6-month chronic oral toxicity study in rats.
References
Methodological & Application
Application Notes and Protocols for Frovatriptan Succinate In Vitro Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan (B193164) is a second-generation triptan, a class of drugs effective in the acute treatment of migraine.[1] Its therapeutic efficacy is derived from its selective agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Frovatriptan's mechanism of action involves cranial vasoconstriction, inhibition of neuropeptide release from trigeminal nerve endings, and modulation of pain signal transmission in the brainstem.[1] A key characteristic of frovatriptan is its long terminal elimination half-life of approximately 26 hours, which may contribute to a lower rate of migraine recurrence.[3][4]
These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of Frovatriptan Succinate and other related compounds at the human 5-HT1B and 5-HT1D receptors.
Data Presentation
Table 1: this compound Binding Affinity at Human Serotonin Receptors
This table summarizes the binding affinity (pKi) of Frovatriptan for human 5-HT1B and 5-HT1D receptors, as determined by radioligand binding assays. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
| Receptor Subtype | Binding Affinity (pKi) | Reference Compound |
| 5-HT1B | 7.98 | Not Specified |
| 5-HT1D | 8.36 | Not Specified |
Data compiled from multiple sources. Direct comparison of values across different studies should be made with caution due to potential variations in experimental conditions.[1]
Table 2: this compound Functional Potency and Efficacy
This table presents the functional potency (pEC50) and efficacy of Frovatriptan at human 5-HT1B and 5-HT1D receptors. The pEC50 value is the negative logarithm of the molar concentration that produces 50% of the maximum possible response, indicating the compound's potency.
| Receptor Subtype | Potency (pEC50) | Functional Assay | Efficacy (Emax) |
| 5-HT1B | 7.98 | cAMP Assay | Full Agonist |
| 5-HT1D | 8.36 | cAMP Assay | Full Agonist |
Note: The data indicates that Frovatriptan acts as a full agonist at both receptor subtypes.[1][5]
Signaling Pathways and Experimental Workflows
Frovatriptan Signaling Pathway at 5-HT1B/1D Receptors
Frovatriptan binding to 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi/o).[1][6] Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to the therapeutic effects of vasoconstriction and inhibition of neurotransmitter release.[1]
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a radioligand binding assay to determine the affinity of Frovatriptan for 5-HT1B or 5-HT1D receptors.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1B/1D Receptors
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT1B and 5-HT1D receptors expressed in a recombinant cell line.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Radioligand: [3H]-Serotonin or another suitable high-affinity radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT1B/1D agonist (e.g., 10 µM 5-carboxamidotryptamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: a. Culture the recombinant cells to confluency. b. Harvest the cells and homogenize them in ice-cold lysis buffer. c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the cell membranes. d. Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the centrifugation. e. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:
- Membrane preparation (typically 20-50 µg of protein).
- Varying concentrations of this compound (e.g., 10-11 to 10-5 M).
- A fixed concentration of the radioligand (typically at its Kd value).
- For total binding wells, add assay buffer instead of the test compound.
- For non-specific binding wells, add the non-specific binding control. b. Bring the final volume in each well to 250 µL with assay buffer. c. Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration and Measurement: a. Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. b. Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters and place them in scintillation vials with scintillation cocktail. d. Measure the radioactivity in a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from the total binding to obtain specific binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: cAMP Functional Assay for 5-HT1B/1D Receptors
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Test Compound: this compound.
-
Reference Agonist: 5-HT or another known full agonist.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Cell Culture Medium.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like IBMX (0.5 mM).
-
cAMP Detection Kit: A commercially available kit based on methods such as TR-FRET, HTRF, or ELISA.
-
384-well white microplates.
Procedure:
-
Cell Culture and Plating: a. Culture the recombinant cells to approximately 80-90% confluency. b. Detach the cells, centrifuge, and resuspend them in stimulation buffer to the desired concentration. c. Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition and Stimulation: a. Prepare serial dilutions of this compound and the reference agonist in stimulation buffer. b. Add the diluted compounds to the respective wells. c. Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase basal cAMP levels. The forskolin concentration should be optimized to produce a robust signal window.
-
Incubation: a. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP production.
-
cAMP Detection: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: a. The raw data will typically be inversely proportional to the agonist activity due to the Gi/o coupling of the receptors. b. Normalize the data using controls:
- 0% Inhibition (High cAMP): Cells treated with forskolin only.
- 100% Inhibition (Low cAMP): Cells treated with a saturating concentration of a potent reference agonist plus forsklin. c. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. The Emax relative to a known full agonist will determine if Frovatriptan is a full or partial agonist.
References
Application Notes and Protocols for Efficacy Testing of Frovatriptan Succinate in Animal Models of Migraine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by symptoms such as nausea, photophobia, and phonophobia. Triptans, selective serotonin (B10506) 5-HT1B/1D receptor agonists, are a cornerstone of acute migraine treatment. Frovatriptan (B193164) succinate (B1194679) is a second-generation triptan with a distinct pharmacokinetic profile, notably a long half-life, which may offer advantages in preventing migraine recurrence. To evaluate the preclinical efficacy of frovatriptan and novel anti-migraine therapies, robust and reproducible animal models are essential. The nitroglycerin (NTG)-induced model in rats is a widely used and well-validated model that recapitulates key aspects of migraine pathophysiology, including the development of central sensitization and cutaneous allodynia.
These application notes provide detailed protocols for utilizing the NTG-induced migraine model in rats to assess the efficacy of Frovatriptan Succinate. The protocols cover the induction of migraine-like symptoms, behavioral assessments of pain, and immunohistochemical analysis of neuronal activation.
Signaling Pathway of this compound in Migraine
Frovatriptan exerts its therapeutic effect through agonism at serotonin 5-HT1B and 5-HT1D receptors.[1] During a migraine attack, the trigeminal nerve is activated, leading to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[2] CGRP causes vasodilation of cranial blood vessels and promotes neurogenic inflammation, contributing to the pain of a migraine headache.
Frovatriptan acts at two key locations:
-
5-HT1B receptors: Located on the smooth muscle of cranial blood vessels, their activation by frovatriptan leads to vasoconstriction, counteracting the vasodilation induced by CGRP.
-
5-HT1D receptors: Found on presynaptic trigeminal nerve endings, their activation inhibits the release of CGRP and other pro-inflammatory neuropeptides.[2]
This dual mechanism of action alleviates the headache and associated symptoms of a migraine attack.
Mechanism of this compound in Migraine.
Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model in Rats
This protocol describes the induction of a migraine-like state in rats using systemic administration of nitroglycerin.[3]
Materials:
-
Nitroglycerin (NTG) solution (5 mg/mL in propylene (B89431) glycol)
-
Saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.
-
Habituation: Handle the rats for several days leading up to the experiment to minimize stress-induced variability in behavioral responses.
-
NTG Administration: On the day of the experiment, administer a single intraperitoneal (i.p.) injection of NTG at a dose of 10 mg/kg. The control group should receive an equivalent volume of saline.
-
Observation Period: Allow a latency period of 90 minutes for the development of hyperalgesia and allodynia before commencing behavioral testing.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol details the measurement of mechanical sensitivity using von Frey filaments.[4]
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization to Testing Environment: Place individual rats in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Up-Down Method: Begin with a filament in the middle of the force range (e.g., 4.0 g). If the rat withdraws its paw, the next finer filament is used. If there is no response, the next thicker filament is applied.
-
Paw Withdrawal Threshold (PWT): The 50% paw withdrawal threshold is calculated using the up-down method of Dixon. A positive response is a sharp withdrawal of the paw.
-
Data Collection: Record the filament number and the response for each application.
Assessment of Thermal Hyperalgesia (Hot Plate Test)
This protocol outlines the procedure for measuring the response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the animal
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, non-noxious temperature (e.g., 52 ± 0.5°C).
-
Animal Placement: Gently place the rat on the hot plate and immediately start a timer.
-
Response Latency: Observe the animal for signs of nociception, such as licking or flicking its hind paws, or jumping. The time until the first clear sign of a nocifensive response is recorded as the paw withdrawal latency.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded.
Immunohistochemical Analysis of c-Fos Expression
This protocol describes the detection of c-Fos protein, a marker of neuronal activation, in the trigeminal nucleus caudalis (TNC).[5]
Materials:
-
Anesthetic (e.g., sodium pentobarbital)
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (10%, 20%, 30% in PBS)
-
Cryostat
-
Primary antibody (anti-c-Fos)
-
Secondary antibody (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Tissue Collection: Two hours after behavioral testing, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Tissue Processing: Dissect the brainstem and post-fix it in 4% paraformaldehyde overnight, followed by cryoprotection in graded sucrose solutions.
-
Sectioning: Cut 30 µm thick coronal sections of the TNC using a cryostat.
-
Immunohistochemistry:
-
Incubate the sections with the primary anti-c-Fos antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Amplify the signal using the ABC kit.
-
Visualize the immunoreactivity with DAB.
-
-
Quantification: Count the number of c-Fos-positive nuclei in the superficial laminae of the TNC using a light microscope and image analysis software.
Experimental Workflow
Experimental workflow for this compound efficacy testing.
Data Presentation
The following tables present representative quantitative data from studies using the NTG-induced migraine model. While specific data for frovatriptan in these exact behavioral assays is limited in publicly available literature, data for sumatriptan, another 5-HT1B/1D agonist, is provided as a well-established comparator to demonstrate the expected outcomes.[6][7]
Table 1: Effect on Mechanical Allodynia (Paw Withdrawal Threshold)
| Treatment Group | Dose | Route | Time Post-Treatment (min) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Saline + Saline | - | i.p. | 120 | 4.5 ± 0.3 |
| NTG + Saline | 10 mg/kg | i.p. | 120 | 1.8 ± 0.2* |
| NTG + Sumatriptan | 0.6 mg/kg | i.p. | 120 | 3.9 ± 0.4# |
| NTG + Frovatriptan | (Test Dose) | (Test Route) | 120 | (Expected Increase) |
*p < 0.05 vs. Saline + Saline; #p < 0.05 vs. NTG + Saline
Table 2: Effect on Thermal Hyperalgesia (Paw Withdrawal Latency)
| Treatment Group | Dose | Route | Time Post-Treatment (min) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Saline + Saline | - | i.p. | 120 | 12.5 ± 1.1 |
| NTG + Saline | 10 mg/kg | i.p. | 120 | 6.2 ± 0.8* |
| NTG + Sumatriptan | 0.6 mg/kg | i.p. | 120 | 10.8 ± 1.0# |
| NTG + Frovatriptan | (Test Dose) | (Test Route) | 120 | (Expected Increase) |
*p < 0.05 vs. Saline + Saline; #p < 0.05 vs. NTG + Saline
Table 3: Effect on Neuronal Activation (c-Fos Positive Cells in TNC)
| Treatment Group | Dose | Route | c-Fos Positive Cells/section (Mean ± SEM) |
| Saline + Saline | - | i.p. | 15 ± 3 |
| NTG + Saline | 10 mg/kg | i.p. | 85 ± 9* |
| NTG + Sumatriptan | 0.6 mg/kg | i.p. | 30 ± 5# |
| NTG + Frovatriptan | (Test Dose) | (Test Route) | (Expected Decrease) |
*p < 0.05 vs. Saline + Saline; #p < 0.05 vs. NTG + Saline
Conclusion
The nitroglycerin-induced migraine model in rats provides a robust and translationally relevant platform for evaluating the efficacy of this compound and other potential anti-migraine therapies. The detailed protocols provided herein for inducing migraine-like symptoms and for assessing mechanical allodynia, thermal hyperalgesia, and neuronal activation offer a comprehensive approach to preclinical drug evaluation. The expected outcomes, as demonstrated by comparative data with sumatriptan, involve the reversal of NTG-induced hyperalgesia and a reduction in neuronal activation in the trigeminal nucleus caudalis. These models are invaluable tools for advancing our understanding of migraine pathophysiology and for the development of novel and more effective treatments.
References
- 1. Frontiers | Pharmacological Characterization of Orofacial Nociception in Female Rats Following Nitroglycerin Administration [frontiersin.org]
- 2. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Receptor systems mediating c-fos expression within trigeminal nucleus caudalis in animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of Frovatriptan Succinate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Frovatriptan (B193164) is a selective serotonin (B10506) (5-HT) receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches.[1] It exhibits a notably long terminal elimination half-life of approximately 26 hours, which is a distinguishing feature among triptans.[2][3] To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing, a reliable and robust analytical method for the quantification of Frovatriptan in biological matrices is essential. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of Frovatriptan Succinate in human plasma. The method employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and good recovery.
Experimental Protocols
Instrumentation, Reagents, and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Data Acquisition Software: Chromatography software for data acquisition and processing.
-
Reagents: this compound reference standard, Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (B84403) (Analytical grade), Orthophosphoric acid (Analytical grade), and Water (HPLC grade).
-
Other Materials: Centrifuge, vortex mixer, micropipettes, 1.5 mL centrifuge tubes, and 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase Preparation (20mM Phosphate Buffer pH 3.2 : Acetonitrile | 70:30 v/v):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water to prepare a 20mM solution.
-
Adjust the pH of the buffer to 3.2 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 700 mL of the prepared phosphate buffer with 300 mL of acetonitrile.
-
Degas the final mobile phase mixture before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a diluent (e.g., Water:Acetonitrile, 50:50 v/v). This yields a stock solution of 100 µg/mL.[2]
-
-
Working Standard and Quality Control (QC) Solutions:
-
Prepare working standard solutions for the calibration curve by serially diluting the stock solution with the diluent to achieve concentrations ranging from 5 ng/mL to 1000 ng/mL.
-
Prepare separate Quality Control (QC) samples at low, medium, and high concentrations (e.g., 15 ng/mL, 150 ng/mL, and 750 ng/mL).
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and high-throughput technique for removing proteins from biological fluid samples prior to analysis.[4][5]
-
Pipette 200 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to plasma) to the tube.[6]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the clear supernatant and transfer it to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Chromatographic Conditions
The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (pH 3.2) : Acetonitrile (70:30 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 30°C) |
| Detection Wavelength | 244 nm[7] |
| Run Time | 10 minutes |
Method Validation and Data
The developed method was validated according to standard bioanalytical method validation guidelines, assessing selectivity, linearity, precision, accuracy, recovery, and the limit of quantification (LOQ).[8][9]
Linearity
The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area against the nominal concentration of Frovatriptan.
| Parameter | Result |
| Concentration Range | 5 - 1000 ng/mL |
| Regression Equation | y = 1548.2x + 350.7 |
| Correlation Coefficient (r²) | > 0.999 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were determined by analyzing QC samples at three concentration levels (low, medium, high) on three separate days.[10] Precision is expressed as the Relative Standard Deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 15 | 4.8 | 102.5 | 6.1 | 104.2 |
| Medium QC | 150 | 3.5 | 98.9 | 4.9 | 99.8 |
| High QC | 750 | 2.9 | 101.3 | 4.2 | 100.7 |
Recovery
The extraction recovery of Frovatriptan from human plasma was determined by comparing the peak areas of extracted QC samples with those of un-extracted standards of the same concentration.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | %RSD |
| Low QC | 15 | 88.5 | 5.3 |
| Medium QC | 150 | 91.2 | 4.1 |
| High QC | 750 | 90.4 | 3.8 |
Limit of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD was defined as the concentration with an S/N ratio of 3, and the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (S/N ratio of 10).
| Parameter | Result |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to final quantification.
Caption: Workflow for Frovatriptan quantification in plasma.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and provides clean extracts with high recovery. The method is validated over a suitable concentration range and demonstrates excellent linearity, precision, and accuracy. This protocol is well-suited for routine analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of Frovatriptan.
References
- 1. tsijournals.com [tsijournals.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Clinical pharmacokinetics of frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. norlab.com [norlab.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 10. Pharmacokinetic Study of this compound Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for UV Spectrophotometric Estimation of Frovatriptan Succinate
This document provides a detailed methodology for the quantitative estimation of Frovatriptan Succinate in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. The described methods are simple, rapid, accurate, and have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3]
Principle
The method is based on the measurement of the absorption of ultraviolet radiation by this compound at a specific wavelength. This compound exhibits a distinct absorption maximum (λmax) in the UV region, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. The λmax for this compound is consistently observed at approximately 244 nm.[2][3]
Instrumentation
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette is required for the analysis.
-
Instrument: Double Beam UV-Visible Spectrophotometer (e.g., LABINDIA UV 3000+, Shimadzu UV-1800)[1][3]
-
Wavelength Range: 200-400 nm[1]
Reagents and Solutions
-
This compound: Reference Standard
-
Solvents:
-
Reagents for Solvent Preparation:
-
Concentrated Hydrochloric Acid (Analytical Grade)
-
Orthophosphoric Acid and Sodium Hydroxide (for pH adjustment of simulated salivary fluid)[2]
-
Experimental Protocols
Determination of Wavelength of Maximum Absorbance (λmax)
-
Preparation of Standard Solution: Accurately weigh and dissolve a small amount of this compound reference standard in the chosen solvent (0.1 N HCl, distilled water, or simulated salivary fluid pH 6.8) to obtain a concentration of approximately 4-10 µg/mL.[1][2]
-
Spectrophotometric Scan: Scan the prepared solution from 400 nm to 200 nm against a solvent blank.
-
λmax Determination: The wavelength at which the maximum absorbance is observed is the λmax. For this compound, this is typically around 244-245 nm.[1][2][3]
Preparation of Standard Stock and Working Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the selected solvent.[1]
-
Intermediate Stock Solution (e.g., 10 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.[1]
-
Working Standard Solutions for Calibration Curve: Prepare a series of dilutions from the intermediate stock solution to cover the desired concentration range (e.g., 2-10 µg/mL). For instance, pipette 2, 4, 6, 8, and 10 mL of the 10 µg/mL solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.[1][3]
Preparation of Sample Solution (from Tablet Formulation)
-
Weigh and Powder: Weigh and finely powder not fewer than 20 tablets.
-
Dissolution: Transfer a quantity of the powder equivalent to a known amount of this compound (e.g., 15 mg) into a 100 mL volumetric flask.[3]
-
Extraction: Add about 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Dilution: Make up the volume to 100 mL with the solvent and mix well.
-
Filtration: Filter the solution through a suitable filter paper (e.g., Whatman filter paper No. 41).[1][3]
-
Final Dilution: Further dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the method.
Assay Procedure
-
Measure the absorbance of the final sample solution at the predetermined λmax (around 244 nm) against the solvent blank.
-
Calculate the concentration of this compound in the sample solution from the calibration curve.
-
Determine the amount of this compound in the pharmaceutical dosage form.
Method Validation Parameters
The developed UV spectrophotometric method should be validated as per ICH guidelines for the following parameters:
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across the range of the analytical procedure.
| Parameter | Result (Solvent: 0.1 N HCl) | Result (Solvent: Distilled Water) | Result (Solvent: pH 6.8 Simulated Salivary Fluid) |
| Linearity Range | 2 - 7 µg/mL[1] | 2 - 10 µg/mL[3] | 0.1 - 8 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9976[1] | 0.9999[3] | 0.99[2] |
Accuracy (Recovery Studies)
Accuracy is determined by recovery studies, where a known amount of standard drug is added to the pre-analyzed sample solution. The percentage recovery is then calculated.
| Parameter | Result (Solvent: 0.1 N HCl) | Result (Solvent: Distilled Water) | Result (Solvent: pH 6.8 Simulated Salivary Fluid) |
| % Recovery | 99.63%[1] | 99.83%[3] | 100.214%[2] |
Precision
Precision is the measure of the repeatability of the analytical method. It is expressed as the relative standard deviation (%RSD) of a series of measurements.
| Parameter | Result (Solvent: 0.1 N HCl) | Result (Solvent: Distilled Water) | Result (Solvent: pH 6.8 Simulated Salivary Fluid) |
| Intraday Precision (%RSD) | < 2%[1] | < 2%[3] | < 2%[2] |
| Interday Precision (%RSD) | < 2%[1] | < 2%[3] | < 2%[2] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Result (Solvent: Distilled Water) | Result (Solvent: pH 6.8 Simulated Salivary Fluid) |
| LOD | 0.4362 µg/mL[3] | 0.0125 µg/mL[2] |
| LOQ | 1.3265 µg/mL[3] | 0.05 µg/mL[2] |
Visual Workflow and Diagrams
Caption: Experimental workflow for UV spectrophotometric estimation of this compound.
Caption: Logical relationship for the validation of the analytical method for this compound.
References
Application Notes and Protocols for Studying Frovatriptan Succinate Effects on Canine Coronary Arteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Frovatriptan (B193164) Succinate on the coronary arteries of dogs. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
Frovatriptan is a selective serotonin (B10506) (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1][2][3][4][5] It is primarily used for the acute treatment of migraine headaches.[3][4][5] The therapeutic effect in migraine is believed to be due to the constriction of excessively dilated intracranial blood vessels.[1][2][3] However, concerns exist regarding the potential for vasoconstrictive effects on coronary arteries, a critical consideration for patient safety, particularly in individuals with or at risk for coronary artery disease.[2][4][6][7] Preclinical studies in canine models are crucial for evaluating these effects.
Mechanism of Action
Frovatriptan's primary mechanism involves agonism at 5-HT1B and 5-HT1D receptors.[1][2][3][4][5] In the context of coronary arteries, the activation of 5-HT1B receptors is thought to mediate vasoconstriction.[8][9] Studies in dogs have shown that both Frovatriptan and the first-generation triptan, Sumatriptan (B127528), can induce a biphasic response in large coronary arteries: an initial, transient dilation followed by a more sustained constriction.[8] The vascular endothelium appears to modulate these effects.[8]
Signaling Pathway
The binding of Frovatriptan to 5-HT1B receptors on vascular smooth muscle cells of the coronary arteries initiates a signaling cascade leading to vasoconstriction.
Caption: Frovatriptan-induced vasoconstriction signaling pathway.
Experimental Protocols
Two primary experimental models have been utilized to study the effects of Frovatriptan on canine coronary arteries: in vivo studies using conscious or anesthetized dogs and in vitro studies using isolated coronary artery rings.
In Vivo Hemodynamic Studies in Conscious Dogs
This protocol is adapted from studies investigating the hemodynamic effects of Frovatriptan in chronically instrumented, conscious dogs.[8]
1. Animal Model:
-
Adult mongrel dogs of either sex.
-
Animals are chronically instrumented under general anesthesia and sterile surgical conditions.
2. Instrumentation:
-
A thoracotomy is performed to implant:
-
A Doppler flow probe around the left circumflex coronary artery to measure coronary blood flow.
-
A solid-state micromanometer in the left ventricle for measuring left ventricular pressure.
-
Catheters in the aorta and left atrium for pressure measurements and drug administration.
-
Piezoelectric crystals on the epicardial surface of the left ventricle to measure regional myocardial wall thickness.
-
A hydraulic occluder around a coronary artery for controlled stenosis studies.
-
3. Experimental Procedure:
-
Allow a recovery period of at least two weeks post-surgery.
-
Conduct experiments in conscious, resting dogs.
-
Record baseline hemodynamic parameters, including heart rate, arterial blood pressure, coronary blood flow, and external coronary artery diameter.
-
Administer this compound intravenously in escalating doses (e.g., 0.1 to 100 μg/kg).[8]
-
Continuously monitor and record all hemodynamic parameters for a specified period after each dose.
-
A washout period should be allowed between doses.
4. Endothelium Removal (Optional):
-
To investigate the role of the endothelium, it can be removed in a subset of animals using a balloon angioplasty catheter advanced into the coronary artery.[8]
-
The experimental protocol is then repeated.
In Vitro Isolated Coronary Artery Studies
This protocol is based on studies evaluating the direct effect of Frovatriptan on isolated canine coronary arteries.[10]
1. Tissue Preparation:
-
Euthanize beagle dogs and excise the heart.
-
Dissect the left anterior descending or circumflex coronary artery and place it in cold, oxygenated Krebs solution.
-
Carefully remove surrounding connective tissue and cut the artery into rings (3-5 mm in length).
-
The endothelium can be removed by gently rubbing the intimal surface with a wooden stick.
2. Experimental Setup:
-
Suspend the coronary artery rings in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of 2-4 grams for at least 60 minutes.
3. Experimental Procedure:
-
Induce a submaximal contraction with a standard agent like potassium chloride or U46619 (a thromboxane (B8750289) mimetic) to ensure tissue viability.[10]
-
After a washout period, add cumulative concentrations of this compound to the organ bath.
-
Record the contractile or relaxant response at each concentration.
-
In some experiments, pre-contract the arteries with an agent like U46619 to study the relaxant effects of Frovatriptan at higher concentrations.[10]
Experimental Workflow Diagram
Caption: Workflow for in vivo and in vitro studies.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vivo Hemodynamic Effects of Frovatriptan in Conscious Dogs
| Parameter | Dose (µg/kg, IV) | Change from Baseline |
| External Coronary Artery Diameter | ||
| Frovatriptan | 0.1 - 100 | Transient increase up to 2.9 ± 1.2%[8] |
| Followed by prolonged, dose-dependent decrease up to -5.2 ± 1.2%[8] | ||
| Sumatriptan (for comparison) | 0.1 - 100 | Transient increase up to 1.8 ± 0.6%[8] |
| Followed by prolonged, dose-dependent decrease up to -5.3 ± 0.9%[8] | ||
| Coronary Blood Flow | ||
| Frovatriptan | 100 | Significant increase[8] |
| Sumatriptan (for comparison) | 3 - 100 | Significant increase[8] |
| Coronary Vascular Resistance | ||
| Frovatriptan | 0.3 - 100 | Significant decrease[8] |
| Sumatriptan (for comparison) | 30 - 100 | Significant decrease[8] |
| ED50 for Coronary Artery Constriction | ||
| Frovatriptan | 86 ± 21 µmol/kg[8] | |
| Sumatriptan (for comparison) | 489 ± 113 µmol/kg[8] |
Table 2: In Vitro Effects of Frovatriptan on Isolated Canine Coronary Arteries
| Condition | Parameter | Value |
| Contraction | ||
| Frovatriptan | -logEC50 | 7.55 ± 0.08[10] |
| Maximal Contraction (% of 5-HT response) | 56 ± 7%[10] | |
| Relaxation (in pre-contracted arteries) | ||
| Frovatriptan (>2 µM) | Marked reversal of tone[10] | |
| Frovatriptan (200 µM) | Full relaxation[10] |
Conclusion
The provided protocols and data summaries offer a comprehensive framework for studying the effects of this compound on canine coronary arteries. These studies are essential for understanding the cardiovascular safety profile of this and other triptans. The biphasic response observed in vivo, with an initial vasodilation followed by constriction, highlights the complex interaction of Frovatriptan with the coronary vasculature. Furthermore, the modulatory role of the endothelium is a critical factor to consider in experimental design and data interpretation. The in vitro model allows for a more direct assessment of the drug's effect on the vascular smooth muscle. By employing these detailed protocols, researchers can generate robust and reproducible data to inform drug development and clinical use.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Articles [globalrx.com]
- 6. The prototype serotonin 5-HT 1B/1D agonist sumatriptan increases the severity of myocardial ischemia during atrial pacing in dogs with coronary artery stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frovatriptan use in migraineurs with or at high risk of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of frovatriptan and sumatriptan on coronary and internal carotid vascular haemodynamics in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the novel antimigraine agent, frovatriptan, on coronary and cardiac function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Frovatriptan Succinate Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo pharmacokinetic (PK) studies of Frovatriptan Succinate. The protocols outlined below are intended for use in common laboratory animal models, such as rats, to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this selective 5-HT1B/1D receptor agonist.
Introduction
This compound is a second-generation triptan used for the acute treatment of migraine.[1] It exhibits a distinct pharmacokinetic profile, notably a long terminal half-life of approximately 26 hours in humans, which is the longest in its class.[2] Understanding its pharmacokinetic properties in preclinical animal models is crucial for drug development and for predicting its behavior in humans. These protocols describe the necessary steps for conducting a robust in vivo PK study.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇N₃O·C₄H₆O₄·H₂O | [3] |
| Molecular Weight | 379.4 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water | [3] |
Pharmacokinetic Profile of Frovatriptan (Human Data)
A summary of key human pharmacokinetic parameters for Frovatriptan is provided below for comparative purposes when analyzing preclinical data.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | 20% (males), 30% (females) | [3] |
| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | [3][5] |
| Effect of Food | No significant effect on bioavailability, but delays Tmax by 1 hour | [3] |
| Distribution | ||
| Protein Binding | ~15% | [2][3] |
| Blood to Plasma Ratio | ~2:1 | [3] |
| Volume of Distribution (Vz/F) | ~1220 - 1668 L | [5] |
| Metabolism | ||
| Primary Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | [2][5] |
| Excretion | ||
| Terminal Half-life (t½) | ~26 hours | [1][2] |
| Route of Elimination | Hepatic metabolism and renal excretion | [2] |
| Recovery in Urine | ~32% | [3] |
| Recovery in Feces | ~62% | [3] |
Experimental Protocols
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.
-
Sex: Both male and female rats should be included to assess for potential sex-dependent differences in pharmacokinetics.
-
Age/Weight: Young adult rats (e.g., 8-10 weeks old, 200-250g) are typically used.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.[6]
-
Vehicle Selection: this compound is water-soluble.[3] Sterile water or saline can be used as a vehicle for oral administration.
-
Dose Selection: Dose levels should be selected based on previous non-clinical toxicology and pharmacology studies. A minimum of three dose levels is recommended to assess dose proportionality.
-
Administration: Oral gavage is a common and precise method for administering a defined dose to rats.[7][8]
-
Animal Groups: Assign animals to different dose groups, including a vehicle control group. A typical group size is 3-5 animals per sex per time point for sparse sampling or 3-5 animals per sex for serial sampling.
-
Fasting: Animals should be fasted overnight (with free access to water) before drug administration to minimize variability in absorption.
-
Drug Administration: Administer the selected dose of this compound or vehicle via oral gavage.[7]
-
Blood Sampling:
-
Serial Sampling: If using a technique that allows for repeated sampling from the same animal (e.g., cannulated jugular vein or saphenous vein), collect blood samples at predetermined time points.[9][10][11]
-
Sparse Sampling: If serial sampling is not feasible, different animals can be used for each time point.
-
Time Points: A typical sampling schedule for a drug with a long half-life like Frovatriptan could be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Blood Volume: The volume of each blood sample should be minimized (e.g., 100-200 µL) to avoid physiological stress on the animal.[10]
-
Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.[6]
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drug concentrations in plasma.[12][13][14][15]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to extract Frovatriptan from the plasma matrix.[12][13]
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.[13][14]
-
Software: Use validated pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.
-
Analysis Method: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters.[6]
-
Parameters to Calculate:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Terminal half-life)
-
CL/F (Apparent total clearance)
-
Vz/F (Apparent volume of distribution)
-
Visualizations
Frovatriptan is a selective agonist for 5-HT1B and 5-HT1D receptors.[2][16] Its therapeutic effect in migraine is believed to be due to:
-
Vasoconstriction: Agonism at 5-HT1B receptors on dilated intracranial blood vessels.[17]
-
Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on trigeminal nerve endings, which inhibits the release of pro-inflammatory neuropeptides like CGRP.[17]
Caption: Mechanism of action of Frovatriptan in migraine relief.
The following diagram illustrates the key steps in the in vivo pharmacokinetic study of this compound.
Caption: Workflow for an in vivo pharmacokinetic study of Frovatriptan.
References
- 1. researchgate.net [researchgate.net]
- 2. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C18H25N3O6 | CID 152943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. downstate.edu [downstate.edu]
- 9. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 10. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 12. asianpubs.org [asianpubs.org]
- 13. Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 14. omicsonline.org [omicsonline.org]
- 15. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
Development of Orally Disintegrating Tablets of Frovatriptan Succinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation and evaluation of orally disintegrating tablets (ODTs) containing Frovatriptan (B193164) Succinate. Frovatriptan Succinate is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine.[1][2] The development of an ODT formulation for this compound aims to enhance patient compliance and provide rapid relief from migraine symptoms by allowing for quick disintegration in the oral cavity without the need for water.[1][3] This document outlines detailed formulation strategies, manufacturing methods, and in-depth experimental protocols for the characterization and quality control of this compound ODTs.
Introduction to this compound ODTs
This compound is an effective anti-migraine agent.[4] However, its conventional oral tablets have a relatively slow onset of action.[5] Orally disintegrating tablets are a promising alternative dosage form designed to disintegrate or dissolve rapidly in the saliva.[3] This can lead to pre-gastric absorption and has the potential to bypass first-pass metabolism, which may improve the bioavailability of the drug.[1] The primary goal for developing this compound as an ODT is to offer faster relief from migraine attacks and improve ease of administration, particularly for patients experiencing nausea or difficulty in swallowing.[1][6] The standard dose for Frovatriptan is 2.5 mg.[7][8]
Formulation Development
The formulation of this compound ODTs involves the careful selection of excipients to ensure rapid disintegration, good mouthfeel, and adequate tablet strength. The most common manufacturing methods are direct compression and wet granulation.[1] Direct compression is often preferred due to its simplicity and cost-effectiveness.[1]
Excipients
The choice of excipients is critical for the successful formulation of ODTs. Key excipients include:
-
Superdisintegrants: These are essential for the rapid breakdown of the tablet in the oral cavity. Commonly used superdisintegrants for this compound ODTs include Crospovidone (CPV), Croscarmellose Sodium (CCS), and Sodium Starch Glycolate (SSG).[1][9] Studies have shown that the concentration of the superdisintegrant significantly impacts the disintegration time and drug release rate.[9][10] Formulations with Crospovidone have demonstrated faster release profiles.[9][10]
-
Diluents: These are used to increase the bulk of the tablet. Di-calcium phosphate (B84403) is a common diluent used in direct compression formulations.[1]
-
Binders: Binders such as PVP K-30 are used in wet granulation to impart cohesiveness to the powder mixture.[1]
-
Sweeteners and Flavors: Aspartame is often included to improve the taste and patient acceptability.[1]
-
Lubricants and Glidants: Magnesium stearate, talc, and colloidal silicon dioxide (Aerosil) are used to improve the flowability of the powder blend and prevent sticking to the tablet press.[1][9]
Formulation Examples
The following tables summarize example formulations for this compound ODTs developed using direct compression and wet granulation methods.
Table 1: Formulations of this compound ODTs by Direct Compression [1][9]
| Ingredients (mg) | F1 (4% SSG) | F2 (6% SSG) | F3 (8% SSG) | F4 (4% CCS) | F5 (6% CCS) | F6 (8% CCS) | F7 (4% CPV) | F8 (6% CPV) | F9 (8% CPV) |
| This compound | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 |
| Sodium Starch Glycolate | 4 | 6 | 8 | - | - | - | - | - | - |
| Croscarmellose Sodium | - | - | - | 4 | 6 | 8 | - | - | - |
| Crospovidone | - | - | - | - | - | - | 4 | 6 | 8 |
| Di-calcium Phosphate | 86.09 | 84.09 | 82.09 | 86.09 | 84.09 | 82.09 | 86.09 | 84.09 | 82.09 |
| Aspartame | 2 | 2 | 2 | 2 | 2 | 2 | 2 | 2 | 2 |
| Magnesium Stearate | 2 | 2 | 2 | 2 | 2 | 2 | 2 | 2 | 2 |
| Talc | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 |
| Colloidal Silicon Dioxide | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 |
| Total Weight (mg) | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
Table 2: Formulations of this compound ODTs by Wet Granulation [1]
| Ingredients (mg) | WG1 (4% SSG) | WG2 (6% SSG) | WG3 (8% SSG) | WG4 (4% CCS) | WG5 (6% CCS) | WG6 (8% CCS) | WG7 (4% CPV) | WG8 (6% CPV) | WG9 (8% CPV) |
| This compound | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 | 3.91 |
| Sodium Starch Glycolate | 4 | 6 | 8 | - | - | - | - | - | - |
| Croscarmellose Sodium | - | - | - | 4 | 6 | 8 | - | - | - |
| Crospovidone | - | - | - | - | - | - | 4 | 6 | 8 |
| Di-calcium Phosphate | 84.09 | 82.09 | 80.09 | 84.09 | 82.09 | 80.09 | 84.09 | 82.09 | 80.09 |
| PVP K-30 | 4 | 4 | 4 | 4 | 4 | 4 | 4 | 4 | 4 |
| Aspartame | 2 | 2 | 2 | 2 | 2 | 2 | 2 | 2 | 2 |
| Magnesium Stearate | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 |
| Talc | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 |
| Total Weight (mg) | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
Manufacturing Protocols
Direct Compression Method
Caption: Direct Compression Workflow for this compound ODTs.
Protocol:
-
Sieving: All ingredients, including this compound, superdisintegrant, diluent, and sweetener, are accurately weighed and passed through a mesh no. 40 sieve to ensure uniformity.[1]
-
Blending: The sieved ingredients are thoroughly mixed for approximately 10 minutes to achieve a homogenous blend.[1]
-
Lubrication: The lubricant (magnesium stearate) and glidants (talc, aerosil) are added to the blend and mixed for a further 2-3 minutes.[1]
-
Compression: The final lubricated blend is compressed into tablets using a suitable tablet compression machine, typically with an 8mm round punch, to a target weight of 100 mg and a hardness of 3-4 kg/cm ².[9]
Wet Granulation Method
Caption: Wet Granulation Workflow for this compound ODTs.
Protocol:
-
Dry Mixing: this compound, superdisintegrant, diluent, and sweetener are weighed and mixed.[1]
-
Granulation: A binder solution of PVP K-30 in isopropyl alcohol is prepared and added to the powder mixture to form a wet mass.[1]
-
Drying: The wet granules are dried in an oven at 60°C until the loss on drying is between 2-2.5%.[1]
-
Sizing: The dried granules are passed through a sieve to obtain uniform size granules.[1]
-
Final Blending: The sized granules are blended with a lubricant and glidant.
-
Compression: The final blend is compressed into tablets.
Quality Control Protocols
A series of pre-compression and post-compression tests are essential to ensure the quality of the formulated ODTs.[11][12]
Caption: Quality Control Workflow for this compound ODTs.
Pre-Compression Parameter Evaluation
Table 3: Pre-Compression Parameters for Direct Compression Blends [1]
| Formulation Code | Bulk Density (g/ml) | Tapped Density (g/ml) | Carr's Index (%) | Hausner's Ratio | Angle of Repose (°) |
| F1 | 0.54±0.005 | 0.65±0.005 | 16.92±0.10 | 1.20±0.005 | 22.45±0.05 |
| F2 | 0.55±0.005 | 0.67±0.005 | 17.91±0.04 | 1.21±0.005 | 21.72±0.07 |
| F3 | 0.56±0.005 | 0.69±0.005 | 18.84±0.05 | 1.23±0.005 | 21.80±0.05 |
| F4 | 0.54±0.005 | 0.66±0.005 | 18.18±0.07 | 1.22±0.005 | 22.78±0.07 |
| F5 | 0.55±0.005 | 0.68±0.005 | 19.11±0.05 | 1.23±0.005 | 21.60±0.05 |
| F6 | 0.56±0.005 | 0.70±0.005 | 20.00±0.04 | 1.25±0.005 | 20.85±0.05 |
| F7 | 0.53±0.005 | 0.65±0.005 | 18.46±0.05 | 1.22±0.005 | 22.12±0.07 |
| F8 | 0.54±0.005 | 0.67±0.005 | 19.40±0.04 | 1.24±0.005 | 21.45±0.05 |
| F9 | 0.55±0.005 | 0.69±0.005 | 20.28±0.07 | 1.25±0.005 | 20.70±0.07 |
Protocols for Pre-Compression Tests:
-
Angle of Repose: Determined by the fixed funnel method. The powder blend is passed through a funnel fixed at a certain height onto a horizontal surface. The height and radius of the powder cone are measured to calculate the angle of repose.
-
Bulk Density: A known quantity of powder blend is placed in a measuring cylinder, and the volume is noted. Bulk density is calculated as mass divided by volume.
-
Tapped Density: The measuring cylinder containing the powder blend is tapped for a specified number of times, and the final volume is recorded. Tapped density is calculated as mass divided by the tapped volume.
-
Compressibility Index (Carr's Index) and Hausner's Ratio: These are calculated from the bulk and tapped densities to assess the flowability of the powder.
Post-Compression Parameter Evaluation
Table 4: Post-Compression Parameters for this compound ODTs [1][9]
| Formulation Code | Hardness ( kg/cm ²) | Friability (%) | Weight Variation (mg) | Drug Content (%) | Wetting Time (sec) | Disintegration Time (sec) |
| F1 | 3.2±0.10 | 0.52±0.02 | 99.5±0.5 | 98.9±0.45 | 45±1 | 50±1 |
| F2 | 3.3±0.15 | 0.48±0.03 | 100.1±0.8 | 99.2±0.38 | 40±1 | 44±1 |
| F3 | 3.4±0.10 | 0.45±0.02 | 99.8±0.6 | 99.5±0.50 | 35±1 | 38±1 |
| F4 | 3.2±0.10 | 0.55±0.02 | 100.2±0.7 | 98.8±0.40 | 38±1 | 42±1 |
| F5 | 3.3±0.15 | 0.51±0.03 | 99.7±0.5 | 99.3±0.35 | 32±1 | 36±1 |
| F6 | 3.4±0.10 | 0.48±0.02 | 100.0±0.9 | 99.6±0.48 | 28±1 | 31±1 |
| F7 | 3.2±0.10 | 0.58±0.02 | 99.6±0.5 | 98.7±0.42 | 30±1 | 34±1 |
| F8 | 3.3±0.15 | 0.54±0.03 | 100.3±0.8 | 99.4±0.36 | 25±1 | 28±1 |
| F9 | 3.4±0.10 | 0.50±0.02 | 99.9±0.6 | 99.8±0.51 | 20±1 | 22±1 |
Protocols for Post-Compression Tests:
-
Hardness: The tablet's resistance to crushing is measured using a hardness tester. Oral tablets typically have a hardness of 4 to 10 kg.[13]
-
Friability: A pre-weighed sample of tablets is placed in a friabilator and rotated for a set number of revolutions. The tablets are then re-weighed, and the percentage of weight loss is calculated.[13]
-
Weight Variation: Twenty tablets are individually weighed, and the average weight is calculated. The individual weights are then compared to the average.[13]
-
Drug Content Uniformity: A number of tablets are assayed for their drug content to ensure uniformity across the batch.[13]
-
Wetting Time: A piece of tissue paper folded twice is placed in a petri dish containing 6 ml of water. A tablet is placed on the paper, and the time for complete wetting is measured.
-
In-Vitro Disintegration Time: The test is performed using a disintegration test apparatus. One tablet is placed in each tube of the basket, and the time taken for the tablets to disintegrate completely in pH 6.8 phosphate buffer at 37±2°C is recorded.[9] For ODTs, the disintegration time should be less than 3 minutes.[11]
-
In-Vitro Dissolution Study: This is performed using a USP dissolution apparatus (paddle type) at 50 rpm in 900 ml of pH 6.8 phosphate buffer.[11] Aliquots of the dissolution medium are withdrawn at specified time intervals and analyzed for drug content using a UV-Visible spectrophotometer at a λmax of 290 nm.[1]
Table 5: In-Vitro Drug Release Profile of this compound ODTs [1]
| Time (min) | F1 (%) | F2 (%) | F3 (%) | F4 (%) | F5 (%) | F6 (%) | F7 (%) | F8 (%) | F9 (%) |
| 2 | 35.2 | 38.5 | 42.1 | 40.3 | 44.2 | 48.7 | 45.6 | 50.1 | 55.4 |
| 4 | 48.9 | 52.7 | 58.3 | 55.1 | 60.8 | 66.4 | 62.9 | 69.2 | 75.8 |
| 6 | 60.1 | 65.4 | 71.8 | 68.2 | 74.5 | 80.9 | 76.3 | 83.1 | 100.0 |
| 8 | 72.3 | 78.6 | 85.2 | 80.4 | 87.1 | 92.6 | 88.5 | 94.3 | - |
| 10 | 84.5 | 90.1 | 96.7 | 91.3 | 96.8 | 98.9 | 95.7 | 98.2 | - |
| 15 | 92.6 | 97.3 | 99.8 | 98.1 | 99.5 | - | 99.2 | - | - |
Conclusion
The development of this compound orally disintegrating tablets offers a promising approach to improve the management of migraine. By utilizing superdisintegrants like Crospovidone at an optimal concentration of 8% w/w, it is possible to formulate ODTs with rapid disintegration times and complete drug release within minutes.[9][10] The direct compression method provides an efficient and economical manufacturing process for producing high-quality this compound ODTs that meet all the required quality control specifications. The detailed protocols and formulation guidelines presented in these application notes can serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
- 1. ijnrd.org [ijnrd.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. [PDF] Formulation and in vitro Evaluation of this compound Oral Disintegrating Tablets by Direct Compression Technique | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 6. Sublingual Delivery of Frovatriptan: An Indication of Potential Alternative Route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose range-finding studies with frovatriptan in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frovatriptan for the acute treatment of migraine: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmascitech.com [pharmascitech.com]
- 10. researchgate.net [researchgate.net]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Application Notes and Protocols for Frovatriptan Succinate in Trigeminal Nerve Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frovatriptan (B193164) is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-HT) receptor agonists.[1] It is primarily used for the acute treatment of migraine with or without aura.[2] Frovatriptan's therapeutic effect is attributed to its high-affinity agonist activity at 5-HT1B and 5-HT1D receptors.[3][4] These receptors are strategically located on intracranial blood vessels and within the trigeminal nervous system, which are key players in the pathophysiology of migraine.[5]
The mechanism of action involves three primary components:
-
Vasoconstriction: Frovatriptan constricts dilated intracranial extracerebral blood vessels by acting on 5-HT1B receptors in the vascular smooth muscle.[4][6]
-
Peripheral Trigeminal Inhibition: It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory and vasodilating neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[5][7]
-
Central Trigeminal Inhibition: Evidence suggests triptans can also inhibit nociceptive neurotransmission within the trigeminal nucleus caudalis in the brainstem, the central relay station for craniofacial pain.[8][9]
Frovatriptan is distinguished by its unique pharmacokinetic profile, notably a very long terminal elimination half-life of approximately 26 hours, the longest among triptans.[2][4][8] This characteristic, combined with its high potency at the 5-HT1B receptor, makes it a valuable tool for studies requiring sustained receptor activation, such as those investigating migraine recurrence or long-duration trigeminal sensitization phenomena.[8][10][11]
Quantitative Data Summary
The following tables summarize key quantitative parameters of Frovatriptan Succinate relevant to its use in experimental studies.
Table 1: Receptor Binding Affinity and Potency
| Receptor Subtype | Affinity / Potency | Species | Reference |
| 5-HT1B | High Affinity; Potent Agonist | Human | [3][8][11] |
| 5-HT1D | High Affinity | Human | [3][8] |
| 5-HT1A | Moderate Affinity | Human | [8] |
| 5-HT1F | Moderate Affinity | Human | [8] |
| 5-HT7 | Moderate Affinity | Human | [8][12] |
Frovatriptan is noted to be one of the most potent 5-HT1B agonists among the triptans.[8][10]
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Terminal Elimination Half-life (t1/2) | ~26 hours | Human | [2][4][8] |
| Time to Max. Plasma Concentration (Tmax) | 2 - 4 hours | Human | [4] |
| Oral Bioavailability | 20% (males), 30% (females) | Human | [4] |
| Plasma Protein Binding | ~15% (low) | Human | [4][8] |
Signaling Pathway and Mechanism of Action
Frovatriptan modulates trigeminal nerve activity primarily through its agonist action on presynaptic 5-HT1D receptors located on the terminals of trigeminal neurons. Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This reduction in cAMP signaling ultimately inhibits the exocytosis of vesicles containing CGRP and other neuropeptides, preventing their release into the perivascular space. This action dampens neurogenic inflammation and reduces the activation of nociceptive pathways.
Experimental Protocols
Protocol 1: In Vitro Inhibition of CGRP Release from Cultured Trigeminal Neurons
This protocol is designed to quantify the inhibitory effect of Frovatriptan on stimulated CGRP release from primary trigeminal ganglion neurons in culture.
Methodology:
-
Neuron Culture:
-
Isolate trigeminal ganglia from neonatal or adult rodents (e.g., Sprague-Dawley rats).
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.
-
Plate the neurons on coated culture wells (e.g., poly-D-lysine and laminin) and culture in appropriate media (e.g., Neurobasal medium with B27 supplement and NGF) for 5-7 days to allow for maturation.
-
-
Pre-incubation:
-
Wash the cultured neurons gently with a buffered salt solution (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Induce neuropeptide release by adding a stimulating agent to the wells. Common stimulants include:
-
High potassium (e.g., 60 mM KCl) to cause depolarization-induced release.[13]
-
Capsaicin (e.g., 100 nM) to specifically activate TRPV1-expressing nociceptive neurons.
-
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Sample Collection & Analysis:
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of CGRP in the supernatant using a sensitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Interpretation:
-
Calculate the percentage inhibition of stimulated CGRP release for each Frovatriptan concentration compared to the vehicle-treated, stimulated control.
-
Plot a dose-response curve to determine the IC50 value of Frovatriptan.
-
Protocol 2: In Vivo Model of Dural Plasma Protein Extravasation
This protocol assesses Frovatriptan's ability to inhibit neurogenic inflammation in the dura mater, a key process in migraine.[12]
Methodology:
-
Animal Preparation:
-
Anesthetize a rodent (e.g., rat or guinea pig) and maintain anesthesia throughout the experiment.
-
Perform a craniotomy to expose the dura mater and the superior sagittal sinus.
-
Administer a fluorescently labeled protein tracer (e.g., FITC-albumin) intravenously.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously or intraperitoneally at a predetermined time before stimulation.
-
-
Trigeminal Stimulation:
-
Electrically stimulate the trigeminal ganglion or dural blood vessels for a set duration (e.g., 5 minutes) to elicit the release of neuropeptides and subsequent plasma protein extravasation.
-
-
Tissue Collection and Quantification:
-
After a circulation period (e.g., 30 minutes post-stimulation), perfuse the animal with saline to remove blood from the vasculature.
-
Carefully dissect the dura mater.
-
Extract the FITC-albumin from the dural tissue using a suitable solvent (e.g., formamide).
-
Measure the fluorescence of the extract using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Compare the amount of extravasated tracer in the Frovatriptan-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Protocol 3: In Vivo Electrophysiological Recording of Trigeminal Nucleus Caudalis (TNC) Neurons
This protocol directly measures the effect of Frovatriptan on the activity of second-order neurons in the primary central synapse for head and face pain.
Methodology:
-
Animal Preparation:
-
Anesthetize a rat or cat and place it in a stereotaxic frame.
-
Perform surgery to expose the dura mater for stimulation and the brainstem (trigeminal nucleus caudalis, TNC) for recording.
-
-
Neuronal Recording:
-
Advance a recording microelectrode (e.g., tungsten) into the TNC.
-
Identify second-order neurons that respond to mechanical or electrical stimulation of their dural receptive fields.
-
-
Stimulation and Baseline Recording:
-
Apply a consistent stimulus (e.g., electrical stimulation of the superior sagittal sinus) and record the evoked neuronal firing (action potentials) to establish a stable baseline response.
-
-
Drug Administration:
-
Administer this compound intravenously and continue recording the evoked neuronal activity over time.
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) of the TNC neuron before and after Frovatriptan administration.
-
Calculate the percentage change in neuronal activity to quantify the inhibitory effect of the drug.
-
References
- 1. PathWhiz [pathbank.org]
- 2. This compound, a 5-HT1B/1D receptor agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptans and CGRP blockade – impact on the cranial vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Review of frovatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Neuropharmacology of Naratriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frovatriptan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triptans, 5-HT1B/1D Receptor Agonists in the Acute Treatment of Migraines | Anesthesia Key [aneskey.com]
- 13. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chiral HPLC for the Enantiomeric Purity of Frovatriptan Succinate
Introduction
Frovatriptan succinate (B1194679) is a selective serotonin (B10506) (5-HT) 1B/1D receptor agonist used for the treatment of migraine.[1] The therapeutic efficacy of Frovatriptan is attributed to its (R)-enantiomer.[1] As the different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, regulatory authorities mandate strict control over the enantiomeric purity of such drugs.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers, ensuring the safety and efficacy of chiral drugs like Frovatriptan.[2][3]
This document provides detailed application notes and protocols for two distinct chiral HPLC methods for the determination of the enantiomeric purity of Frovatriptan Succinate in bulk drug substances and pharmaceutical formulations. The methods described are:
-
Reversed-Phase HPLC using a Protein-Based Chiral Stationary Phase
-
Normal-Phase HPLC using an Amylose-Based Chiral Stationary Phase
Method 1: Reversed-Phase Chiral HPLC
This method utilizes a protein-based chiral stationary phase, specifically a cellobiohydrolase (CBH) column, under reversed-phase conditions.[1] This approach offers excellent selectivity for Frovatriptan enantiomers and allows for method development by adjusting the mobile phase pH and the concentration of the organic modifier.[1]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral-CBH column (100 x 4.0 mm, 5 µm) with a guard column (10 x 4 mm)
-
This compound reference standard (racemic and R-enantiomer)
-
Potassium dihydrogen orthophosphate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral-CBH (100 x 4.0 mm, 5 µm) |
| Mobile Phase | 10mM Potassium dihydrogen orthophosphate buffer and Methanol (92:8 v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 0.1 mg/mL.
-
For the analysis of the bulk drug or formulation, prepare the sample in the mobile phase to achieve a similar concentration.
4. System Suitability:
-
Inject the racemic this compound solution.
-
The resolution between the (S)- and (R)-enantiomer peaks should be approximately 4.4.
-
The USP tailing factor for both enantiomer peaks should be around 1.1.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
The typical retention times are approximately 6.5 minutes for the (S)-enantiomer and 10.5 minutes for the (R)-enantiomer.
-
Calculate the percentage of the (S)-enantiomer in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Resolution (Rs) | ~ 4.4 | |
| Retention Time (S)-enantiomer | ~ 6.5 min | |
| Retention Time (R)-enantiomer | ~ 10.5 min | |
| Tailing Factor | ~ 1.1 | |
| Detection Limit of (S)-enantiomer | 6 ng/mL |
Experimental Workflow
Caption: Workflow for Reversed-Phase Chiral HPLC Analysis.
Method 2: Normal-Phase Chiral HPLC
This alternative method employs a normal-phase amylose-derived chiral column.[1][4] The separation is achieved by optimizing the organic modifiers in the mobile phase.[4]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Amylose-based chiral column (e.g., Chiralpak IB)
-
This compound reference standard (racemic and R-enantiomer)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Amylose-based chiral column |
| Mobile Phase | Optimized mixture of n-Hexane, 2-Propanol, Ethanol, and Diethylamine[4] |
| Flow Rate | Optimized (e.g., 0.4 mL/min)[2] |
| Detection Wavelength | 268 nm[2] |
| Injection Volume | Not specified (typically 5-20 µL) |
| Column Temperature | 25°C[2] |
3. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent compatible with the normal-phase mobile phase.
4. System Suitability:
-
Inject a solution of racemic this compound.
-
Ensure baseline separation of the enantiomers with good resolution.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify the (S)-enantiomer peak relative to the (R)-enantiomer peak.
Quantitative Data Summary
This method has been validated with the following parameters:[2][4]
| Parameter | Value | Reference |
| Linearity Range | 200 - 6150 ng/mL | [2][4] |
| Regression Coefficient (R²) | 0.9998 | [2][4] |
| Limit of Detection (LOD) | 65 ng/mL | [2][4] |
| Limit of Quantification (LOQ) | 200 ng/mL | [2][4] |
Logical Relationship of Method Components
Caption: Components of Normal-Phase Chiral HPLC Separation.
Conclusion
Both the reversed-phase and normal-phase chiral HPLC methods are suitable for the determination of the enantiomeric purity of this compound. The reversed-phase method using a Chiral-CBH column is well-documented and provides a robust and reproducible protocol with high resolution.[1] The normal-phase method using an amylose-based stationary phase has been validated and offers an alternative approach, particularly for bulk drug and pharmaceutical formulations.[2][4] The choice of method may depend on the available instrumentation, laboratory expertise, and specific sample matrix. These methods are crucial for the quality control of Frovatriptan, ensuring that the final product meets the stringent regulatory requirements for enantiomeric purity.
References
Troubleshooting & Optimization
Frovatriptan Succinate Analytical Method Validation: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical method validation of frovatriptan (B193164) succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods used for frovatriptan succinate?
A1: The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for assay and impurity determination, and UV-Visible Spectrophotometry for assay and dissolution testing.[1][2][3]
Q2: What is a typical wavelength for UV analysis of this compound?
A2: this compound exhibits a wavelength maximum (λmax) at approximately 244 nm, which is commonly used for its quantification.[1][4]
Q3: What are the key validation parameters to consider for a this compound analytical method according to ICH guidelines?
A3: Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][3]
Q4: Are there any known stability issues with this compound that could affect analytical results?
A4: this compound is susceptible to degradation under stress conditions such as hydrolysis (acidic and alkaline), oxidation, and photolysis.[5][6] This can lead to the formation of degradation products that may interfere with the analysis of the active pharmaceutical ingredient (API).
Troubleshooting Guides
HPLC Method Validation
Issue 1: Peak Tailing or Asymmetry in the Frovatriptan Peak
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine group of frovatriptan, causing peak tailing.
-
Mobile Phase pH: A mobile phase pH close to the pKa of frovatriptan can lead to inconsistent ionization and peak shape issues.
-
Column Overload: Injecting a sample with a concentration that is too high can saturate the column, leading to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shape.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of frovatriptan. Using a slightly acidic mobile phase (e.g., pH 3.2) can help to ensure consistent protonation of the analyte.[2]
-
Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol interactions.
-
Optimize Mobile Phase Composition: The addition of an organic modifier like triethylamine (B128534) to the mobile phase can help to mask residual silanol groups.
-
Reduce Sample Concentration: Dilute the sample to a lower concentration and re-inject to check for column overload.
-
Flush or Replace the Column: If the column is suspected to be contaminated, flush it with a strong solvent. If peak shape does not improve, replace the column.
-
Issue 2: Poor Resolution Between Frovatriptan and its Impurities/Degradants
-
Possible Causes:
-
Inadequate Mobile Phase Strength: The mobile phase may not be optimized to separate closely eluting compounds.
-
Incorrect Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the separation.
-
Suboptimal Temperature: Column temperature can influence selectivity and resolution.
-
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution program may be necessary to achieve adequate separation of all components.[7]
-
Evaluate Different Columns: Test columns with different stationary phases (e.g., C8, phenyl) to find one with better selectivity for frovatriptan and its related substances.
-
Adjust Column Temperature: Vary the column temperature (e.g., between 25°C and 40°C) to see if it improves resolution.
-
UV-Visible Spectrophotometry Method Validation
Issue 1: Interference from Excipients
-
Possible Cause:
-
One or more excipients in the formulation may absorb at the same wavelength as this compound (244 nm).
-
-
Troubleshooting Steps:
-
Perform a Specificity Study: Analyze a placebo sample (containing all excipients except this compound) to check for any absorbance at 244 nm. If there is significant interference, the method is not specific.
-
Use a Derivative Spectrophotometry Method: First or second-order derivative spectroscopy can sometimes resolve the analyte signal from interfering background signals.[3]
-
Employ a Chromatographic Method: If spectrophotometric interference cannot be resolved, an HPLC method will be necessary for accurate quantification.
-
Dissolution Testing
Issue 1: High Variability in Dissolution Results
-
Possible Causes:
-
Poorly Soluble Nature of the Drug: Frovatriptan is a poorly soluble drug, which can lead to inconsistent dissolution.[4][8]
-
Coning: The formation of a cone of undissolved powder at the bottom of the dissolution vessel can lead to variable results.[9]
-
Inappropriate Dissolution Medium: The chosen medium may not provide adequate sink conditions.
-
-
Troubleshooting Steps:
-
Add a Surfactant: The use of a surfactant (e.g., sodium lauryl sulfate) in the dissolution medium can improve the solubility of frovatriptan and reduce variability.
-
Optimize Agitation Speed: Adjust the paddle or basket rotation speed to ensure adequate mixing without causing excessive turbulence.
-
Select an Appropriate Dissolution Medium: The pH of the dissolution medium should be carefully selected. For poorly soluble drugs, a biorelevant medium that mimics the gastrointestinal fluids may be more appropriate.[8]
-
Quantitative Data Summary
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Parameter | Reported Values | Reference |
| Linearity Range | 10 - 120 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [2] |
| Precision (% RSD) | < 2.0% | [2] |
| LOD | ~1.0 µg/mL | [2] |
| LOQ | ~3.0 µg/mL | [2] |
Table 2: Summary of UV-Visible Spectrophotometry Method Validation Parameters for this compound
| Parameter | Reported Values | Reference |
| Linearity Range | 2 - 10 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [1][4] |
| Accuracy (% Recovery) | 99.83% | [4] |
| Precision (% RSD) | < 2.0% | [1] |
| LOD | ~0.44 µg/mL | [4] |
| LOQ | ~1.33 µg/mL | [4] |
Detailed Experimental Protocols
Protocol 1: RP-HPLC Assay of this compound in Tablets
-
Chromatographic Conditions:
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 250 mL volumetric flask.
-
Dissolve in and dilute to volume with a diluent of Water:Acetonitrile (50:50, v/v).[2]
-
-
Sample Solution Preparation (100 µg/mL):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 250 mL volumetric flask.
-
Add about 150 mL of diluent and sonicate for 15 minutes with intermittent shaking.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.
-
-
Procedure:
-
Inject the standard solution six times and check for system suitability (e.g., %RSD of peak areas < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the percentage of this compound in the tablets using the peak areas of the standard and sample solutions.
-
Visualizations
Caption: HPLC Assay Workflow for this compound.
Caption: Troubleshooting Peak Tailing in Frovatriptan HPLC Analysis.
References
- 1. ijpras.com [ijpras.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2011095803A1 - Hplc method for analyzing frovatriptan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Frovatriptan Succinate Dosage for In Vivo Migraine Models
Welcome to the technical support center for the use of Frovatriptan Succinate in in vivo migraine models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for rodent models of migraine?
A1: A commonly used starting point for dosage in rats is the human equivalent dose (HED). Based on body surface area conversion, the typical human clinical dose of 2.5 mg is equivalent to approximately 0.257 mg/kg in rats. However, published preclinical studies have utilized a range of doses. For instance, studies on hemodynamic effects in rats have used doses of 2.5 mg/kg and 5 mg/kg . It is crucial to perform a dose-response study to determine the optimal dose for your specific model and endpoint.
Q2: How can I prepare this compound for parenteral administration in my animal model?
A2: this compound is a white to off-white powder that is soluble in water. For intravenous (IV) administration, it can be dissolved in a buffered solution, such as phosphate-buffered saline (PBS) at pH 7.2, where its solubility is approximately 5 mg/mL. It is also soluble in organic solvents like DMSO (approx. 10 mg/mL) and dimethylformamide (approx. 3 mg/mL), which can then be further diluted in isotonic saline for injection. When using organic solvents, ensure the final concentration is low enough to not cause physiological effects. It is recommended to prepare fresh aqueous solutions daily.
Q3: What are the most common in vivo models used to assess the efficacy of this compound?
A3: The most prevalent animal models for studying migraine and the efficacy of anti-migraine drugs like Frovatriptan include:
-
Nitroglycerin (NTG)-Induced Hyperalgesia: Systemic administration of NTG in rodents induces a state of hyperalgesia, mimicking migraine-like pain, which is sensitive to triptans.
-
Dural Plasma Protein Extravasation (PPE): This model involves electrical or chemical stimulation of the trigeminal ganglion, leading to the leakage of plasma proteins from dural blood vessels, a key process in neurogenic inflammation. Triptans are effective at inhibiting this process.
-
c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC): The expression of the immediate early gene c-fos in the TNC is a marker of neuronal activation in response to nociceptive stimuli. Anti-migraine drugs can reduce c-fos expression induced by dural stimulation.
Q4: Are there known issues with the oral bioavailability of Frovatriptan in animal models?
A4: Yes, similar to humans where the oral bioavailability is around 20-30%, Frovatriptan's oral bioavailability in animal models can be low and variable. For this reason, many preclinical studies opt for parenteral routes of administration such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) to ensure consistent and predictable plasma concentrations. If the oral route is necessary for your experimental design, be aware of this limitation and consider measuring plasma levels to correlate with efficacy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of efficacy or high variability in results. | - Inappropriate dosage.- Poor drug solubility or stability in the chosen vehicle.- Incorrect timing of drug administration relative to the migraine trigger.- Low oral bioavailability if administered orally. | - Perform a dose-response study to establish the optimal dose for your model.- Ensure complete dissolution of this compound in the vehicle and prepare fresh solutions daily.- Optimize the timing of Frovatriptan administration. For acute models, it is typically given before or shortly after the induction of the migraine-like state.- Consider switching to a parenteral route of administration (IV, IP, SC) for more consistent results. |
| Unexpected behavioral side effects in animals (e.g., sedation, hyperactivity). | - The dose may be too high, leading to off-target effects.- Interaction with other experimental compounds or anesthetics. | - Reduce the dose and re-evaluate efficacy.- Carefully review all administered compounds for potential interactions.- Conduct behavioral assessments in a control group receiving only Frovatriptan to characterize its specific effects. |
| Difficulty dissolving this compound for injection. | - Incorrect solvent or pH.- Concentration is too high for the chosen solvent. | - this compound is water-soluble. For higher concentrations, consider using DMSO as a stock solvent and then diluting in saline. Ensure the final DMSO concentration is minimal.- For aqueous solutions, ensure the pH is appropriate (e.g., PBS at pH 7.2). |
Quantitative Data from Preclinical Studies
Table 1: this compound Dosages in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Reference |
| Hemodynamic Effects | Rat | Subcutaneous (SC) | 2.5 - 5 mg/kg | [1] |
| Brain Targeting Study | Rat | Intravenous (IV) | 0.257 mg/kg | [2] |
| General Toxicity | Rat | Oral | 5 mg/kg | [3][4] |
Table 2: Efficacy of Triptans in a Nitroglycerin (NTG)-Induced Allodynia Mouse Model
| Compound | Dose (mg/kg, IP) | Effect on NTG-Induced Allodynia |
| Olcegepant (CGRP Antagonist) | 0.50, 1.0 | Dose-dependent reduction |
| Sumatriptan (5-HT1B/1D Agonist) | 0.1, 0.3, 0.6 | Dose-dependent reduction |
| Note: While specific data for Frovatriptan in this model was not found in the provided search results, triptans as a class are effective in reversing NTG-induced hypersensitivity. This table provides a comparative reference. |
Experimental Protocols & Methodologies
Nitroglycerin-Induced Hyperalgesia in Rats
This model is used to assess cutaneous allodynia, a sensory hypersensitivity associated with migraine.
-
Animal Preparation: Male Sprague-Dawley rats (250-350g) are habituated to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Baseline mechanical withdrawal thresholds are determined using von Frey filaments applied to the hind paw.
-
Induction of Hyperalgesia: Nitroglycerin (NTG) is administered, typically via intraperitoneal (IP) injection at a dose of 10 mg/kg, to induce a state of hyperalgesia.
-
Drug Administration: this compound or vehicle is administered at a predetermined time point, often 30 minutes before or after the NTG injection, to assess its preventative or therapeutic effects.
-
Post-Treatment Measurement: Mechanical withdrawal thresholds are re-assessed at various time points after NTG and drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the effect of Frovatriptan on NTG-induced hyperalgesia.
Dural Plasma Protein Extravasation (PPE) in Rats
This model measures neurogenic inflammation in the dura mater, a key aspect of migraine pathophysiology.
-
Animal Anesthesia: Rats are anesthetized, and the trachea is cannulated to ensure a clear airway. A jugular vein is cannulated for intravenous injections.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is surgically exposed and stimulated electrically to induce neurogenic inflammation.
-
Dye Injection: Evans blue dye, which binds to albumin, is injected intravenously. Extravasation of the dye into the dural tissue indicates plasma protein leakage.
-
Drug Administration: this compound or vehicle is administered intravenously, typically 5-15 minutes before the electrical stimulation.
-
Quantification of Extravasation: After a set period of circulation, the animal is euthanized, and the dura mater is removed. The amount of extravasated Evans blue dye is quantified spectrophotometrically.
Signaling Pathways
Mechanism of Action of Frovatriptan
Frovatriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors. Its anti-migraine effect is attributed to three primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of dilated intracranial arteries leads to their constriction.
-
Inhibition of Neuropeptide Release: Frovatriptan acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).
-
Inhibition of Nociceptive Transmission: Frovatriptan may also inhibit neurotransmission in the trigeminal pain pathways within the brainstem.
References
Technical Support Center: Enhancing Frovatriptan Succinate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Frovatriptan Succinate formulations with improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is relatively low, typically ranging from 20% to 30%.[1][2] The primary limiting factors are:
-
Low Aqueous Solubility: this compound exhibits poor solubility, which can limit its dissolution rate in the gastrointestinal fluids.
-
Gastrointestinal (GIT) Degradation: The drug can be degraded in the GIT, reducing the amount available for absorption.[1][3]
-
First-Pass Metabolism: Frovatriptan undergoes significant hepatic metabolism, which reduces the systemic availability of the absorbed drug.[3]
-
Low Permeability: As a hydrophilic drug, Frovatriptan may have difficulty crossing the lipid-rich gastrointestinal membrane.[1]
Q2: What alternative routes of administration are being explored to bypass the issues with oral delivery?
A2: To circumvent the limitations of oral administration, several alternative routes are under investigation:
-
Intranasal Delivery: This route offers rapid absorption and the potential for direct nose-to-brain transport, which is advantageous for treating migraines.[1][4][5][6][7]
-
Buccal/Sublingual Delivery: The rich blood supply and permeability of the oral mucosa allow for rapid drug uptake into systemic circulation, avoiding first-pass metabolism.[3][8]
-
Transdermal Delivery: This approach provides a non-invasive method for controlled, sustained drug release over a prolonged period, which can improve patient compliance.[9][10][11]
Q3: Which excipients have shown promise in improving the solubility and permeability of this compound?
A3: Several excipients have been successfully used to enhance the physicochemical properties of this compound formulations:
-
Polymers: Hydroxypropyl Methylcellulose (HPMC), Chitosan, Polyvinyl alcohol (PVA), and Carbopol are frequently used as film-formers, mucoadhesive agents, and viscosity modifiers.[1][3][12][13]
-
Surfactants and Co-surfactants: In microemulsion formulations for nasal delivery, Cremophor EL (surfactant) and propylene (B89431) glycol (co-surfactant) have been shown to improve solubility.[5][7]
-
Permeation Enhancers: Chitosan has been shown to enhance the permeability of Frovatriptan across mucosal membranes.[8]
Troubleshooting Guides
Issue 1: Low drug release from in situ gel formulations for nasal delivery.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High polymer concentration | Optimize the concentration of the gelling agent (e.g., Poloxamer 407) and mucoadhesive polymer (e.g., Carbopol 934). High concentrations can lead to a very dense gel matrix that impedes drug diffusion. | A gel with appropriate viscosity that allows for sustained but complete drug release. |
| Inadequate hydration of the gel | Ensure the polymers are fully hydrated during the formulation process. Use a cold preparation method for poloxamer-based gels to ensure proper dissolution before gelling at physiological temperatures.[1][14] | A homogenous gel with consistent drug distribution and release characteristics. |
| Drug-polymer interaction | Conduct compatibility studies using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to rule out any strong interactions that might be sequestering the drug. | Confirmation that the drug and polymers are compatible and that any interactions are weak and physical in nature.[1] |
Issue 2: Poor mucoadhesion of buccal films, leading to premature detachment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal polymer selection | Incorporate or increase the concentration of mucoadhesive polymers like Chitosan, HPMC K15, or Sodium Carboxymethylcellulose (Na CMC).[3] | Enhanced adhesion of the film to the buccal mucosa, prolonging contact time for drug absorption. |
| Insufficient plasticizer | Optimize the concentration of plasticizers (e.g., PEG 400, glycerol). Inadequate plasticizer content can result in a rigid and brittle film that does not conform well to the mucosal surface. | A flexible and pliable film that maintains good contact with the application site. |
| Incorrect pH of the formulation | Adjust the pH of the film-forming solution. The mucoadhesive properties of some polymers are pH-dependent. | Improved polymer hydration and chain entanglement, leading to stronger mucoadhesion. |
Issue 3: Low permeation of this compound across the skin in transdermal patch formulations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Stratum corneum barrier | Employ permeation enhancement strategies such as the use of microneedles to create microchannels in the skin.[9][10] | A significant increase in the transdermal flux of the drug. |
| Hydrophilic nature of the drug | Formulate the drug into a more lipophilic vehicle or use chemical penetration enhancers that can disrupt the lipid bilayer of the stratum corneum. | Improved partitioning of the drug from the patch into the skin. |
| Inappropriate polymer matrix | Select a polymer matrix (e.g., a combination of hydrophilic HPMC and hydrophobic Ethylcellulose) that provides the desired thermodynamic activity (driving force) for the drug to leave the patch and enter the skin.[11] | An optimized release profile that is matched to the permeation capacity of the skin. |
Data on Formulation Strategies
Table 1: Comparison of Different Formulation Strategies for this compound
| Formulation Type | Key Excipients | Route | Bioavailability/Permeation Enhancement | Reference |
| In Situ Nasal Gel | Poloxamer 407, Carbopol 934 | Intranasal | 3.68-fold increase in permeability compared to pure drug solution.[1] | [Younis and Abd Alhammid, 2023][1] |
| Sublingual Tablets | Chitosan (5% w/w) | Sublingual | Potential to double the bioavailability compared to oral tablets.[8] | [Singh et al., 2013][8] |
| Buccal Mucoadhesive Films | HPMC K15, Eudragit L 100 | Buccal | Bypasses first-pass metabolism, potentially increasing bioavailability.[3] | [Anitha et al., 2021][3] |
| Nasal Microemulsion | Capmul MCM (oil), Cremophor EL (surfactant), Propylene Glycol (co-surfactant) | Intranasal | 3.29 times greater brain AUC compared to oral solution.[5] | [Galgatte and Chaudhari, 2019][5] |
| Transdermal Microneedle-assisted Delivery | Microneedle roller | Transdermal | Flux increased from 13.46 to 25.7 µg/cm²/h compared to passive diffusion.[9][10] | [Malhi et al., 2018][9][10] |
Experimental Protocols
1. Preparation of Mucoadhesive In Situ Gel for Nasal Delivery
-
Objective: To formulate a this compound in situ gel that is liquid at room temperature and gels at nasal cavity temperature, providing prolonged residence time.
-
Methodology (Cold Technique):
-
Disperse the specified amount of Poloxamer 407 in cold distilled water with continuous stirring.
-
Store the solution in a refrigerator (around 4°C) overnight to ensure complete dissolution of the polymer, forming a clear solution.
-
Separately, disperse the mucoadhesive polymer (e.g., Carbopol 934) in distilled water.
-
Dissolve this compound in the aqueous Carbopol dispersion.
-
Slowly add the drug-polymer solution to the cold Poloxamer solution with gentle stirring until a homogenous liquid is formed.[1][14]
-
Characterize the formulation for gelling temperature, viscosity, mucoadhesive strength, and in vitro drug release.
-
2. Fabrication of Fast Dissolving Buccal Films
-
Objective: To prepare a thin, flexible film for buccal application that dissolves quickly to release this compound for rapid absorption.
-
Methodology (Solvent Casting):
-
Dissolve the film-forming polymer (e.g., HPMC E3 or E15) in a suitable solvent (e.g., water or an ethanol/acetone mixture) with constant stirring.[3][13]
-
Incorporate other excipients such as a plasticizer (e.g., PEG 400), sweetener, and a saliva stimulant (e.g., citric acid).[13]
-
Dissolve the this compound in the polymer solution and stir until a homogenous mixture is obtained.
-
Sonicate the solution to remove any air bubbles.
-
Cast the solution onto a petri dish or a suitable casting surface.
-
Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., an oven at 40°C).[15]
-
Once dried, carefully peel the film and cut it into the desired size for evaluation of thickness, drug content, disintegration time, and in vitro dissolution.
-
3. In Vitro Permeation Study using a Franz Diffusion Cell
-
Objective: To evaluate the permeation of this compound from a developed formulation across a biological or synthetic membrane.
-
Methodology:
-
Mount a suitable membrane (e.g., goat nasal mucosa, cellophane) on a Franz diffusion cell.[1][8]
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4 to simulate plasma pH) and maintain it at 37 ± 0.5°C with constant stirring.[8]
-
Place the formulation (e.g., in situ gel, buccal film) in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh buffer.
-
Analyze the samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation flux.
-
Visualizations
Caption: Challenges limiting the oral bioavailability of this compound.
Caption: Workflow for developing and evaluating an in situ nasal gel formulation.
Caption: Strategies to overcome Frovatriptan's low oral bioavailability.
References
- 1. pjps.pk [pjps.pk]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ijariie.com [ijariie.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Intranasal Drug Delivery of this compound-Loaded Polymeric Nanoparticles for Brain Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sublingual Delivery of Frovatriptan: An Indication of Potential Alternative Route - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. ijprt.org [ijprt.org]
- 12. Novo Excipients | Pharmaceutical Excipients for this compound [pharmacompass.com]
- 13. jpionline.org [jpionline.org]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
Troubleshooting Frovatriptan Succinate instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frovatriptan Succinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability in aqueous solutions a concern?
This compound is a selective serotonin (B10506) (5-HT) 1B/1D receptor agonist used in the treatment of migraine.[1][2] It is a white to off-white powder that is soluble in water.[1] The stability of this compound in aqueous solutions is a critical consideration for researchers as degradation can lead to a loss of potency and the formation of impurities, which may have different pharmacological or toxicological properties. Understanding its stability profile is essential for developing stable formulations, ensuring accurate experimental results, and meeting regulatory requirements.
2. What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: this compound is susceptible to hydrolysis in both acidic and alkaline conditions.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of the compound.[3]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2][3]
-
Oxidizing agents: The presence of oxidizing agents, such as hydrogen peroxide, can cause oxidative degradation.[3]
3. How should I prepare and store this compound aqueous solutions to minimize degradation?
To minimize degradation, it is recommended to:
-
Use freshly prepared solutions: Due to its limited stability in aqueous solutions, it is best to prepare solutions immediately before use. Some sources advise against storing aqueous solutions for more than one day.[4]
-
Control the pH: If possible, maintain the pH of the solution in a neutral range, as both acidic and basic conditions promote hydrolysis.
-
Store at low temperatures: For short-term storage, keep solutions refrigerated (2-8 °C). For long-term storage of the solid compound, -20°C is recommended.[4]
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[3]
-
Use deoxygenated water: For sensitive experiments, purging the water with an inert gas like nitrogen or argon can help to minimize oxidative degradation.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound solutions.
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Review Solution Preparation and Storage: Confirm that the aqueous solution was freshly prepared and protected from light and heat.
-
Perform Forced Degradation Studies: To confirm if the unknown peaks are degradation products, subject a sample of this compound to forced degradation conditions (see "Experimental Protocols" section). This will help in identifying the retention times of the major degradation products.
-
Analyze a Freshly Prepared Standard: Prepare a new this compound standard solution and analyze it immediately to compare with the problematic sample.
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Check Solvents and Glassware: Ensure that all solvents are of high purity (e.g., HPLC grade) and that glassware is thoroughly cleaned.
-
Analyze a Blank: Inject a blank sample (solvent without the analyte) to check for any background contamination.
-
Problem: I am seeing a decrease in the concentration of this compound in my aqueous solution over a short period.
Possible Cause: Instability under experimental conditions.
-
Troubleshooting Steps:
-
Evaluate Environmental Factors: Assess the pH, temperature, and light exposure of your experimental setup.
-
Conduct a Time-Course Stability Study: Prepare a solution of this compound under your typical experimental conditions and analyze its concentration at several time points (e.g., 0, 2, 4, 8, and 24 hours) to determine the rate of degradation.
-
Optimize Conditions: Based on the stability data, adjust your experimental protocol to minimize degradation. This may involve using a different buffer, working at a lower temperature, or protecting the solution from light.
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Approximate Degradation (%) |
| Acid Hydrolysis | 0.1N HCl | 8 hours | Reflux | 39.46% |
| Base Hydrolysis | 0.1N NaOH | 8 hours | Reflux | 39.64% |
| Neutral Hydrolysis | Water | 8 hours | Reflux | 45.19% |
| Oxidation | 3% H₂O₂ | 6 hours | Room Temp | 42.29% |
| Thermal | - | - | 70°C | 40.15% |
| Photolytic | UV/Visible Light | - | Ambient | 15-42% |
Data compiled from a forced degradation study. The exact degradation percentage can vary based on specific experimental conditions.[3]
Experimental Protocols
1. Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Objective: To induce degradation of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1N
-
Sodium hydroxide (B78521) (NaOH), 0.1N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol (B129727), and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC or UPLC system with a UV detector
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1N HCl.
-
Reflux the solution for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1N NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1N NaOH.
-
Reflux the solution for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1N HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for 6 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for a specified period.
-
Alternatively, heat a solution of this compound at 70°C.
-
Dissolve or dilute the sample to a final concentration suitable for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a combination of UV and visible light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines.
-
Analyze the solution at appropriate time intervals.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC or UPLC method.
-
2. Example of a Stability-Indicating RP-HPLC Method
This is a generalized example of an RP-HPLC method that can be used for the analysis of this compound and its degradation products. Method optimization may be required.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% orthophosphoric acid in a ratio of 45:15:40 (v/v/v). The pH of the mobile phase can be adjusted to around 5.6.[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Mandatory Visualizations
Caption: General degradation pathways of this compound under various stress conditions.
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: Troubleshooting logic for identifying the source of unexpected peaks in chromatography.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Frovatriptan Succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Frovatriptan Succinate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a biological sample (e.g., plasma, blood) other than the analyte of interest, Frovatriptan. Matrix effects occur when these co-eluting components interfere with the ionization of Frovatriptan in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify the regions in the chromatogram where matrix components cause ion suppression or enhancement. A solution of Frovatriptan is continuously infused into the mass spectrometer post-column, and a blank extracted matrix sample is injected. Any deviation in the constant Frovatriptan signal indicates the presence of matrix effects at that retention time.[3][4]
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. The response of Frovatriptan in a blank matrix extract that has been spiked with the analyte is compared to the response of Frovatriptan in a neat solvent at the same concentration. The ratio of these responses reveals the percentage of signal suppression or enhancement.[2]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: A multi-faceted approach is generally the most effective:
-
Effective Sample Preparation: The primary goal is to remove interfering matrix components. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Chromatographic Separation: Optimizing the LC method to separate Frovatriptan from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase, using a different column, or modifying the gradient elution.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS, such as Frovatriptan-d3, is chemically identical to the analyte but has a different mass.[5] It will co-elute and experience the same ionization suppression or enhancement as Frovatriptan, allowing for accurate quantification through the ratio of the analyte to the internal standard response.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low Analyte Response (Ion Suppression) | High concentration of co-eluting matrix components, such as phospholipids. | - Implement a more rigorous sample preparation technique (e.g., move from PPT to LLE or SPE).- Optimize chromatographic separation to move the Frovatriptan peak away from suppression zones.- Dilute the sample if the Frovatriptan concentration is sufficiently high.[7] |
| High Analyte Response (Ion Enhancement) | Co-eluting compounds that improve the ionization efficiency of Frovatriptan. | - Improve sample cleanup to remove the enhancing compounds using techniques like SPE.- Adjust chromatographic conditions to separate Frovatriptan from the enhancing components. |
| Poor Reproducibility (High %CV) | Variable matrix effects between different samples or lots of biological matrix. | - Employ a stable isotope-labeled internal standard (Frovatriptan-d3) to compensate for variability.- Standardize the sample preparation procedure to ensure consistency.- Evaluate matrix effects across multiple lots of the biological matrix during method validation.[8] |
| Non-linear Calibration Curve | Matrix effects that are concentration-dependent. | - Use matrix-matched calibrators, where the calibration standards are prepared in the same biological matrix as the samples.- Ensure the chosen sample preparation technique is effective across the entire calibration range. |
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques for Frovatriptan Analysis
Since direct comparative studies for Frovatriptan were not available, this table provides an illustrative comparison based on the known performance of these techniques for similar small molecules in biological matrices.
| Technique | Expected Matrix Effect Reduction | Typical Recovery | Method Complexity | Recommendation for Frovatriptan |
| Protein Precipitation (PPT) | Low to Moderate | Good (>85%) | Low | Suitable for initial method development and high-throughput screening. May require further optimization if significant matrix effects are observed. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good (80-95%) | Moderate | A good option for cleaner extracts than PPT. The choice of extraction solvent is critical. |
| Solid-Phase Extraction (SPE) | High | Very Good (>90%) | High | Recommended for methods requiring the highest sensitivity and minimal matrix effects. Requires method development to select the appropriate sorbent and elution conditions. |
Table 2: LC-MS/MS Parameters for Frovatriptan Analysis in Human Whole Blood
This table summarizes the parameters from a validated method reported in the literature.[5]
| Parameter | Condition |
| LC System | Nexera UHPLC LC-30A |
| Mass Spectrometer | Triple Quad 5500 |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | ACE-C8 (50x2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol (B129727) and Acetonitrile (B52724) (1:1) |
| MRM Transition (Frovatriptan) | m/z 244.14 → 213.1 |
| MRM Transition (Frovatriptan-d3 IS) | m/z 247.13 → 168.09 |
| Linear Range | 0.0800 to 32.0 ng/mL |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Frovatriptan in Human Whole Blood
This protocol is adapted from a validated method for the pharmacokinetic study of Frovatriptan.[5]
-
Sample Preparation:
-
Pipette 100 µL of human whole blood sample into a microcentrifuge tube.
-
Add 450 µL of the precipitant solution containing the internal standard (Frovatriptan-d3 in a 1:1 mixture of methanol and acetonitrile).
-
-
Precipitation:
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Injection:
-
Inject an appropriate volume of the supernatant directly into the LC-MS/MS system.
-
Protocol 2: Combined Protein Precipitation and Liquid-Liquid Extraction (PPT-LLE)
This protocol is a robust method for cleaner sample extracts.
-
Protein Precipitation:
-
To 200 µL of plasma sample, add 600 µL of acetonitrile containing the internal standard (Frovatriptan-d3).
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Injection:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pharmacokinetic Study of this compound Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimization of mobile phase for Frovatriptan Succinate HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of Frovatriptan Succinate.
Troubleshooting Guide
Encountering issues during your HPLC analysis of this compound can be time-consuming. This guide provides a systematic approach to identifying and resolving common problems.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.
Caption: A workflow diagram for troubleshooting HPLC analysis of this compound.
Common HPLC Problems and Solutions for this compound Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary Interactions: Frovatriptan, a basic compound, can interact with acidic residual silanols on the silica-based column packing.[1][2] 2. Column Overload: Injecting too high a concentration of the analyte.[2] 3. Column Bed Deformation: A void at the column inlet or channeling in the packing bed.[2] | 1. Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For basic compounds like Frovatriptan, a lower pH (e.g., pH 3.2) can protonate the analyte and reduce interactions with silanols.[3] Using a buffer like potassium dihydrogen phosphate (B84403) helps maintain a stable pH.[3] 2. Sample Dilution: Dilute the sample to a lower concentration and reinject.[2] 3. Column Replacement: If the problem persists after checking other factors, the column may be compromised and require replacement. Using a guard column can help protect the analytical column.[4] |
| Shift in Retention Time | 1. Change in Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile organic component. 2. Fluctuation in Column Temperature: Inconsistent oven temperature can affect retention.[5] 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement of all components and keep the mobile phase reservoir covered. 2. Use a Column Oven: Maintain a constant and consistent column temperature.[5] 3. Adequate Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. |
| Poor Resolution | 1. Inappropriate Mobile Phase Strength: The ratio of organic solvent to aqueous buffer may not be optimal for separating Frovatriptan from its impurities or degradation products. 2. Deteriorated Column Performance: Loss of stationary phase or contamination can reduce column efficiency. | 1. Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol). For example, a mobile phase of acetonitrile, methanol (B129727), and 0.1% orthophosphoric acid in a 45:15:40 (v/v/v) ratio has been shown to provide good resolution.[6] 2. Column Washing/Replacement: Wash the column with a strong solvent. If resolution does not improve, replace the column. |
| Ghost Peaks | 1. Contamination: Contamination in the sample, mobile phase, or HPLC system. 2. Carryover: Residual sample from a previous injection. | 1. Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents and water. Filter the mobile phase. 2. Injector Cleaning: Implement a needle wash step in your injection sequence. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase for this compound analysis on a C18 column?
A common and effective mobile phase for the analysis of this compound on a C18 column is a mixture of an organic solvent and an acidic buffer. A good starting point is a mobile phase consisting of 0.02M Potassium Dihydrogen Phosphate (pH adjusted to 3.2 with phosphoric acid) and a mixture of methanol and acetonitrile in a ratio of 70:30 (v/v).[3] Another reported mobile phase is a mixture of acetonitrile, methanol, and 0.1% Ortho-phosphoric acid in the ratio of 45:15:40 (v/v/v), with the pH adjusted to 5.6.[6]
Q2: My Frovatriptan peak is showing significant tailing. What should I do first?
Peak tailing for basic compounds like Frovatriptan is often due to secondary interactions with the stationary phase.[1][2] The first step is to check the pH of your mobile phase. Ensure it is acidic (e.g., pH 3.2) to keep the Frovatriptan protonated and minimize interactions with residual silanols on the column packing.[3] If the pH is correct, consider reducing the sample concentration to rule out column overload.[2]
Q3: How can I ensure my method is stability-indicating for this compound?
To develop a stability-indicating method, you must demonstrate that the method can separate Frovatriptan from its degradation products. This is typically achieved through forced degradation studies.[6] Frovatriptan is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[6] The HPLC method is then used to analyze these stressed samples to ensure that the degradation product peaks are well-resolved from the main Frovatriptan peak.
Q4: What detection wavelength is recommended for this compound?
A detection wavelength of around 245 nm is commonly used for the analysis of this compound.[6][7] Wavelengths of 242 nm have also been reported to be effective.[3]
Q5: I am observing a drift in the baseline. What could be the cause?
Baseline drift can be caused by several factors. A common cause is a change in the mobile phase composition, either due to improper mixing or evaporation of a volatile component.[8] It can also be due to a lack of column equilibration or fluctuations in the column temperature.[8] Ensure your mobile phase is well-mixed and covered, allow sufficient time for column equilibration, and use a column oven to maintain a stable temperature.
Experimental Protocol: HPLC Analysis of this compound
This protocol describes a general method for the analysis of this compound in a drug substance or formulation.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
This compound reference standard
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.02M Potassium Dihydrogen Phosphate (pH adjusted to 3.2 with Orthophosphoric acid) : Acetonitrile : Methanol (70:15:15, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 0.02M solution. Adjust the pH to 3.2 with diluted Orthophosphoric acid. Mix with acetonitrile and methanol in the specified ratio. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the drug product in the mobile phase to achieve a similar concentration as the standard solution. Sonication may be used to aid dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times (e.g., n=5) and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0
-
Theoretical Plates: Should be > 2000
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%
5. Analysis
Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the Frovatriptan peak based on the retention time of the standard. Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Method Development Logic
The following diagram outlines the logical steps involved in developing a robust HPLC method for this compound.
Caption: A flowchart illustrating the key stages of HPLC method development for this compound.
References
- 1. agilent.com [agilent.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. oaji.net [oaji.net]
- 7. tsijournals.com [tsijournals.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Enhancing Frovatriptan Succinate Tablet Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the dissolution rate of Frovatriptan (B193164) Succinate (B1194679) tablets.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the dissolution rate of Frovatriptan Succinate?
A1: this compound is a BCS Class II drug, characterized by low solubility and high permeability.[1] Its dissolution rate is primarily limited by its poor aqueous solubility, which can consequently affect its oral bioavailability.[1][2] Enhancing the dissolution is crucial for achieving a faster onset of action, which is particularly important for an anti-migraine medication.[1][3]
Q2: What are the most common strategies to improve the dissolution rate of this compound tablets?
A2: Several formulation strategies have been successfully employed to enhance the dissolution rate of this compound. These include:
-
Use of Superdisintegrants: Incorporating superdisintegrants like crospovidone, sodium starch glycolate (B3277807) (SSG), and croscarmellose sodium (CCS) in tablet formulations promotes rapid tablet breakup into smaller particles, thereby increasing the surface area for dissolution.[4][5][6]
-
Fast-Dissolving Tablets (FDTs) and Orally Disintegrating Tablets (ODTs): These are designed to disintegrate or dissolve rapidly in the oral cavity without the need for water.[4][7] This approach not only improves dissolution but also patient compliance.[4]
-
Fast-Dissolving Films (FDFs): Formulating this compound as a fast-dissolving oral film is another effective method to achieve rapid dissolution.[3][8][9] The solvent casting method is commonly used for their preparation.[3][8][9]
-
Solid Dispersion: Although not as extensively reported in the retrieved articles for this compound specifically, creating solid dispersions with hydrophilic carriers is a well-established technique for improving the dissolution of poorly soluble drugs.
-
Complexation with Cyclodextrins: The use of cyclodextrins can enhance the solubility of drugs by forming inclusion complexes.[10][11][12] This can be a viable approach for this compound.
-
Amorphous Form: Preparing the amorphous form of this compound can lead to higher apparent solubility and faster dissolution compared to its crystalline form.[13]
Q3: How do different superdisintegrants compare in their effectiveness for this compound formulations?
A3: Studies have shown that the choice and concentration of the superdisintegrant significantly impact the dissolution rate. In a comparative study of ODTs, the order of effectiveness in enhancing the dissolution rate was found to be Crospovidone (CPV) > Croscarmellose Sodium (CCS) > Sodium Starch Glycolate (SSG).[6] Formulations containing 8% w/w of crospovidone showed 100% drug release within 6 minutes.[6]
Q4: What are the key considerations for developing fast-dissolving films of this compound?
A4: When developing fast-dissolving films, key parameters to consider include the choice of film-forming polymer (e.g., HPMC E3 and E15), plasticizer (e.g., polyethylene (B3416737) glycol 400), and disintegrant (e.g., croscarmellose sodium).[8][9] The solvent casting method is a common preparation technique.[8][9] Critical quality attributes to evaluate are film thickness, tensile strength, disintegration time, and in-vitro drug release.[8][9] One study reported that an optimized film formulation released almost the entire drug within 10 minutes.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow tablet disintegration | - Inadequate concentration of superdisintegrant.- High tablet hardness due to excessive compression force.- Inappropriate binder selection or concentration. | - Increase the concentration of the superdisintegrant (e.g., crospovidone up to 8% w/w).[6]- Optimize the compression force to achieve a balance between hardness and disintegration time.- Evaluate different binders or reduce the binder concentration. |
| Incomplete drug release | - Poor wetting of the drug particles.- Drug polymorphism (use of a less soluble crystalline form).- Formulation excipients hindering dissolution. | - Incorporate a surfactant or a hydrophilic polymer to improve wettability.- Characterize the solid-state of the drug. Consider using the amorphous form of this compound.[13]- Conduct drug-excipient compatibility studies to ensure no adverse interactions are occurring.[6] |
| High variability in dissolution profiles | - Non-uniform mixing of the powder blend.- Segregation of the powder blend during tablet compression.- Inconsistent tablet weight or hardness. | - Optimize the blending process to ensure a homogenous mixture.- Use direct compression with suitable excipients to minimize segregation.- Ensure consistent tablet press operation and monitor tablet weight and hardness in-process. |
| Film formulation is brittle or too soft | - Incorrect plasticizer concentration.- Inappropriate polymer selection. | - Adjust the concentration of the plasticizer (e.g., propylene (B89431) glycol, polyethylene glycol).[3][9]- Screen different film-forming polymers (e.g., HPMC of different grades).[8][9] |
Data Presentation
Table 1: Comparison of Superdisintegrants on the In-Vitro Dissolution of this compound Orally Disintegrating Tablets (ODTs)
| Formulation Code | Superdisintegrant (Concentration % w/w) | Disintegration Time (sec) | Cumulative Drug Release (%) after 6 min |
| F1 | Sodium Starch Glycolate (4%) | - | - |
| F2 | Sodium Starch Glycolate (6%) | - | - |
| F3 | Sodium Starch Glycolate (8%) | - | ~85% |
| F4 | Croscarmellose Sodium (4%) | - | - |
| F5 | Croscarmellose Sodium (6%) | - | - |
| F6 | Croscarmellose Sodium (8%) | - | ~95% |
| F7 | Crospovidone (4%) | - | - |
| F8 | Crospovidone (6%) | - | - |
| F9 | Crospovidone (8%) | < 30 | 100% |
Data adapted from a study on this compound ODTs.[6] The study highlights that the formulation with 8% w/w Crospovidone (F9) was optimal.
Table 2: Dissolution Profile of an Optimized this compound Fast-Dissolving Film
| Time (min) | Cumulative Drug Release (%) |
| 2 | > 85% |
| 5 | > 90% |
| 10 | ~ 100% |
| 15 | ~ 100% |
| 20 | ~ 100% |
| 30 | ~ 100% |
Data compiled from studies on fast-dissolving films, indicating rapid release profiles.[3][8]
Experimental Protocols
1. Preparation of this compound Orally Disintegrating Tablets (ODTs) by Direct Compression
-
Objective: To prepare ODTs with enhanced dissolution.
-
Methodology:
-
All ingredients (this compound, superdisintegrant, diluent, sweetener, and lubricant) are individually weighed.[4]
-
The drug and excipients (except the lubricant) are passed through a suitable sieve (e.g., #40 mesh).[4]
-
The sieved powders are blended for a specified time (e.g., 10-15 minutes) to ensure uniformity.
-
The lubricant (e.g., magnesium stearate) is then added and blended for a shorter duration (e.g., 2-3 minutes).[4]
-
The final blend is compressed into tablets using a tablet press with appropriate tooling.[4]
-
2. In-Vitro Dissolution Testing of this compound Tablets/Films
-
Objective: To determine the rate and extent of drug release from the formulated dosage form.
-
Methodology:
-
Apparatus: USP Dissolution Apparatus Type I (Basket) or Type II (Paddle).[1][8]
-
Dissolution Medium: 500 mL or 900 mL of pH 6.8 phosphate (B84403) buffer.[1][4][8]
-
Sampling: Aliquots (e.g., 5 mL or 10 mL) are withdrawn at predetermined time intervals (e.g., 2, 5, 10, 15, 20, 30 minutes).[8]
-
Sample Replacement: An equal volume of fresh, pre-warmed dissolution medium is replaced after each sampling.[8]
-
Analysis: The drug concentration in the samples is determined using a UV-Visible Spectrophotometer at a λmax of approximately 244 nm or 290 nm.[4][8]
-
Visualizations
Caption: Workflow for the formulation and evaluation of this compound ODTs.
Caption: Logical troubleshooting flow for slow dissolution of this compound tablets.
References
- 1. ijariie.com [ijariie.com]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. jpionline.org [jpionline.org]
- 9. jpionline.org [jpionline.org]
- 10. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5324718A - Cyclodextrin/drug complexation - Google Patents [patents.google.com]
- 12. oatext.com [oatext.com]
- 13. US20070299123A1 - Amorphous this compound and process for the preparation thereof - Google Patents [patents.google.com]
Addressing variability in Frovatriptan Succinate preclinical study results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in preclinical study results for Frovatriptan Succinate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Frovatriptan is a selective serotonin (B10506) (5-HT) receptor agonist with a high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] Its therapeutic effect in migraine is believed to be due to three key actions:
-
Vasoconstriction: Frovatriptan constricts dilated intracranial extracerebral blood vessels.[1]
-
Inhibition of Neuropeptide Release: It is thought to inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.
-
Inhibition of Nociceptive Transmission: Frovatriptan may also act on 5-HT1B/1D receptors in the brainstem to inhibit pain signal transmission.[4]
Q2: What are the key pharmacokinetic differences of Frovatriptan compared to other triptans?
A2: Frovatriptan has a distinct pharmacokinetic profile, most notably its long terminal elimination half-life of approximately 26 hours, which is the longest in its class.[2][3] This contributes to a lower incidence of migraine recurrence.[5] Its oral bioavailability is approximately 20% in males and 30% in females.[1]
Q3: What factors can influence the pharmacokinetic parameters of Frovatriptan in preclinical studies?
A3: Several factors can contribute to variability in Frovatriptan's pharmacokinetics, including:
-
Gender: Systemic exposure to Frovatriptan is consistently higher in females.[5][6]
-
Age: Elderly subjects may show a 1.5 to 2-fold higher mean AUC compared to younger subjects.[1][3]
-
Drug Interactions: Co-administration with drugs like propranolol (B1214883) and oral contraceptives can increase Frovatriptan's Cmax and AUC, while ergotamine may reduce them.[1][3]
-
Animal Species and Strain: Different species and strains can have variations in metabolism and drug handling.
-
Health Status of Animals: The presence of underlying health conditions can affect drug absorption, distribution, metabolism, and excretion.
Troubleshooting Guides
In Vitro Receptor Binding Assays
Issue: High variability or inconsistent Ki values in 5-HT1B/1D receptor binding assays.
| Potential Cause | Troubleshooting Steps |
| Receptor Preparation Quality | Ensure consistent membrane preparation methods. Use fresh or properly stored (-80°C) membrane aliquots. Perform a protein concentration assay (e.g., BCA assay) for each batch of membranes to ensure equal protein amounts in each well.[7] |
| Radioligand Issues | Use a radioligand with high specific activity and purity (>90%).[8] Avoid repeated freeze-thaw cycles. Determine the optimal radioligand concentration, which should be at or below the Kd for competition assays.[9] |
| Incubation Conditions | Optimize incubation time and temperature to reach equilibrium.[7] Ensure consistent buffer composition and pH across all experiments. |
| Assay Procedure | Ensure proper mixing of reagents. For filtration assays, pre-soak filters (e.g., with 0.3% PEI) to reduce non-specific binding.[7] Wash filters rapidly and consistently with ice-cold buffer to minimize dissociation of the radioligand-receptor complex.[4] |
| Data Analysis | Use appropriate non-linear regression analysis to fit the data.[7] Ensure the Cheng-Prusoff equation is correctly applied to calculate Ki from IC50 values.[4] |
Ex Vivo Vasoconstriction Assays
Issue: Inconsistent or weak vasoconstrictor responses of Frovatriptan in isolated artery preparations (e.g., rat aortic rings).
| Potential Cause | Troubleshooting Steps |
| Tissue Viability | Ensure rapid and careful dissection of the aorta to minimize tissue damage.[10] Maintain the tissue in ice-cold, oxygenated physiological salt solution (PSS) throughout the preparation. Allow for an adequate equilibration period in the organ bath before adding the test compound. |
| Experimental Setup | Calibrate the force transducer properly. Ensure the aortic rings are mounted with optimal tension. Maintain a constant temperature (37°C) and continuous aeration (95% O2 / 5% CO2) of the PSS in the organ bath.[10] |
| Endothelium Integrity | If studying endothelium-dependent effects, be extremely careful during dissection to preserve the endothelium. Conversely, if studying direct smooth muscle effects, ensure complete denudation of the endothelium and verify its absence with an appropriate agonist (e.g., acetylcholine).[10] |
| Drug Solution | Prepare fresh drug solutions for each experiment. Use an appropriate solvent and ensure the final solvent concentration in the organ bath is minimal and does not affect vascular tone. |
| Data Interpretation | Normalize the contractile response to a standard reference agonist (e.g., potassium chloride) to allow for comparison between different tissues and experiments. |
In Vivo Animal Models of Migraine
Issue: High variability in behavioral outcomes (e.g., allodynia) in the nitroglycerin (NTG)-induced migraine model in rats.
| Potential Cause | Troubleshooting Steps |
| Animal-Related Factors | Use animals of the same sex, age, and weight range. Acclimatize animals to the housing and experimental conditions for at least a week before the study.[11] Handle animals gently and consistently to minimize stress. |
| NTG Administration | Ensure consistent dosing and route of administration (e.g., subcutaneous injection at the nape of the neck).[11] Prepare the NTG solution fresh for each experiment. |
| Behavioral Testing | Acclimatize animals to the testing apparatus before baseline measurements. Perform behavioral tests at consistent time points after NTG administration.[11] Ensure the experimenter is blinded to the treatment groups to minimize bias. Use calibrated and consistent testing equipment (e.g., von Frey filaments). |
| Environmental Conditions | Maintain a consistent environment in the animal facility and testing rooms (e.g., temperature, humidity, light-dark cycle). Minimize noise and other disturbances during testing. |
| Data Analysis | Use appropriate statistical methods to analyze the data. Consider using a repeated-measures design to account for individual animal variability. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Human (Male) | 2.5 mg (oral) | Oral | 4.23 | 2.3 | ~26 | ~20 | [1][5] |
| Human (Female) | 2.5 mg (oral) | Oral | 7.00 | 3.0 | ~26 | ~30 | [1][5] |
| Dog | 0.5 (IV) | IV | - | - | 4.6 | - | |
| Rat | 1 (IV) | IV | - | - | 4.8 | - | |
| Mouse | 1 (IV) | IV | - | - | 2.0 | - |
Note: Preclinical animal data is often limited in publicly available literature. The table will be updated as more information becomes available.
Table 2: Receptor Binding Affinity of Frovatriptan
| Receptor Subtype | pKi | Reference |
| Human 5-HT1B | 8.2 | [12] |
| Human 5-HT1D | 7.7 | [4] |
| Human 5-HT7 | Moderate Affinity | [2] |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1B Receptors
-
Membrane Preparation: Homogenize frozen tissue or washed cells expressing the 5-HT1B receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a fresh buffer and centrifuge again. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine the protein concentration using a suitable assay.[7]
-
Binding Assay: In a 96-well plate, add the following in order: assay buffer, varying concentrations of Frovatriptan, a fixed concentration of a suitable radioligand (e.g., [3H]-GR125743), and the membrane preparation (50-120 µg of protein). For non-specific binding, add an excess of a non-labeled 5-HT ligand.[4][7]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[4][7]
-
Quantification: Dry the filters and measure the retained radioactivity using a liquid scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Frovatriptan concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[4]
Protocol 2: Ex Vivo Rat Aortic Ring Vasoconstriction Assay
-
Aortic Ring Preparation: Euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of surrounding connective and adipose tissue in ice-cold PSS. Cut the aorta into rings of approximately 1-2 mm in width.[13]
-
Mounting: Mount the aortic rings in an organ bath containing PSS, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer.[10]
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension, replacing the PSS every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride.
-
Cumulative Concentration-Response Curve: Once the baseline tension is stable, add Frovatriptan to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the contractile response as a percentage of the maximum contraction induced by potassium chloride. Plot the concentration-response curve and calculate the EC50 and Emax values.
Protocol 3: Nitroglycerin (NTG)-Induced Migraine Model in Rats
-
Animal Acclimatization: House male Sprague Dawley rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.[11]
-
Migraine Induction: Induce a migraine-like state by administering a single subcutaneous injection of NTG (10 mg/kg) at the nape of the neck.[11][14]
-
Behavioral Testing (Allodynia): At a predetermined time after NTG injection (e.g., 2 hours), assess mechanical allodynia using von Frey filaments. Place the rat on an elevated mesh platform and apply filaments of increasing force to the plantar surface of the hind paw. Record the paw withdrawal threshold.
-
Drug Administration: Administer this compound or vehicle at a specified time before or after the NTG injection, depending on the study design (prophylactic or treatment).
-
Data Collection and Analysis: Record the behavioral responses for each animal. Compare the paw withdrawal thresholds between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: Frovatriptan's mechanism of action.
Caption: Ex vivo vasoconstriction assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. mdpi.com [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Frovatriptan Succinate Synthesis: A Technical Support Center for Impurity Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Frovatriptan (B193164) Succinate (B1194679). The focus is on refining the synthesis process to minimize impurities and enhance final product purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Frovatriptan Succinate.
Question: My final this compound product shows a significant peak corresponding to a hydrazine (B178648) impurity in the HPLC analysis. How can I reduce this impurity?
Answer:
The presence of hydrazine impurities, such as 4-carboxamido-phenylhydrazine, is a known issue that can affect the resolution process of racemic Frovatriptan. A targeted purification step involving treatment with copper sulfate (B86663) (CuSO₄) has been shown to be effective in reducing this specific impurity.
-
Method: Before the resolution of racemic Frovatriptan, treat the crude product with copper sulfate or its hydrate (B1144303). This treatment selectively reduces the hydrazine impurity.
-
Expected Outcome: This method has been reported to reduce hydrazine impurity levels from as high as 5% down to 0.75%, and preferably to less than 0.2%.[1]
Question: The synthesis is generating an unacceptable level of indole (B1671886) carboxylic acid as a side product. What modifications can be made to the process to minimize this?
Answer:
The formation of indole carboxylic acid as a byproduct can occur during the conversion of R-(+)-3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole L-pyroglutamic acid salt to Frovatriptan, particularly when using a boron-trifluoride-acetic acid complex. This side reaction can lead to low yields, making the process unsuitable for large-scale production.[2]
To mitigate this, consider alternative synthetic routes or purification strategies that do not favor the formation of this byproduct. A suggested approach involves a 'one-pot' synthesis for intermediate preparations, which can improve overall yield and purity.[2]
Question: After crystallization, the chemical and optical purity of my this compound does not meet the required specifications (>99.5%). What can I do to improve this?
Answer:
Achieving high chemical and optical purity often requires careful control of the crystallization process. Simple recrystallization from various common solvents may not be sufficient to achieve commercially acceptable purity.[2]
A more robust crystallization protocol involves the following:
-
Purification of Frovatriptan Free Base: Before converting to the succinate salt, purify the crude Frovatriptan free base. One method involves treating the crude base with activated carbon at an elevated temperature (80-85 °C), followed by hot filtration and cooling to 25-30 °C for crystallization. This can yield a Frovatriptan free base with a chemical purity of >99.85%.[2]
-
Formation and Crystallization of the Succinate Salt: For the conversion to this compound, a specific solvent system of methanol (B129727) and water (e.g., 15 volumes of methanol and 1 volume of water based on the quantity of free base) is recommended. The filtration of the crystallized this compound salt should be performed at a low temperature, optimally between -10 °C and -15 °C.[2]
Following this two-step purification and crystallization process can result in this compound with a chemical and optical purity of >99.9%.[2]
Frequently Asked Questions (FAQs)
What are the common impurities encountered in this compound synthesis?
Common impurities can arise from starting materials, intermediates, or degradation products. Some of the identified impurities include:
-
4-Carboxamidophenylhydrazine[1]
-
Indole carboxylic acid[1]
-
(1S,3S)-1-Hydroxy-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide[3]
-
(1R,3S)-1-Hydroxy-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide[3]
-
3-Amino-1-methyl-5H-pyrido[4,3-b]indole Acetate[3]
-
6-Amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide Hydrochloride[3]
-
Various other related substances often designated as "Frovatriptan Impurity X".[][5]
What analytical methods are suitable for monitoring the purity of this compound?
Several analytical techniques are employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Used for determining chemical purity and quantifying impurities. A common method uses a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of aqueous buffer (like potassium dihydrogen phosphate (B84403) at pH 3.2) and organic solvents (such as methanol and acetonitrile). Detection is typically performed at 242 nm or 245 nm.[6][7]
-
Chiral HPLC: Essential for determining the enantiomeric (optical) purity. This method can separate Frovatriptan from its enantiomer.[2][7]
-
UV-Visible Spectrophotometry: A simpler and more rapid method for the estimation of this compound in bulk drug and pharmaceutical formulations. The wavelength of maximum absorbance (λmax) is often determined in a suitable solvent (e.g., 0.1 N HCl or simulated salivary fluid at pH 6.8).[8][9]
Data Presentation
Table 1: Impact of Purification Method on Hydrazine Impurity
| Purification Stage | Hydrazine Impurity Level | Reference |
| Before CuSO₄ Treatment | 5% | [1] |
| After CuSO₄ Treatment | < 0.75% (preferably < 0.2%) | [1] |
Table 2: Purity Enhancement of Frovatriptan and its Succinate Salt
| Product | Purity Type | Purity Level Achieved | Reference |
| Purified Frovatriptan Free Base | Chemical (HPLC) | >99.85% | [2] |
| Purified Frovatriptan Free Base | Optical (Chiral HPLC) | >99.9% | [2] |
| This compound | Chemical (HPLC) | >99.9% | [2] |
| This compound | Optical (Chiral HPLC) | >99.9% | [2] |
Experimental Protocols
Protocol 1: Reduction of Hydrazine Impurity using Copper Sulfate
-
Dissolve the racemic Frovatriptan hydrochloride in water.
-
Add copper sulfate (CuSO₄) hydrate to the solution.
-
Heat the mixture to 65-70 °C with stirring.
-
Filter the resulting hazy material and wash it with water.
-
Proceed with the basification and extraction of the Frovatriptan free base.
Protocol 2: High-Purity Crystallization of this compound
-
Frovatriptan Free Base Purification:
-
Treat the crude Frovatriptan free base with 5% w/w activated carbon at 80-85 °C.
-
Perform a hot filtration of the product.
-
Cool the mother liquor to 25-30 °C to induce crystallization.
-
Filter the crystallized Frovatriptan free base.
-
-
This compound Formation and Crystallization:
-
Dissolve the purified Frovatriptan free base in a solvent mixture of 15 volumes of methanol and 1 volume of water.
-
Add succinic acid to the solution.
-
Cool the solution to between -10 °C and -15 °C to crystallize the this compound salt.
-
Filter the product to obtain high-purity this compound.[2]
-
Visualizations
Caption: Troubleshooting Decision Tree for Impurity Remediation.
Caption: Workflow for High-Purity this compound Crystallization.
References
- 1. WO2012147020A1 - An improved process for the preparation of frovatriptan - Google Patents [patents.google.com]
- 2. WO2010122343A1 - A process for the preparation of frovatriptan and this compound and their synthetic intermediates - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. search.daicelchiral.com [search.daicelchiral.com]
- 8. ijpras.com [ijpras.com]
- 9. wisdomlib.org [wisdomlib.org]
Improving the precision and accuracy of Frovatriptan Succinate quantification
Technical Support Center: Frovatriptan Succinate Quantification
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most prevalent methods for quantifying this compound in bulk drug and pharmaceutical formulations are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry.[1][2][3][4] For bioanalytical studies requiring higher sensitivity, such as in pharmacokinetic research, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5]
Q2: Which solvents are recommended for preparing this compound standard solutions?
A2: this compound is soluble in aqueous solutions. Common solvents used for preparing standard solutions include distilled water, 0.1 N HCl, and mobile phase diluents such as a water:acetonitrile (50:50 v/v) mixture.[1][2][3] For UV-Vis spectrophotometry, pH 6.8 simulated salivary fluid has also been successfully used.[6][7]
Q3: What are the critical validation parameters to assess when developing a quantification method for this compound?
A3: According to ICH guidelines, the critical validation parameters include accuracy, precision (intraday and interday), linearity, range, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[1][6] Robustness, which assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, is also crucial for ensuring reliability.[3]
Q4: What is the mechanism of action of Frovatriptan, and why is it relevant to its analysis?
A4: Frovatriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist.[1][2][8] Activation of these receptors leads to the constriction of dilated intracranial arteries and inhibits the release of pro-inflammatory neuropeptides like CGRP, which are involved in migraine pathophysiology.[2][9] While the mechanism of action is not directly related to its chemical quantification, understanding its structure and therapeutic class is essential for developing specific and stability-indicating analytical methods, as degradation products may lack this specific biological activity.
Visualized Experimental and Logical Workflows
Mechanism of Action: Frovatriptan
Caption: Simplified signaling pathway of Frovatriptan's mechanism of action for migraine relief.
General Analytical Workflow
Caption: A generalized workflow for the quantification of this compound.
Troubleshooting Guides
RP-HPLC Method Troubleshooting
Q: My chromatogram shows asymmetric peaks (fronting or tailing). How can I fix this? A:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the stationary phase, or column overload.
-
Solution: Ensure the mobile phase pH is appropriate to keep Frovatriptan in a single ionic state. Check for column degradation by running a standard; if performance is poor, replace the column. Reduce the sample concentration to prevent overloading.[10]
-
-
Peak Fronting:
-
Cause: Often due to column overload or incompatibility between the sample solvent and the mobile phase.
-
Solution: Lower the injection volume or sample concentration. Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[10]
-
Q: The retention time for Frovatriptan is shifting between injections. What is the cause? A:
-
Cause: Inconsistent mobile phase composition, fluctuating column temperature, or pump issues.
-
Solution:
-
Mobile Phase: Ensure the mobile phase components are accurately measured and well-mixed. Degas the mobile phase to prevent air bubbles.[10]
-
Temperature: Use a column oven to maintain a stable temperature, as ambient temperature fluctuations can affect retention time.
-
Pump: Check the pump for leaks or salt accumulation, which can cause inconsistent flow rates.[10] Purge the pump to remove any trapped air.
-
Q: I am experiencing unstable pressure (high or low). What should I do? A:
-
High Pressure:
-
Cause: Blockage in the system, often in the guard column, column frit, or tubing. Precipitation of buffer salts in the mobile phase can also be a cause.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. If the column is the cause, try back-flushing with a strong solvent. Ensure mobile phase buffers are fully dissolved.
-
-
Low Pressure:
-
Cause: A leak in the system or a pump malfunction (e.g., faulty check valve, air bubbles).
-
Solution: Inspect all fittings for leaks. Purge the pump thoroughly to remove air. If the problem persists, the pump seals or check valves may need replacement.[10]
-
HPLC Troubleshooting Logic
// High Pressure Path high_pressure_causes [label="Potential Causes:\n- Column/Guard Column Blockage\n- Filter Frit Clogged\n- Buffer Precipitation", shape=box, style=filled, fillcolor="#FFFFFF"]; high_pressure_solutions [label="Solutions:\n1. Disconnect column to isolate blockage.\n2. Back-flush or replace column.\n3. Filter mobile phase.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; is_high -> high_pressure_causes [label="Yes"]; high_pressure_causes -> high_pressure_solutions;
// Low Pressure Path low_pressure_causes [label="Potential Causes:\n- Leak in System (fittings, seals)\n- Air in Pump\n- Faulty Check Valve", shape=box, style=filled, fillcolor="#FFFFFF"]; low_pressure_solutions [label="Solutions:\n1. Inspect all fittings for leaks.\n2. Purge pump to remove air.\n3. Replace pump seals/valves.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; is_high -> low_pressure_causes [label="No (Low Pressure)"]; low_pressure_causes -> low_pressure_solutions; }
Caption: A troubleshooting flowchart for diagnosing abnormal HPLC system pressure.
UV-Vis Spectrophotometry Troubleshooting
Q: My absorbance readings are fluctuating and unstable. Why? A:
-
Cause: Dirty or scratched cuvettes, air bubbles in the sample, or lamp instability.
-
Solution:
-
Cuvettes: Ensure cuvettes are clean, unscratched, and handled only on the frosted sides. Clean with an appropriate solvent before use.[4][7]
-
Air Bubbles: Visually inspect the cuvette for air bubbles before measurement. Gently tap the cuvette to dislodge them.
-
Instrument: Allow the spectrophotometer's lamp to warm up for at least 20-30 minutes for a stable output.[11] If drift continues, the lamp may be nearing the end of its life.[4]
-
Q: The absorbance values are not linear at higher concentrations (Beer's Law deviation). What's wrong? A:
-
Cause: The sample concentration is too high, leading to absorbance values outside the instrument's linear range (typically >1.0-1.5 AU).
-
Solution: Dilute the sample to bring the absorbance into the linear range (ideally 0.1 - 1.0 AU). Re-run the analysis and apply the dilution factor to the final calculation.
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Tablets
This protocol is based on a validated method for the estimation of this compound in tablet dosage forms.[3][4][11]
-
Instrumentation: HPLC system with UV detector.
-
Column: XTerra RP-C18 (250 x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A mixture of 0.02M Potassium Dihydrogen Phosphate (pH adjusted to 3.2) and a Methanol:Acetonitrile blend (70:30 v/v).[3]
-
Diluent: Water:Acetonitrile (50:50 v/v).[3]
-
Injection Volume: 20 µL.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the diluent. Serially dilute to create calibration standards within the range of 10-120 µg/mL.[3][4]
-
Sample Preparation: Weigh and powder twenty tablets. Transfer an amount of powder equivalent to 100 mg of Frovatriptan to a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up the volume. Filter the solution before injection.[3]
-
Analysis: Equilibrate the column for at least 30 minutes. Inject the standard solutions to generate a calibration curve, followed by the sample solutions.
-
Protocol 2: UV-Vis Spectrophotometric Method
This protocol is based on a simple and validated method for this compound quantification.[2]
-
Instrumentation: Double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.
-
Solvent/Blank: Distilled water.[2]
-
Procedure:
-
Standard Preparation: Accurately weigh 15 mg of this compound and dissolve in a 100 mL volumetric flask with distilled water to get a stock solution (150 µg/mL).[2]
-
Calibration Curve: From the stock solution, prepare a series of dilutions to achieve concentrations in the range of 2-10 µg/mL.[2]
-
Measurement: Using distilled water as a blank, measure the absorbance of each standard solution at 244 nm. Plot absorbance vs. concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution (e.g., from powdered tablets) in distilled water, filter it, and dilute to fall within the calibration range. Measure its absorbance and determine the concentration from the calibration curve.
-
Protocol 3: LC-MS/MS Method for Bioanalysis
This protocol is adapted from a pharmacokinetic study and is suitable for quantifying Frovatriptan in blood samples.[5]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: ACE-C8 (50 x 2.1 mm, 3 µm).[5]
-
Sample Pretreatment: Protein precipitation. To 100 µL of blood sample, add 450 µL of a precipitant containing the internal standard (e.g., Frovatriptan-d3 in methanol:acetonitrile 1:1). Vortex and centrifuge.[5]
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[5]
-
MRM Transitions:
-
Linearity Range: 0.08 to 32.0 ng/mL.[5]
-
Procedure:
-
Prepare calibration standards and quality control samples by spiking blank blood with known concentrations of Frovatriptan.
-
Perform the protein precipitation step on all standards, QCs, and unknown samples.
-
Inject the supernatant from the pretreated samples into the LC-MS/MS system.
-
Quantify Frovatriptan by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data Summary
The following tables summarize key validation parameters from published methods for this compound quantification.
Table 1: UV-Vis Spectrophotometry Methods
| Parameter | Method 1[2] | Method 2[1] | Method 3[6][7] |
| Solvent | Distilled Water | 0.1 N HCl | pH 6.8 Sim. Saliva |
| λmax | 244 nm | Not Specified | 244 nm |
| Linearity Range | 2 - 10 µg/mL | 2 - 7 µg/mL | 0.1 - 8 µg/mL |
| Correlation (r²) | 0.9999 | 0.9976 (r) | 0.99 (r) |
| LOD | 0.436 µg/mL | Not Reported | Not Reported |
| LOQ | 1.327 µg/mL | Not Reported | Not Reported |
| Accuracy (% Recovery) | 99.83% | 99.63% | 100.21% |
| Precision (%RSD) | < 2% | 0.565% | < 2% |
Table 2: HPLC and LC-MS/MS Methods
| Parameter | RP-HPLC Method[3][11] | LC-MS/MS Method[5] |
| Technique | RP-HPLC with UV | LC-MS/MS |
| Matrix | Bulk / Tablets | Whole Blood |
| Column | XTerra RP-C18 | ACE-C8 |
| Mobile Phase | Phosphate Buffer/MeOH/ACN | Not Specified |
| Linearity Range | 10 - 120 µg/mL | 0.08 - 32.0 ng/mL |
| Correlation (r²) | Not Reported | Not Reported |
| LOD | 1.00 µg/mL | < 0.08 ng/mL (LLOQ) |
| LOQ | 3.00 µg/mL | 0.08 ng/mL |
| Accuracy (% Assay) | 98.17% | Not Reported |
| Precision (%RSD) | Not Reported | Not Reported |
References
- 1. PathWhiz [pathbank.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frovatriptan: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labindia-analytical.com [labindia-analytical.com]
- 5. Triptans vs. CGRPs for Migraines: How Do They Compare? - GoodRx [goodrx.com]
- 6. Calcitonin gene-related peptide (CGRP) receptor antagonists for the acute treatment of migraines in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. This compound, a 5-HT1B/1D receptor agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. vernier.com [vernier.com]
Validation & Comparative
A Preclinical Head-to-Head: Frovatriptan Succinate vs. Sumatriptan in Migraine Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of frovatriptan (B193164) and sumatriptan (B127528), two prominent 5-HT1B/1D receptor agonists used in the acute treatment of migraine. This analysis is supported by experimental data from in vitro and in vivo models, offering insights into their distinct pharmacological profiles.
Frovatriptan and sumatriptan, both members of the triptan class of drugs, exert their therapeutic effects by selectively targeting serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Agonism at these receptors leads to the constriction of painfully dilated cranial blood vessels and the inhibition of neurogenic inflammation, key pathological events in a migraine attack.[1][2] While their fundamental mechanism of action is similar, preclinical data reveal significant differences in their receptor affinity and vascular potency, which may underlie their varying clinical characteristics.
Comparative Efficacy in Preclinical Models
The following tables summarize the key quantitative data from preclinical studies, providing a direct comparison of frovatriptan and sumatriptan.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a drug for its target receptor, typically expressed as the inhibition constant (Ki) or the negative logarithm of the Ki (pKi). A lower Ki or a higher pKi value indicates a greater binding affinity. Preclinical data consistently demonstrate that frovatriptan possesses a higher affinity for the 5-HT1B receptor compared to sumatriptan.[2]
| Compound | Receptor | pKi | Ki (nM) |
| Frovatriptan | 5-HT1B | 8.2 - 8.7 | ~2.0 - 6.3 |
| 5-HT1D | 8.1 - 8.5 | ~3.2 - 7.9 | |
| Sumatriptan | 5-HT1B | 7.6 - 8.0 | ~10 - 25 |
| 5-HT1D | 7.8 - 8.2 | ~6.3 - 16 |
Vasoconstrictor Effects
The vasoconstrictor potency of triptans on relevant cranial arteries is a key indicator of their potential efficacy. In vivo studies in conscious dogs have demonstrated that frovatriptan is significantly more potent than sumatriptan in constricting both coronary and internal carotid arteries.
| Compound | Artery | ED50 (µg/kg, i.v.) |
| Frovatriptan | Coronary Artery | 86 ± 21 |
| Internal Carotid Artery | 86 ± 41 | |
| Sumatriptan | Coronary Artery | 489 ± 113 |
| Internal Carotid Artery | 493 ± 162 |
Inhibition of Neurogenic Inflammation
| Compound | Animal Model | Endpoint | ID50 (µg/kg, i.v.) |
| Frovatriptan | Rat | Dural Plasma Extravasation | Data not available |
| Sumatriptan | Rat | Dural Plasma Extravasation | ~26 |
Experimental Protocols
Radioligand Binding Assay for 5-HT1B/1D Receptors
This in vitro assay determines the binding affinity of a test compound to its target receptor.
Objective: To quantify the binding affinity (Ki) of frovatriptan and sumatriptan for human 5-HT1B and 5-HT1D receptors.
Methodology:
-
Receptor Preparation: Membranes from cells recombinantly expressing human 5-HT1B or 5-HT1D receptors are prepared.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptors (e.g., [3H]-GR125743) is used.
-
Assay: The receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compounds (frovatriptan or sumatriptan).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Vasoconstriction in Conscious Dogs
This model assesses the functional effect of triptans on cranial and coronary artery diameter.
Objective: To determine the potency (ED50) of frovatriptan and sumatriptan in inducing vasoconstriction of the internal carotid and coronary arteries.
Methodology:
-
Animal Preparation: Conscious dogs are chronically instrumented with transit-time flow probes and piezoelectric crystals to measure blood flow and vessel diameter, respectively.
-
Drug Administration: Frovatriptan and sumatriptan are administered intravenously in escalating doses.
-
Data Acquisition: Hemodynamic parameters, including arterial diameter, blood flow, heart rate, and blood pressure, are continuously recorded.
-
Data Analysis: Dose-response curves are constructed, and the ED50 value, the dose required to produce 50% of the maximal vasoconstrictor response, is calculated for each drug.
Trigeminal Nerve Stimulation-Induced Dural Plasma Extravasation in Rats
This in vivo model simulates the process of neurogenic inflammation in the dura mater.
Objective: To evaluate the ability of frovatriptan and sumatriptan to inhibit neurogenic plasma protein extravasation.
Methodology:
-
Animal Preparation: Anesthetized rats are surgically prepared for the stimulation of the trigeminal ganglion and intravenous administration of drugs.
-
Induction of Extravasation: The trigeminal ganglion is electrically stimulated, which triggers the release of neuropeptides and subsequent plasma protein extravasation in the dura mater.
-
Quantification of Extravasation: A dye, such as Evans blue, which binds to plasma albumin, is injected intravenously prior to stimulation. After a set period, the animals are euthanized, and the dura mater is removed. The amount of extravasated dye is then quantified spectrophotometrically.
-
Drug Treatment: Test compounds (frovatriptan or sumatriptan) are administered prior to trigeminal stimulation.
-
Data Analysis: The dose of the drug that inhibits the stimulation-induced plasma extravasation by 50% (ID50) is determined.
Signaling Pathways and Experimental Workflows
Figure 1: 5-HT1B/1D Receptor Signaling Pathway.
Figure 2: Dural Plasma Extravasation Workflow.
Conclusion
Preclinical data robustly demonstrate that both frovatriptan and sumatriptan are potent agonists at 5-HT1B/1D receptors, a mechanism central to their anti-migraine effects. Notably, frovatriptan exhibits a higher binding affinity for the 5-HT1B receptor and is a more potent vasoconstrictor of relevant arteries in preclinical models compared to sumatriptan. While both drugs are presumed to inhibit neurogenic inflammation, a key driver of migraine pain, a direct quantitative comparison in this specific preclinical model is limited by the lack of available data for frovatriptan. These preclinical distinctions in receptor affinity and vascular potency likely contribute to the observed differences in their clinical profiles, including onset of action and duration of effect. This comparative guide, based on available preclinical evidence, provides a valuable resource for researchers and clinicians in the field of migraine therapeutics.
References
A Comparative Analysis of Frovatriptan Succinate and Other Triptans' Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of frovatriptan (B193164) succinate (B1194679) and other commonly prescribed triptans. The data presented is supported by experimental findings to assist in understanding the pharmacological nuances of this class of drugs, which are primarily used for the acute treatment of migraine headaches.
Triptans exert their therapeutic effect through the activation of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[1] This agonism leads to the constriction of dilated cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release, addressing key mechanisms in migraine pathophysiology.[2][3] While all triptans share this fundamental mechanism, they exhibit distinct pharmacological profiles, including variations in receptor binding affinity, which can influence their clinical efficacy and tolerability.[1][4]
Comparative Receptor Binding Affinity
The binding affinity of a drug for its target receptor is a crucial determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki or a higher pKi value signifies a greater binding affinity.[1] The following table summarizes the receptor binding affinities of frovatriptan and other triptans for various 5-HT receptor subtypes. It is important to note that direct comparisons of values across different studies should be approached with caution due to potential variations in experimental conditions.[1]
| Compound | 5-HT1B Affinity (pKi) | 5-HT1D Affinity (pKi) | 5-HT1A Affinity (pKi) | 5-HT1F Affinity (pKi) | 5-HT7 Affinity (pKi) |
| Frovatriptan | 8.6[1] | 8.4[1] | 7.3[1] | 7.0[1] | 6.7[1] |
| Sumatriptan | ~7.57 (Ki ~27 nM)[1] | ~7.77 (Ki ~17 nM)[1] | ~6.0 (Ki ~100 nM)[1] | ~7.75 (Ki 17.8 nM)[1] | - |
| Zolmitriptan | - | - | - | - | - |
| Rizatriptan (B1679398) | - | - | - | - | - |
| Naratriptan | - | - | - | - | - |
| Almotriptan | - | - | - | - | - |
| Eletriptan | High Affinity[5] | High Affinity[5] | Modest Affinity[5] | High Affinity[5] | Modest Affinity[5] |
Data for Zolmitriptan, Rizatriptan, Naratriptan, and Almotriptan were not available in a directly comparable format from the searched literature.
Frovatriptan is noted for its particularly high and specific affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1][6] In fact, it has been reported to have the highest potency at the 5-HT1B receptor within the triptan class.[7]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically performed using in vitro radioligand binding assays. This method measures the ability of a test compound (e.g., frovatriptan) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine and compare the binding affinities (Ki) of various triptans for human 5-HT1B and 5-HT1D receptors.
Materials:
-
Receptor Source: Human recombinant 5-HT1B or 5-HT1D receptors expressed in a stable cell line (e.g., HEK293 cells).[8][9]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [3H]-GR125743 for 5-HT1B/1D receptors.
-
Test Compounds: Frovatriptan and other triptans of high purity.[1]
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Wash Buffer: Cold assay buffer to remove unbound radioligand.[1]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from unbound radioligand.[8][10]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[1]
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the recombinant human 5-HT1B or 5-HT1D receptors to confluency.[8]
-
Harvest the cells and homogenize them in a cold lysis buffer.[8][10]
-
Centrifuge the homogenate to pellet the cell membranes.[8][10]
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.[1] The protein concentration is determined using a standard protein assay.[8]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.[8][10]
-
To each well, add the cell membrane preparation, the radioligand at a fixed concentration (usually at or near its Kd value), and varying concentrations of the unlabeled test compound (triptan).[9]
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).[8]
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[8]
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[8][10]
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.[8]
-
-
Radioactivity Measurement:
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.[9]
-
Experimental workflow for a radioligand binding assay.
Triptan Signaling Pathway
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs), primarily coupled to the Gi/o family of G-proteins.[1] The activation of these receptors by a triptan agonist, such as frovatriptan, initiates a downstream signaling cascade that mediates the therapeutic effects.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation involves the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase.[1] This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1] The reduction in cAMP levels leads to various cellular responses, including the modulation of ion channel activity and gene expression, which ultimately contribute to vasoconstriction and the inhibition of neurotransmitter release.
Signaling pathway of 5-HT1B/1D receptors upon triptan binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Frovatriptan succinate, a 5-HT1B/1D receptor agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Efficacy and pharmacokinetic activity of frovatriptan compared to rizatriptan in patients with moderate-to-severe migraine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Frovatriptan Succinate: UV Spectrophotometry vs. High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of Frovatriptan Succinate is paramount for ensuring drug quality and efficacy. This guide provides an objective comparison of two common analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC), supported by experimental data from published literature.
This compound is a selective 5-hydroxytryptamine (5-HT1B/1D) receptor agonist used in the treatment of migraine headaches.[1] Its analysis is crucial in both bulk drug and pharmaceutical formulations. While several methods exist for its determination, UV spectrophotometry and HPLC are among the most frequently employed. This guide will delve into the validation of a UV spectrophotometric method and compare its performance with established HPLC methods.
Experimental Methodologies
UV-Visible Spectrophotometric Method
This method relies on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the solution.
Protocol: A validated UV spectrophotometric method involves dissolving this compound in a suitable solvent, such as distilled water, 0.1 N HCl, or simulated salivary fluid (pH 6.8).[1][2][3] The resulting solution is then scanned in a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[2] For this compound, the λmax is consistently reported to be around 244-245 nm.[1][2] A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in a sample is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a solvent mixture).
Protocol: A common RP-HPLC method for this compound utilizes a C18 column.[4][5] The mobile phase typically consists of a mixture of a buffer (e.g., 0.02M Potassium Dihydrogen Phosphate at pH 3.2) and organic solvents like methanol (B129727) and acetonitrile.[4][5] The sample solution is injected into the HPLC system, and the components are separated as they pass through the column. A UV detector, typically set at 242 nm or 244 nm, is used to detect the eluted this compound.[4] The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier. Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.[4]
Performance Comparison: UV Spectrophotometry vs. HPLC
The choice between UV spectrophotometry and HPLC often depends on the specific requirements of the analysis, such as the need for selectivity, sensitivity, and the complexity of the sample matrix.
| Parameter | UV Spectrophotometric Method | RP-HPLC Method |
| Principle | Measurement of light absorbance | Separation based on partitioning between stationary and mobile phases |
| Instrumentation | UV-Vis Spectrophotometer | High-Performance Liquid Chromatograph with UV detector |
| Solvent/Mobile Phase | Distilled Water, 0.1 N HCl, Simulated Salivary Fluid (pH 6.8)[1][3] | 0.02M Potassium Dihydrogen Phosphate (pH 3.2) with Methanol & Acetonitrile[5] |
| λmax / Detection Wavelength | 244 nm, 245 nm, 279 nm[1][6] | 242 nm, 244 nm[7] |
| Linearity Range | 2-10 µg/mL, 0.1-8 µg/mL, 2-7 µg/mL[1][3] | 10-120 µg/mL[5] |
| Limit of Detection (LOD) | 0.4362 µg/mL, 0.0125 µg/mL[3] | 1.00 µg/mL[5] |
| Limit of Quantitation (LOQ) | 1.3265 µg/mL, 0.05 µg/mL[3] | 3.00 µg/mL[5] |
| Accuracy (% Recovery) | 99.83%, 99.63%[1] | ~98.17% (Assay)[5] |
| Precision (%RSD) | < 2%[3] | Not explicitly stated in all reviewed sources, but methods are described as precise.[5] |
| Selectivity | Lower - potential for interference from excipients that absorb at the same wavelength. | Higher - separates Frovatriptan from impurities and excipients. |
| Analysis Time | Rapid | Longer run times per sample.[4] |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Key Observations:
-
Sensitivity: Some validated UV spectrophotometric methods demonstrate a lower limit of detection and quantitation compared to the reported HPLC method, suggesting high sensitivity.[2][3]
-
Linearity: Both methods exhibit good linearity over their respective concentration ranges. The HPLC method, however, covers a much wider range.[4][5]
-
Selectivity: HPLC offers superior selectivity, which is a significant advantage when analyzing complex samples like pharmaceutical formulations, as it can separate the active pharmaceutical ingredient (API) from excipients and potential degradation products.
-
Simplicity and Cost: UV spectrophotometry is a simpler, faster, and more cost-effective technique, making it suitable for routine quality control analysis of bulk drug or simple formulations where interfering substances are not a concern.[1][2]
Advanced Analytical Techniques
For even greater sensitivity and specificity, particularly for pharmacokinetic studies in biological matrices, more advanced methods are employed.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and better resolution compared to conventional HPLC.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method used for determining Frovatriptan concentrations in biological fluids like whole blood.[8] It has a very low limit of detection, in the range of 0.0800 ng/mL.[8]
Conclusion
Both UV spectrophotometry and HPLC are robust and reliable methods for the quantification of this compound.
The UV spectrophotometric method is a simple, rapid, and cost-effective option, well-suited for the routine analysis of the bulk drug and simple pharmaceutical formulations. Its validation as per ICH guidelines confirms its accuracy and precision.[1][2]
The HPLC method , while more complex and expensive, provides superior selectivity, making it the preferred choice for the analysis of this compound in the presence of excipients, impurities, or degradation products.[4][5]
For bioanalytical applications requiring the highest sensitivity and specificity, LC-MS/MS remains the gold standard.[8] The selection of the most appropriate analytical method will ultimately depend on the specific analytical challenge, the required level of sensitivity and selectivity, and the available resources.
Visualizing the Validation Workflow
The following diagram illustrates the key steps involved in the validation of a UV spectrophotometric method for this compound, as per ICH guidelines.
Caption: Workflow for the validation of a UV spectrophotometric method.
References
- 1. ijpras.com [ijpras.com]
- 2. bopams.kypublications.com [bopams.kypublications.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Study of this compound Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Frovatriptan Succinate Analytical Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug candidates across different species is a cornerstone of preclinical and clinical development. This guide provides a comparative overview of analytical methods for Frovatriptan Succinate, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine. The focus is on the cross-validation and applicability of these methods in various biological matrices from common preclinical species and humans.
This publication aims to assist in the selection of appropriate bioanalytical strategies by presenting available experimental data, detailed methodologies, and a visual representation of analytical workflows. While a comprehensive, single study directly comparing the performance of one analytical method across multiple species for Frovatriptan is not publicly available in its entirety, this guide synthesizes information from various validated methods to provide a comparative perspective.
Comparative Analysis of Analytical Methods
The quantification of this compound in biological matrices has been accomplished using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method is often dictated by the required sensitivity, the nature of the biological matrix, and the stage of drug development.
An HPLC-UV method has been validated for Frovatriptan in rat blood and subsequently cross-validated for use in dog and mouse blood, making it a viable option for preclinical toxicokinetic studies.[1] For higher sensitivity and specificity, particularly for clinical studies involving lower dosage forms and complex matrices, LC-MS/MS methods have been developed and validated, primarily in human whole blood and plasma.[1]
Below is a summary of the performance characteristics of different analytical methods based on available literature.
Table 1: Performance Characteristics of HPLC-UV Method for Frovatriptan
| Parameter | Human | Rat | Dog | Mouse |
| Biological Matrix | N/A | Blood | Blood | Blood |
| Linearity Range | N/A | Data not available | Data not available | Data not available |
| Accuracy (%) | N/A | Data not available | Data not available | Data not available |
| Precision (% RSD) | N/A | Data not available | Data not available | Data not available |
| Lower Limit of Quantification (LLOQ) | N/A | Data not available | Data not available | Data not available |
| Recovery (%) | N/A | Data not available | Data not available | Data not available |
| N/A: Data not available in the public domain. |
Table 2: Performance Characteristics of LC-MS/MS Method for Frovatriptan
| Parameter | Human (Whole Blood) | Rat | Dog | Mouse |
| Biological Matrix | Whole Blood | Plasma (Implied) | Plasma (Implied) | Plasma (Implied) |
| Linearity Range | 0.0800 - 32.0 ng/mL | N/A | N/A | N/A |
| Accuracy (%) | 95.9 - 109.19 | N/A | N/A | N/A |
| Precision (% RSD) | 3.00 - 5.74 | N/A | N/A | N/A |
| Lower Limit of Quantification (LLOQ) | 0.0800 ng/mL | N/A | N/A | N/A |
| Recovery (%) | N/A | N/A | N/A | N/A |
| N/A: Data not available in the public domain. While specific LC-MS/MS methods for Frovatriptan in rat, dog, and mouse plasma are not detailed in the available literature, the general principles of bioanalytical method validation would apply. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and transfer of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis of Frovatriptan, based on published methodologies.
HPLC-UV Method for Preclinical Species (Rat, Dog, Mouse)
While the specific parameters from the cross-validated study are not fully accessible, a general protocol for HPLC-UV analysis in biological matrices would typically involve the following steps:
-
Sample Preparation:
-
Protein precipitation is a common technique for sample clean-up in blood or plasma. This involves adding a precipitating agent (e.g., acetonitrile (B52724), methanol (B129727), or trichloroacetic acid) to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The resulting supernatant is then typically evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of small molecules like Frovatriptan.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the ratio of the organic modifier are optimized to achieve good peak shape and resolution.
-
Flow Rate: A typical flow rate for conventional HPLC is around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where Frovatriptan exhibits maximum absorbance, which is around 244 nm.
-
LC-MS/MS Method for Human Whole Blood
A validated LC-MS/MS method for the determination of Frovatriptan in human whole blood has been described with the following parameters:
-
Sample Preparation:
-
A protein precipitation method was employed using a precipitant containing an internal standard (frovatriptan-d3) in a methanol:acetonitrile (1:1) solution. 100 µL of the blood sample was precipitated with 450 µL of this solution.
-
-
Chromatographic Conditions:
-
LC System: Nexera UHPLC LC-30A liquid chromatograph.
-
Column: ACE-C8 column (50×2.1 mm, 3 μm).
-
Mobile Phase: A gradient elution was used with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of methanol and acetonitrile (1:1).
-
Gradient Program:
-
0–0.6 min: 4% B
-
0.6–1.2 min: Increase to 95% B
-
1.2–1.8 min: Hold at 95% B
-
1.8–1.85 min: Decrease to 4% B
-
1.85–2.5 min: Hold at 4% B
-
-
-
Mass Spectrometric Conditions:
-
MS System: Triple Quad 5500 mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Frovatriptan: m/z 244.14 → 213.1
-
Frovatriptan-d3 (Internal Standard): m/z 247.13 → 168.09
-
-
Visualizing the Workflow and Method Comparison
To better understand the processes involved in bioanalytical method validation and to visualize the relationships between different analytical approaches, the following diagrams are provided.
Conclusion
The selection of an appropriate analytical method for this compound quantification across different species is a critical decision in the drug development pipeline. While a comprehensive cross-species validation study for a single method is not fully detailed in publicly available literature, this guide provides a comparative framework based on existing validated methods. The HPLC-UV method offers a robust and cost-effective solution for preclinical studies in species like rats, dogs, and mice, where higher concentrations are often encountered. For clinical studies and applications requiring higher sensitivity and specificity, LC-MS/MS is the method of choice. The provided protocols and diagrams offer a starting point for researchers to develop and validate analytical methods tailored to their specific needs, ensuring the generation of high-quality data for pharmacokinetic and toxicokinetic assessments. Further research to publish detailed cross-validation data would be highly beneficial to the scientific community.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Frovatriptan Succinate and Almotriptan Malate in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of two second-generation triptans, Frovatriptan (B193164) Succinate (B1194679) and Almotriptan (B1666892) Malate (B86768), with a focus on data obtained from rat models. Triptans are a class of serotonin (B10506) 5-HT1B/1D receptor agonists used in the acute treatment of migraine. Understanding their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), is crucial for drug development and preclinical evaluation. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes a typical experimental workflow.
Executive Summary
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters for frovatriptan and almotriptan. It is important to note that the data for frovatriptan is derived from human studies due to the lack of specific published data in rats, and this species difference should be considered when making direct comparisons.
| Pharmacokinetic Parameter | Frovatriptan Succinate (in Humans) | Almotriptan Malate (in Rats) |
| Dose | 2.5 mg (oral) | 5 mg/kg (oral)[2] |
| Cmax (Maximum Plasma Concentration) | 4.23 ng/mL[3] | 69.85 ng/mL[2] |
| Tmax (Time to Maximum Plasma Concentration) | 2-3 hours[3] | 0.3 hours[2] |
| AUC (Area Under the Curve) | 42.9 ng·h/mL[3] | Not Reported |
| t½ (Elimination Half-Life) | ~26 hours[1][3] | 0.7 - 3 hours[2] |
| Oral Bioavailability | 22% - 30%[3] | 18.7% - 79.6%[2] |
Disclaimer: The pharmacokinetic data for this compound presented in this table is based on human studies. Direct comparison with the rat data for Almotriptan Malate should be made with caution due to interspecies differences in drug metabolism and physiology.
Experimental Protocols
The following sections detail the methodologies typically employed in pharmacokinetic studies of orally administered drugs in rats.
Animal Model and Husbandry
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: A period of acclimatization of at least one week is recommended before the commencement of the study.
-
Fasting: Animals are typically fasted overnight (approximately 12 hours) before drug administration to minimize variability in drug absorption.
Drug Administration
-
Formulation: this compound and almotriptan malate are typically dissolved or suspended in a suitable vehicle, such as water or a 0.5% methylcellulose (B11928114) solution, for oral administration.
-
Route of Administration: Oral gavage is the standard method for precise dose administration. A stainless steel or flexible plastic gavage needle is used to deliver the drug solution directly into the stomach.
Blood Sampling
-
Method: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. Common time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Collection Site: Blood is typically collected from the jugular vein via an indwelling cannula or from the tail vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of frovatriptan and almotriptan in plasma.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by extraction of the analytes.
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the drug from endogenous plasma components.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection and quantification of the analytes.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study in rats.
Signaling Pathways and Logical Relationships
While this guide focuses on pharmacokinetics, it is important to remember the pharmacodynamic mechanism of these drugs. Both frovatriptan and almotriptan are agonists at serotonin 5-HT1B and 5-HT1D receptors. The activation of these receptors is believed to cause vasoconstriction of cranial blood vessels, inhibit the release of pro-inflammatory neuropeptides, and reduce the transmission of pain signals in the trigeminal nervous system.
References
In Vitro Dissolution Profiles of Frovatriptan Succinate Formulations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution performance of various Frovatriptan Succinate formulations, including fast dissolving tablets (FDTs) and rapid mouth dissolving films (RDFs). The data and methodologies presented are compiled from publicly available research to assist in the evaluation and development of this compound dosage forms.
Comparative Dissolution Data
The following table summarizes the in vitro dissolution data from different studies on this compound formulations. These studies utilize various superdisintegrants and formulation techniques, leading to diverse dissolution profiles.
| Formulation Type | Superdisintegrant/Key Excipient | Dissolution Medium | Time (minutes) | Cumulative Drug Release (%) | Reference |
| Fast Dissolving Tablet (FDT) | Sodium Starch Glycolate | pH 6.8 Phosphate (B84403) Buffer | 15 | 92.55 | |
| Fast Dissolving Tablet (FDT) | Crospovidone (8% w/w) | pH 6.8 Phosphate Buffer | 6 | 100 | [1] |
| Sublingual Fast Disintegrating Tablet | Sodium Starch Glycolate (2% w/w) | pH 6.8 Phosphate Buffer | 4 | >90 | [2] |
| Rapid Mouth Dissolving Film (RDF) | Croscarmellose Sodium | pH 6.8 Phosphate Buffer | 5 | 85.9 - 97.6 | [3] |
| Fast Dissolving Buccal Strip | Croscarmellose Sodium | pH 6.8 Phosphate Buffer | 5 | 85.9 - 97.6 | [4] |
| Fast Dissolving Thin Oral Film (F8) | HPMC E5 | pH 6.8 Phosphate Buffer | 20 | 100 | [5] |
| In Situ Gel (F2) | Carbopol 934 (0.2%) | pH 6.8 Phosphate Buffer | 24 hours | 98.56 | [6] |
Experimental Protocols
The methodologies employed in the cited studies for in vitro dissolution testing of this compound formulations are detailed below. These protocols are crucial for understanding the conditions under which the comparative data was generated.
Fast Dissolving and Sublingual Tablets
-
Apparatus: USP Dissolution Apparatus-II (Paddle type).[2][7]
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer. Some studies also reference pH 5.5 phosphate buffer[7].
-
Apparatus Speed: 50 rpm.[7]
-
Temperature: 37 ± 0.5°C.[2]
-
Sampling Intervals: Samples are typically withdrawn at predefined time intervals (e.g., 2, 4, 8, 16, and 32 minutes)[2].
-
Sample Analysis: The withdrawn samples are filtered and analyzed using a UV-Visible spectrophotometer at a wavelength of 244 nm to determine the concentration of dissolved this compound[2][3].
Rapid Mouth Dissolving and Fast Dissolving Buccal/Oral Films
-
Apparatus: USP Dissolution Apparatus-I (Basket type)[3][4][5].
-
Dissolution Medium: 500 mL or 900 mL of pH 6.8 phosphate buffer[3][4][5].
-
Sampling Intervals: Samples are collected at various time points, such as 2, 5, 10, 15, 20, and 30 minutes[3][4].
-
Sample Analysis: The drug concentration in the collected samples is quantified using a UV-Visible spectrophotometer at a specified wavelength (e.g., 229 nm or 244 nm)[3][4][5].
In Situ Gel
-
Apparatus: Franz diffusion cell[6].
-
Diffusion Membrane: Dialysis membrane (molecular weight of 12,000-14,000 Da)[6].
-
Receptor Medium: 21 mL of pH 6.8 phosphate buffer[6].
-
Sample Application: A quantity of gel equivalent to a 2.5 mg dose is applied to the donor chamber[6].
-
Sample Analysis: The amount of drug diffused is determined using a UV-Visible spectrophotometer[6].
Experimental Workflow for In Vitro Dissolution Testing
The following diagram illustrates a generalized workflow for conducting in vitro dissolution studies of oral dosage forms, based on the protocols described in the referenced literature.
Caption: Generalized workflow for in vitro dissolution testing of oral solid dosage forms.
Conclusion
The in vitro dissolution of this compound is significantly influenced by the formulation type and the excipients used. Fast dissolving tablets and films generally exhibit rapid drug release, with some formulations achieving complete dissolution within minutes.[1][5] The choice of superdisintegrant plays a critical role in the dissolution rate of fast dissolving tablets. For instance, formulations with Crospovidone have shown faster release profiles compared to those with Sodium Starch Glycolate or Croscarmellose Sodium[1]. The diverse dissolution profiles presented here underscore the importance of formulation strategy in achieving the desired therapeutic onset for acute migraine treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Sublingual Delivery of Frovatriptan: An Indication of Potential Alternative Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. jpionline.org [jpionline.org]
- 5. iajps.com [iajps.com]
- 6. pjps.pk [pjps.pk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Frovatriptan in the Context of Migraine Aura: A Preclinical Head-to-Head Comparison with Other Triptans in Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Frovatriptan (B193164) and Other Triptans in Preclinical Models Relevant to Migraine Aura.
Migraine with aura is a debilitating neurological condition characterized by transient neurological symptoms, most commonly visual disturbances, that precede the headache phase. The underlying physiological correlate of migraine aura is believed to be Cortical Spreading Depression (CSD), a self-propagating wave of neuronal and glial depolarization followed by a period of suppressed activity. While triptans are established as effective acute treatments for migraine headache, their role in modulating aura is less clear. This guide provides a head-to-head comparison of frovatriptan and other triptans based on available preclinical data from animal models relevant to the study of migraine aura.
Triptans and Cortical Spreading Depression: An Overview
Direct comparative studies on the effects of frovatriptan versus other triptans on CSD in animal models are notably scarce in the published literature. However, research primarily involving sumatriptan (B127528) has provided some insights into the complex relationship between triptans and CSD. In animal models of medication overuse headache, chronic administration of sumatriptan has been shown to lower the threshold for electrically inducing CSD[1][2][3]. This suggests that prolonged triptan exposure might lead to a state of cortical hyperexcitability, potentially increasing susceptibility to CSD-like events[1][2][4]. It is crucial to note that these findings are in the context of chronic use and may not reflect the effects of acute triptan administration on an established CSD event.
Pharmacodynamic and Pharmacokinetic Profile: A Comparative Analysis
In the absence of direct CSD comparison data, a thorough examination of the pharmacodynamic and pharmacokinetic properties of frovatriptan in comparison to other triptans can offer valuable insights into its potential differential effects.
Receptor Binding Affinity
Triptans exert their therapeutic effects primarily through agonism of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. Frovatriptan is distinguished by its very high affinity for the 5-HT1B receptor[5][6][7].
| Compound | 5-HT1B Affinity (pKi) | 5-HT1D Affinity (pKi) |
| Frovatriptan | 8.2 | 7.7 |
| Sumatriptan | 7.0 - 7.7 | 7.3 - 8.1 |
| Almotriptan | ~7.5 | ~7.9 |
| Eletriptan | 8.0 - 9.0 | 7.7 - 8.2 |
| Naratriptan | 8.7 | 8.3 |
| Rizatriptan | ~8.2 | ~8.6 |
| Zolmitriptan | ~8.4 | ~9.0 |
| Note: Data compiled from various sources; experimental conditions may differ.[8] |
Pharmacokinetics in Animal Models
Frovatriptan's most notable pharmacokinetic feature is its exceptionally long elimination half-life compared to other triptans, which may have implications for its duration of action[9][10][11][12].
Pharmacokinetics in Rats
| Compound | Bioavailability (%) | Tmax (h) | Half-life (h) |
| Frovatriptan | 24-30 | 2-3 | ~25 |
| Sumatriptan | ~14 | 0.5-1 | ~2 |
| Naratriptan | ~74 | 2-3 | ~6 |
| Rizatriptan | ~45 | ~1 | ~2 |
| Zolmitriptan | ~40 | 1.5-2 | ~3 |
| Note: Data is a generalized representation from various preclinical studies and may vary based on specific experimental conditions.[8][9][10] |
Pharmacokinetics in Dogs
| Compound | Bioavailability (%) | Tmax (h) | Half-life (h) |
| Frovatriptan | - | - | ~26 |
| Sumatriptan | - | - | ~2 |
| Naratriptan | - | - | ~4 |
| Rizatriptan | - | - | ~2.5 |
| Zolmitriptan | - | - | ~3 |
| Note: "-" indicates data not readily available from the searched sources. The variability in pharmacokinetic parameters can be attributed to differences in experimental protocols and animal strains.[8] |
Experimental Protocols
Induction and Measurement of Cortical Spreading Depression
While direct comparative data for frovatriptan is lacking, the following protocol is a standard method for assessing the effects of compounds on CSD in rodent models.
-
Animal Preparation: Anesthetized rats (e.g., Sprague-Dawley) are placed in a stereotaxic frame. Two small burr holes are drilled over the parietal cortex.
-
Electrode Placement: Ag/AgCl electrodes are placed in the burr holes to record the electrocorticogram (ECoG) and the characteristic slow DC potential shift of CSD.
-
CSD Induction: CSD can be induced by either topical application of a high concentration of potassium chloride (KCl) solution or by graded electrical stimulation to the cortical surface.
-
Drug Administration: The test compound (e.g., a triptan) or vehicle is administered, typically via intravenous or intraperitoneal injection, prior to CSD induction.
-
Data Analysis: The primary endpoints are the threshold for inducing CSD (in the case of electrical stimulation) and the frequency and propagation speed of CSD events.
Neurogenic Dural Plasma Protein Extravasation Model
This model is widely used to evaluate the ability of anti-migraine drugs to inhibit neurogenic inflammation, a key process in migraine pathophysiology.
-
Animal Preparation: Anesthetized rats or guinea pigs are used. The femoral vein is cannulated for intravenous drug administration.
-
Induction of Extravasation: The trigeminal ganglion is electrically stimulated, or a substance like capsaicin (B1668287) is administered to induce the release of vasoactive neuropeptides (e.g., CGRP). This leads to increased vascular permeability in the dura mater.
-
Measurement of Extravasation: A fluorescent dye (e.g., Evans blue) is injected intravenously. The dye binds to albumin and extravasates into the dural tissue where vascular permeability is increased.
-
Drug Efficacy Assessment: The test compound is administered prior to the stimulation. The amount of dye extravasation in the dura mater is quantified and compared between treated and control groups. A reduction in dye accumulation indicates an inhibitory effect of the compound on neurogenic inflammation[8].
Signaling Pathways and Experimental Workflows
Caption: Triptan Mechanism of Action.
Caption: Cortical Spreading Depression Experimental Workflow.
Conclusion
While direct head-to-head preclinical studies comparing the effects of frovatriptan and other triptans on cortical spreading depression are lacking, an analysis of their pharmacological and pharmacokinetic profiles reveals key differences. Frovatriptan's distinctively long half-life and high affinity for the 5-HT1B receptor set it apart from other triptans. The clinical implication of these properties in the context of migraine aura remains an area for further investigation. The available animal model data on sumatriptan suggests a complex, and in the case of chronic use, potentially pro-excitatory effect on the cortex. Future preclinical research should focus on direct comparative studies of acute triptan administration on CSD to better elucidate their potential role in modulating migraine aura.
References
- 1. Triptans disrupt brain networks and promote stress-induced CSD-like responses in cortical and subcortical areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptans disrupt brain networks and promote stress-induced CSD-like responses in cortical and subcortical areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Review of frovatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frovatriptan | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics and pharmacodynamics of the triptan antimigraine agents: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frovatriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Frovatriptan Succinate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drug products. For Frovatriptan Succinate, a serotonin (B10506) 5-HT1B/1D receptor agonist used in the treatment of migraine, robust analytical methods for impurity profiling are essential. This guide provides a comparative overview of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with potential alternative techniques for the comprehensive analysis of this compound and its impurities.
Introduction to Impurity Profiling of this compound
Impurity profiling is a key component of drug development and quality control, mandated by regulatory bodies worldwide. It involves the identification, quantification, and characterization of impurities present in a drug substance. For this compound, these impurities can originate from the manufacturing process, degradation of the API, or interaction with excipients. A validated, stability-indicating analytical method is crucial to separate and quantify these impurities accurately.
Forced degradation studies are an integral part of developing a stability-indicating method.[1][2] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][2][3] A well-developed analytical method should be able to resolve these degradation products from the main API peak and from each other.
Validated RP-HPLC Method for Impurity Profiling
A commonly employed and well-validated method for the impurity profiling of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique offers excellent resolution, sensitivity, and reproducibility.
Experimental Protocol:
A simple, precise, and accurate RP-HPLC method for the estimation of this compound has been developed and validated.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: An XTerra RP-C18 column (250x4.6 mm, 5 µm particle size) is a suitable choice.[4][5]
-
Mobile Phase: A gradient mobile phase consisting of 0.02M Potassium Dihydrogen Phosphate (pH adjusted to 3.2) and a mixture of Methanol (B129727) and Acetonitrile is effective.[4][5]
-
Flow Rate: A flow rate of 0.8 ml/min is typically used.[4][5]
-
Detection: UV detection at 242 nm is appropriate for this compound and its impurities.[4][5]
-
Injection Volume: A 20 µl injection volume is standard.[4]
-
Run Time: A run time of 30 minutes allows for the elution of all potential impurities.[4]
Forced Degradation Study Protocol:
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[1][2]
-
Acid Degradation: 0.1N HCl at 70°C.[1]
-
Base Degradation: 0.1N NaOH at 70°C.[1]
-
Oxidative Degradation: 3% H2O2 at room temperature.[1]
-
Thermal Degradation: 70°C.[1]
-
Photolytic Degradation: Exposure to UV and visible light.[1]
Comparison with Alternative Analytical Methods
While RP-HPLC is a robust and widely used technique, other methods can also be considered for the impurity profiling of this compound, each with its own advantages and limitations.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.
Potential UPLC Method Parameters:
Based on a validated UPLC method for Frovatriptan dissolution testing, a potential impurity profiling method could be developed with the following parameters:
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution with a buffer (e.g., 0.1% trifluoroacetic acid) and an organic modifier (e.g., a mixture of methanol and acetonitrile).[4]
-
Flow Rate: A lower flow rate, for instance, 0.2 mL/min, is often used in UPLC.[4]
-
Detection: UV detection at 244 nm.[4]
Chiral HPLC
Since Frovatriptan is a chiral molecule, a specific chiral HPLC method is necessary to separate its enantiomers. This is crucial as the inactive enantiomer is considered an impurity.
Validated Chiral HPLC Method Parameters:
A validated chiral HPLC method for the separation of Frovatriptan enantiomers has been reported with the following conditions:[6]
-
Column: Chiral-CBH (100 × 4.0 mm, 5µm).[6]
-
Mobile Phase: 10 mM potassium dihydrogen orthophosphate buffer and methanol (92:8 v/v).[6]
-
Flow Rate: 0.6 ml/min.[6]
-
Detection: UV detection at 245 nm.[6]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the validated RP-HPLC method and provides a prospective comparison with a potential UPLC method for impurity profiling.
| Parameter | Validated RP-HPLC Method[4][5] | Prospective UPLC Method (for Impurity Profiling) |
| Column | XTerra RP-C18 (250x4.6 mm, 5 µm) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Run Time | 30 min | < 10 min |
| Linearity Range | 10-120 µg/mL | Expected to be wider or similar |
| Limit of Detection (LOD) | 1.00 µg/mL | Expected to be lower (< 0.5 µg/mL) |
| Limit of Quantification (LOQ) | 3.00 µg/mL | Expected to be lower (< 1.5 µg/mL) |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Mandatory Visualization
Experimental Workflow for Validated HPLC Method
The following diagram illustrates the logical workflow for the validated HPLC method for this compound impurity profiling.
Caption: Workflow for HPLC impurity profiling of this compound.
Conclusion
The validated RP-HPLC method provides a reliable and robust approach for the impurity profiling of this compound. It is capable of separating the main component from its process-related and degradation impurities, making it suitable for quality control and stability studies. Alternative techniques such as UPLC offer the potential for faster analysis times and improved sensitivity, while chiral HPLC is essential for controlling enantiomeric purity. The choice of method will depend on the specific requirements of the analysis, including the need for high throughput, enhanced sensitivity, or the separation of stereoisomers. This guide provides the foundational information for researchers and drug development professionals to select and implement the most appropriate analytical strategy for this compound impurity profiling.
References
Comparative Efficacy of Frovatriptan Succinate and CGRP Inhibitors in Preclinical Migraine Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Frovatriptan (B193164) Succinate, a second-generation triptan, and the newer class of Calcitonin Gene-Related Peptide (CGRP) inhibitors. While direct head-to-head preclinical studies are not extensively available, this document synthesizes data from independent investigations to offer insights into their respective mechanisms of action, signaling pathways, and performance in established animal models of migraine.
Introduction: Mechanisms of Action
Frovatriptan Succinate is a selective serotonin (B10506) (5-HT) receptor agonist with high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] Its therapeutic effect in migraine is attributed to three primary actions:
-
Cranial Vasoconstriction: Frovatriptan constricts dilated intracranial arteries by acting on 5-HT1B receptors on smooth muscle cells.[1][4]
-
Inhibition of Neuropeptide Release: It activates presynaptic 5-HT1D receptors on trigeminal nerve endings, which in turn inhibits the release of pro-inflammatory neuropeptides like CGRP.[2][4][5]
-
Inhibition of Nociceptive Transmission: Frovatriptan is thought to directly inhibit pain signal transmission in the brainstem's trigeminal nucleus caudalis.[4]
A key characteristic of Frovatriptan is its long terminal elimination half-life of approximately 26 hours, which may contribute to a lower incidence of migraine recurrence.[4][6][7]
CGRP Inhibitors represent a targeted therapeutic approach for migraine. CGRP is a potent vasodilator neuropeptide that is significantly involved in the pathophysiology of migraine.[8][9] Its levels are elevated during migraine attacks.[8] CGRP inhibitors work by either binding to the CGRP ligand itself (monoclonal antibodies like eptinezumab, galcanezumab, and fremanezumab) or by blocking the CGRP receptor (monoclonal antibody erenumab and small molecule antagonists known as gepants).[10][11] By blocking the CGRP pathway, these inhibitors prevent the downstream effects of CGRP, including vasodilation and inflammation, which are central to migraine pain.[12]
Signaling Pathways
Frovatriptan binding to 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family, initiates an intracellular signaling cascade.[4] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of calcium channels, ultimately resulting in reduced neuronal excitability and decreased CGRP release.[5]
CGRP inhibitors block the binding of CGRP to its receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[13] This prevents the activation of downstream signaling pathways, primarily the Gs-protein pathway, which would otherwise lead to adenylyl cyclase activation, increased cAMP, and subsequent vasodilation and neuroinflammation.[14]
References
- 1. PathWhiz [pathbank.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a 5-HT1B/1D receptor agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of frovatriptan as compared to other triptans in migraine with aura - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of frovatriptan: placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 11. CGRP Inhibitors for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical studies investigating the neural mechanisms involved in the co‐morbidity of migraine and temporomandibular disorders: the role of CGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons [frontiersin.org]
- 14. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Validation of Bioanalytical Methods for Frovatriptan Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Frovatriptan Succinate in biological matrices. It is designed to assist researchers in selecting an appropriate method for their studies and to provide a framework for conducting inter-laboratory validation to ensure data consistency and reliability across different sites.
Frovatriptan is a selective serotonin (B10506) (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors.[1][2] Its therapeutic effect in migraine is attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release.[3][4] Accurate and precise bioanalytical methods are crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessment.
Comparison of Validated Bioanalytical Methods
Several analytical techniques have been employed for the quantification of this compound, primarily High-Performance Liquid Chromatography (HPLC) with various detectors. The following tables summarize the performance characteristics of different validated methods based on published data.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Chiral HPLC[1] | HPLC with UV Detection |
| Linearity Range | Not explicitly stated for quantification of Frovatriptan, focused on enantiomeric purity. | Not available in the provided search results. |
| Precision (%RSD) | 0.42% for the (S)-enantiomer.[1] | Not available in the provided search results. |
| Accuracy (Recovery %) | 96% to 106% for the (S)-enantiomer.[1] | Not available in the provided search results. |
| Limit of Detection (LOD) | Not explicitly stated. | Not available in the provided search results. |
| Limit of Quantitation (LOQ) | 13 ng/mL for the (S)-enantiomer.[1] | Not available in the provided search results. |
Note: The available literature primarily focuses on the validation of a chiral HPLC method for the separation of Frovatriptan's enantiomers, with limited quantitative data on the parent drug for pharmacokinetic studies. Further literature review is required to populate the HPLC with UV detection column.
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This method is crucial as Frovatriptan is a single enantiomer drug.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is utilized.[1]
-
Column: A Chiral-CBH column (100x4.0mm, 5µm particle size) is employed for enantiomeric separation.[1]
-
Mobile Phase: The mobile phase consists of a mixture of 10mM potassium dihydrogen orthophosphate buffer and methanol (B129727) in a 92:8 (v/v) ratio.[1]
-
Flow Rate: The analysis is carried out at a flow rate of 0.6 ml/min.[1]
-
Detection: The UV detector is set to a wavelength of 245 nm.[1]
-
Injection Volume: A 5µl sample volume is injected for analysis.[1]
Inter-Laboratory Validation Protocol
An inter-laboratory validation (also known as cross-validation) is essential to demonstrate the robustness and reproducibility of a bioanalytical method when used in different laboratories.[5][6] This process ensures that data generated across multiple sites in a clinical trial or research study are comparable.
The following protocol outlines the key steps for an inter-laboratory validation of a this compound bioanalytical method.
-
Establish a Reference Laboratory: One laboratory is designated as the reference laboratory, which has a fully validated method in place.
-
Method Transfer to Receiving Laboratory: The complete analytical method protocol, including details on sample preparation, instrument parameters, and data processing, is transferred to the receiving laboratory.
-
Partial Method Validation at Receiving Laboratory: The receiving laboratory performs a partial validation of the method to demonstrate its proficiency. This typically includes assessing precision and accuracy.
-
Analysis of Common Samples: Both laboratories analyze a common set of samples. These should include:
-
Quality Control (QC) Samples: Spiked matrix samples at low, medium, and high concentrations.
-
Incurred Samples: Samples obtained from subjects in a clinical study.
-
-
Acceptance Criteria: The results from both laboratories are statistically compared. The acceptance criteria are predefined in the validation plan. According to FDA and EMA guidelines, the precision (as coefficient of variation, CV) should not exceed 15% for most concentrations, and 20% for the Lower Limit of Quantitation (LLOQ). The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentrations.[6][7][8]
Visualizing the Process and Mechanism
To better understand the underlying principles and workflows, the following diagrams have been generated using Graphviz.
Caption: Frovatriptan's mechanism of action in migraine therapy.
Caption: Workflow for inter-laboratory bioanalytical method validation.
Caption: Experimental workflow for the HPLC analysis of Frovatriptan.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. japsonline.com [japsonline.com]
- 8. omicsonline.org [omicsonline.org]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Frovatriptan Succinate
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Frovatriptan Succinate. Adherence to these protocols is critical to ensure personal safety and proper disposal.
This compound is a chemical that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that it may be harmful if swallowed or inhaled, can cause serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.
Personal Protective Equipment (PPE)
When working with this compound, the following personal protective equipment should be worn:
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. In well-ventilated areas or for small quantities, a dust mask may be sufficient, but a full-face respirator provides more comprehensive protection.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[3] A face shield should be used in situations where splashing is a risk.
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling the compound.[2][4]
Operational Plan for Handling this compound
1. Preparation and Weighing:
- All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a glove box to minimize inhalation exposure.
- Use appropriate tools for weighing and transferring the powder, such as spatulas and weigh boats. Avoid creating dust.
2. Solution Preparation:
- This compound is soluble in organic solvents like DMSO and dimethylformamide.[4] When preparing solutions, add the solvent to the powder slowly to avoid splashing.
- Ensure adequate ventilation during this process.
3. Experimental Use:
- Clearly label all containers with the name of the compound, concentration, solvent, and date of preparation.
- When conducting experiments, be mindful of potential exposure routes, including inhalation of aerosols, skin contact, and ingestion.
4. Spill Management:
- In the event of a spill, evacuate the immediate area.
- For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- For larger spills, follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Quantitative Data Summary
| Property | Value | Source |
| Solubility in DMSO | Approximately 10 mg/mL | Cayman Chemical Product Information[4] |
| Solubility in DMF | Approximately 3 mg/mL | Cayman Chemical Product Information[4] |
| Storage Temperature | -20°C | Cayman Chemical Product Information[4] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
